H-Phe(3,5-DiF)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMPXZFCIHYIR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351997 | |
| Record name | 3,5-difluoro-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31105-91-6 | |
| Record name | 3,5-Difluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31105-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-difluoro-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 3,5-Difluoro-L-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Difluoro-L-phenylalanine, a fluorinated analog of the essential amino acid L-phenylalanine. The introduction of fluorine atoms into the phenyl ring significantly alters the molecule's physicochemical properties, making it a valuable tool in drug discovery, protein engineering, and metabolic studies. This document details synthetic methodologies, purification techniques, and in-depth characterization data.
Synthesis of 3,5-Difluoro-L-phenylalanine
The enantioselective synthesis of 3,5-Difluoro-L-phenylalanine is crucial for its application in biological systems. Common strategies involve the use of chiral auxiliaries or enzymatic resolution. While several methods exist for the synthesis of fluorinated amino acids, this guide will focus on two prominent approaches: the Erlenmeyer-Plöchl synthesis for the racemic mixture, followed by enzymatic resolution, and asymmetric synthesis using a chiral auxiliary.
Racemic Synthesis via Erlenmeyer-Plöchl Reaction
A common route to the racemic mixture of 3,5-difluorophenylalanine is the Erlenmeyer-Plöchl synthesis. This method involves the condensation of 3,5-difluorobenzaldehyde with N-acetylglycine to form an azlactone, which is subsequently hydrolyzed to the unsaturated acid and then reduced and hydrolyzed to the final amino acid.
Experimental Protocol: Erlenmeyer-Plöchl Synthesis of 3,5-Difluoro-DL-phenylalanine [1]
-
Step 1: Azlactone Formation. 3,5-difluorobenzaldehyde, N-acetylglycine, and acetic anhydride are heated in the presence of a weak base, such as sodium acetate.
-
Step 2: Hydrolysis to the α,β-unsaturated acid. The resulting azlactone is hydrolyzed with a mild base to yield the corresponding α-acetamido-3,5-difluorocinnamic acid.
-
Step 3: Reduction and Hydrolysis. The unsaturated intermediate is reduced, typically using a reducing agent like sodium amalgam or through catalytic hydrogenation. The N-acetyl group is then removed by acid or base hydrolysis to yield 3,5-Difluoro-DL-phenylalanine.
Enantioselective Synthesis
For applications requiring the pure L-enantiomer, an enantioselective synthetic route is necessary. This can be achieved through enzymatic resolution of the racemic mixture or by asymmetric synthesis using a chiral auxiliary.
1.2.1. Enzymatic Resolution
Enzymatic resolution is a highly effective method for separating enantiomers.[1] Specific enzymes can selectively act on one enantiomer in the racemic mixture, allowing for the separation of the desired L-isomer. For example, an acylase can be used to selectively deacylate the N-acetyl group of the L-enantiomer of N-acetyl-3,5-difluoro-DL-phenylalanine, allowing for its separation from the unreacted D-enantiomer.
1.2.2. Asymmetric Synthesis using a Chiral Auxiliary (Schöllkopf Method)
The Schöllkopf bis-lactim ether method is a well-established strategy for the asymmetric synthesis of α-amino acids. This approach utilizes a chiral auxiliary, typically derived from a simple amino acid like valine, to direct the stereoselective alkylation of a glycine anion equivalent.
Experimental Protocol: Asymmetric Synthesis of 3,5-Difluoro-L-phenylalanine (Conceptual)
-
Step 1: Preparation of the Chiral Auxiliary. A bis-lactim ether is prepared from L-valine and glycine anhydride.
-
Step 2: Deprotonation and Alkylation. The bis-lactim ether is deprotonated with a strong base (e.g., n-butyllithium) at low temperature to form a chiral glycine enolate. This enolate is then reacted with 3,5-difluorobenzyl bromide. The bulky chiral auxiliary directs the alkylation to occur from the less hindered face, leading to a high diastereomeric excess of the desired (S)-isomer.
-
Step 3: Hydrolysis and Purification. The resulting product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and release 3,5-Difluoro-L-phenylalanine methyl ester. The chiral auxiliary can be recovered and recycled. The ester is then hydrolyzed to the free amino acid. The final product is purified by recrystallization or chromatography.
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References
An In-Depth Technical Guide to H-Phe(3,5-DiF)-OH: Properties, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(3,5-DiF)-OH, also known as 3,5-Difluoro-L-phenylalanine, is a synthetic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural and electronic properties, owing to the presence of two fluorine atoms on the phenyl ring, make it a valuable tool for modulating the characteristics of peptides and peptidomimetics. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, applications in peptide synthesis and drug design, detailed experimental protocols, and its role in probing biological signaling pathways.
Core Properties of this compound
The defining features of this compound lie in the physicochemical changes induced by the difluorination of the phenylalanine side chain. These alterations can significantly impact the conformation, stability, and binding affinity of peptides into which it is incorporated.
| Property | Value | Reference(s) |
| CAS Number | 31105-91-6 | [1][2][3] |
| Molecular Formula | C₉H₉F₂NO₂ | [1][2] |
| Molecular Weight | 201.17 g/mol | [1][2][4] |
| Synonyms | 3,5-Difluoro-L-phenylalanine, L-Phe(3,5-DiF)-OH | [1][2] |
Applications in Research and Drug Development
The incorporation of this compound into peptide sequences is a strategic approach to enhance their therapeutic potential. The electron-withdrawing nature of the fluorine atoms can influence intra- and intermolecular interactions, leading to improved metabolic stability, resistance to enzymatic degradation, and modulated receptor binding affinity and selectivity.
A notable application of this compound is in the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates the endocrine system by binding to five distinct G-protein-coupled receptors (SSTR1-5).[1] Analogs of somatostatin are used in the treatment of various diseases, including neuroendocrine tumors. By replacing native phenylalanine residues with this compound, researchers can fine-tune the binding affinity and selectivity of these analogs for different SSTR subtypes.[1]
Another area of application is in the study of protein tyrosine phosphatases (PTPs), enzymes that play a crucial role in cellular signaling. Peptides containing fluorinated phenylalanine analogs can serve as probes to investigate the substrate specificity and catalytic mechanisms of PTPs.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual solid-phase synthesis of a generic peptide containing this compound using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-Phe(3,5-DiF)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, incorporating Fmoc-L-Phe(3,5-DiF)-OH at the desired position.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Receptor Binding Affinity Assay
To evaluate the binding affinity of the synthesized peptide for its target receptor (e.g., a somatostatin receptor), a competitive binding assay can be performed.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand with known affinity for the receptor
-
Synthesized peptide (unlabeled)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the synthesized peptide in the binding buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radiolabeled ligand.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of the synthesized peptide. Calculate the IC₅₀ value (the concentration of the synthesized peptide that inhibits 50% of the specific binding of the radiolabeled ligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways
As mentioned, this compound is often incorporated into peptides targeting G-protein-coupled receptors (GPCRs) like the somatostatin receptors. The binding of a somatostatin analog to its receptor initiates a cascade of intracellular signaling events.
Upon binding of the somatostatin analog to the SSTR, the receptor undergoes a conformational change, leading to the activation of an associated intracellular G-protein. The activated G-protein, typically of the inhibitory Gi family, then modulates the activity of downstream effector proteins. A primary target is adenylyl cyclase, which is inhibited, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, activated G-proteins can modulate ion channels and other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. Collectively, these signaling events lead to the characteristic cellular responses to somatostatin, including the inhibition of hormone secretion and cell proliferation.[1]
Conclusion
This compound is a powerful tool for medicinal chemists and drug developers. Its incorporation into peptides can confer desirable properties such as enhanced stability and modulated receptor affinity. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of peptides containing this modified amino acid. A thorough understanding of the downstream signaling pathways of the target receptors is crucial for the rational design of novel and effective peptide-based therapeutics.
References
Spectroscopic Profile of H-Phe(3,5-DiF)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(3,5-DiF)-OH, or 3,5-difluorophenylalanine, is a non-canonical amino acid that has garnered significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms onto the phenyl ring of phenylalanine can modulate the parent molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. These alterations make this compound a valuable building block for creating peptides and proteins with enhanced biological activity and stability. Notably, it serves as a sensitive probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and dynamic studies of biomolecules. This guide provides a comprehensive overview of the available spectroscopic data for this compound and outlines the experimental protocols for its characterization.
Molecular and Spectroscopic Overview
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | --INVALID-LINK-- |
| Molecular Weight | 201.17 g/mol | --INVALID-LINK-- |
| CAS Number | 31105-91-6 (L-isomer) | --INVALID-LINK-- |
| Exact Mass | 201.06013485 Da | --INVALID-LINK-- |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
Expected Chemical Shifts in D₂O
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| α-H | ~3.9 - 4.2 | Doublet of doublets (dd) | The chemical shift is influenced by the adjacent amino and carboxyl groups. Coupling to the two β-protons will result in a doublet of doublets. |
| β-H | ~3.0 - 3.3 | Multiplet (m) | These protons are diastereotopic and will appear as a complex multiplet due to geminal coupling to each other and vicinal coupling to the α-proton. |
| Aromatic H (2,6) | ~6.8 - 7.1 | Doublet (d) or Multiplet (m) | These protons are chemically equivalent and will likely appear as a doublet or multiplet due to coupling with the aromatic proton at position 4 and the fluorine atoms. |
| Aromatic H (4) | ~6.6 - 6.9 | Triplet of triplets (tt) or Multiplet (m) | This proton will be split by the two adjacent aromatic protons and the two meta fluorine atoms, resulting in a complex multiplet. |
¹³C NMR (Carbon NMR)
Expected Chemical Shifts in D₂O
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| C=O (Carboxyl) | ~170 - 175 | The chemical shift of the carboxyl carbon is characteristic for amino acids. |
| C-F (Aromatic) | ~160 - 165 (d, ¹JCF ≈ 245 Hz) | The carbons directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. |
| C-ipso (Aromatic) | ~140 - 145 | The carbon at the point of attachment of the side chain to the phenyl ring. |
| C-H (Aromatic) | ~110 - 125 | The chemical shifts of the aromatic carbons bearing protons are influenced by the electron-withdrawing fluorine atoms. |
| α-C | ~55 - 60 | The chemical shift of the alpha-carbon is typical for amino acids. |
| β-C | ~35 - 40 | The chemical shift of the beta-carbon. |
¹⁹F NMR (Fluorine NMR)
Expected Chemical Shift
| Fluorine Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic F (3,5) | -108 to -112 | Singlet (s) | In a proton-decoupled ¹⁹F NMR spectrum, the two equivalent fluorine atoms at the 3 and 5 positions of the phenyl ring are expected to appear as a singlet. The chemical shift is referenced to CFCl₃. |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly available. However, the spectrum is expected to be dominated by characteristic vibrations of the amino acid functional groups.
Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3000 - 3300 | N-H stretch (amino group) | Medium |
| 2500 - 3300 | O-H stretch (carboxyl group) | Broad |
| ~1700 - 1750 | C=O stretch (carboxyl group) | Strong |
| ~1580 - 1640 | N-H bend (amino group) | Strong |
| ~1400 - 1500 | C-O-H bend (carboxyl group) | Medium |
| ~1100 - 1300 | C-F stretch (aromatic) | Strong |
Mass Spectrometry (MS)
Expected Mass-to-Charge Ratios (m/z)
| m/z | Ion | Notes |
| 202.0680 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ion mode electrospray ionization (ESI). |
| 200.0524 | [M-H]⁻ | The deprotonated molecular ion is expected in negative ion mode ESI. |
| 156.0774 | [M+H - HCOOH]⁺ | A common fragmentation pathway for amino acids is the loss of formic acid (46.0055 Da). This is a hypothetical but likely fragment. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For accurate chemical shift referencing, an internal standard such as DSS or TMSP can be added.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum with appropriate parameters for resolution and signal-to-noise ratio. This typically involves a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe or a multinuclear probe is necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid-state analysis, prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent compatible with electrospray ionization, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
-
Instrumentation : Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition : Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Application Workflow: Probing Peptide-Receptor Interactions
This compound is utilized to study peptide-receptor interactions, such as the binding of the thrombin receptor-tethered ligand peptide (SFLLRNP) to the thrombin receptor. The fluorine atoms serve as sensitive ¹⁹F NMR probes to monitor conformational changes upon binding.
Caption: Workflow for the synthesis and application of this compound labeled peptides.
Logical Pathway for Spectroscopic Analysis
The characterization of this compound follows a logical progression of spectroscopic techniques to confirm its structure and purity.
Caption: The logical progression of spectroscopic techniques for the structural elucidation of this compound.
An In-depth Technical Guide to the Solubility and Stability of H-Phe(3,5-DiF)-OH
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct quantitative solubility and stability data for H-Phe(3,5-DiF)-OH (3,5-Difluoro-L-phenylalanine) is not extensively available in public literature. This guide provides a framework based on the known properties of fluorinated amino acids and standard pharmaceutical testing protocols. The experimental methodologies detailed herein are intended to enable researchers to generate specific and accurate data for this compound.
Introduction
This compound, or 3,5-Difluoro-L-phenylalanine, is a synthetic amino acid derivative of phenylalanine. The incorporation of fluorine atoms into amino acids can significantly alter their physicochemical properties, including hydrophobicity, acidity, and metabolic stability.[1][2] Such modifications are of great interest in drug discovery and protein engineering, as they can enhance thermal and chemical stability, improve biological activity, and increase resistance to enzymatic degradation.[][4] Understanding the solubility and stability of this compound is a critical first step in its application, from formulation development to its incorporation into peptides and proteins. This guide outlines the expected solubility and stability profile of this compound and provides detailed experimental protocols for its determination.
Section 1: Predicted Solubility Profile
The introduction of two fluorine atoms onto the phenyl ring is expected to increase the hydrophobicity of the molecule compared to native L-phenylalanine. This increased hydrophobicity will likely decrease its solubility in aqueous media and increase its solubility in organic solvents. The zwitterionic nature of the amino acid means its solubility will also be highly dependent on the pH of the aqueous solution.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 7) | Polar Protic | Low | Increased hydrophobicity from difluoro-phenyl ring. Zwitterionic form present. |
| Water (pH < 2) | Polar Protic (Acidic) | Moderate | The carboxyl group is protonated, leading to a net positive charge and increased water solubility. |
| Water (pH > 10) | Polar Protic (Basic) | Moderate | The amino group is deprotonated, leading to a net negative charge and increased water solubility. |
| Methanol / Ethanol | Polar Protic | Moderate to High | Good balance of polarity to solvate the amino acid functional groups and non-polarity for the fluorinated ring. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO, but should still effectively solvate the molecule. |
| Dichloromethane (DCM) | Nonpolar | Low | The high polarity of the amino and carboxyl groups will limit solubility in nonpolar solvents. |
| Hexanes | Nonpolar | Very Low / Insoluble | Mismatch in polarity between the solvent and the amino acid functional groups. |
Section 2: Predicted Stability Profile and Degradation Pathways
Fluorine substitution on the aromatic ring generally enhances metabolic stability by blocking sites of oxidation.[2] However, the amino acid backbone is still susceptible to degradation under harsh conditions. The primary degradation pathways for phenylalanine and its analogs include transamination and decarboxylation.[5] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]
Table 2: Predicted Stability of this compound under Stress Conditions
| Condition | Stressor | Predicted Stability | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl, Heat | Likely Stable | Potential for minor degradation at the amino acid backbone under harsh conditions. |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH, Heat | Moderately Stable | Potential for racemization and degradation of the amino acid backbone. |
| Oxidation | 3-30% H₂O₂, Heat | Likely Stable | The electron-withdrawing fluorine atoms may offer some protection against ring oxidation. The primary degradation would likely be at the amino acid core. |
| Thermal Degradation | Elevated Temperature (Solid & Solution) | Stable at moderate temperatures | At high temperatures, decarboxylation or other fragmentation is possible. |
| Photostability | UV/Vis Light Exposure | Likely Stable | The aromatic ring may absorb UV light, but significant degradation is not expected unless photosensitizers are present. |
Potential Degradation Signaling Pathway
The degradation of phenylalanine can proceed via transamination to form the corresponding phenylpyruvic acid or via decarboxylation.[5][8] This provides a hypothetical basis for the degradation pathways of this compound.
Caption: Hypothetical degradation pathways for this compound.
Section 3: Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[9][10]
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, pH buffers, Ethanol, DMSO)
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Glass vials with screw caps
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Orbital shaker with temperature control
-
Analytical balance
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Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).[10] Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.
-
Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilution: Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).[11]
-
Calculation: Calculate the solubility based on the concentration determined in the diluted sample and the dilution factor.
Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol for Stability Assessment (Forced Degradation Study)
This protocol is based on ICH guideline Q1A(R2) for stability testing and is designed to identify degradation products and pathways.[12]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)[13]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV or LC-MS system
Procedure: A stock solution of this compound is prepared and subjected to the following conditions in parallel. A control sample (unstressed) is kept under normal conditions for comparison.
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the sample with NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Neutralize the sample with HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.
-
Incubate at room temperature for a defined period.
-
-
Thermal Degradation:
-
Store the solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 7 days).
-
Also, test the solid compound under the same conditions.
-
-
Photolytic Degradation:
-
Expose the solution to a light source that provides both UV and visible light, as specified by ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13]
-
A control sample should be wrapped in aluminum foil to shield it from light.
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the intact this compound from all potential degradation products.
-
Characterize any significant degradation products using techniques like LC-MS to determine their mass and potential structure.
Experimental Workflow for Forced Degradation Study
References
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. onyxipca.com [onyxipca.com]
- 7. pharmadekho.com [pharmadekho.com]
- 8. The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga - UBC Library Open Collections [open.library.ubc.ca]
- 9. bioassaysys.com [bioassaysys.com]
- 10. scielo.br [scielo.br]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Commercial Suppliers and Technical Guide for H-Phe(3,5-DiF)-OH in Research
This technical guide provides a comprehensive overview of the commercial availability and applications of H-Phe(3,5-DiF)-OH (L-3,5-Difluorophenylalanine), a fluorinated amino acid crucial for research and development in the pharmaceutical and biotechnology sectors. This document is intended for researchers, scientists, and drug development professionals.
Commercial Availability
This compound is available from several commercial suppliers, catering to the needs of the research community. The table below summarizes key quantitative data from a selection of these suppliers.
| Supplier | Product Name | CAS Number | Purity | Molecular Weight ( g/mol ) | Appearance | Storage Conditions |
| ChemScene | This compound | 31105-91-6 | ≥95% | 201.17 | - | 4°C |
| Chem-Impex | L-3,5-Difluorophenylalanine | 31105-91-6 | ≥99% (HPLC) | 201.2 | Cream colored powder | 0-8°C |
| Aapptec | This compound | 31105-91-6 | - | 201.17 | - | - |
| Sigma-Aldrich | 3-(3,5-difluorophenyl)-L-alanine | 31105-91-6 | - | - | - | - |
| MedChemExpress | This compound | 31105-91-6 | - | 201.17 | - | -20°C (powder, 3 years); 4°C (powder, 2 years) |
| Advanced ChemTech | Fmoc-Phe(3,5-DiF)-OH | 205526-24-5 | - | 423.4 | - | - |
Note: Purity levels and other specifications may vary by lot. It is recommended to consult the supplier's certificate of analysis for the most accurate information. The Fmoc-protected version is also readily available for solid-phase peptide synthesis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉F₂NO₂ |
| Molecular Weight | 201.17 g/mol |
| SMILES | N--INVALID-LINK--C(O)=O[1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų[1] |
| logP | 0.9192[1] |
| Hydrogen Bond Donors | 2[1] |
| Hydrogen Bond Acceptors | 2[1] |
| Rotatable Bonds | 3[1] |
Applications in Research and Drug Development
The introduction of fluorine atoms into phenylalanine significantly alters its electronic and lipophilic properties, making this compound a valuable tool in drug design and protein engineering.[2][3] Fluorination can enhance metabolic stability, binding affinity, and bioavailability of peptides and small molecules.[2][3]
Peptide Synthesis and Protein Engineering
This compound is frequently incorporated into peptides to study protein-protein interactions and to develop more stable and potent therapeutic peptides.[4] The fluorine atoms can serve as probes for NMR studies and can influence the conformation of the peptide backbone.
Drug Discovery
This unnatural amino acid is a key building block in the synthesis of novel therapeutic agents. Its unique properties are leveraged in the development of enzyme inhibitors and receptor antagonists.[2][3] For instance, fluorinated phenylalanine analogs have been explored in the context of Protease-Activated Receptor 1 (PAR1) antagonists, which are of interest for their antithrombotic effects.[5][6]
Experimental Protocols
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected this compound (Fmoc-Phe(3,5-DiF)-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Phe(3,5-DiF)-OH (3 equivalents) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.
-
Perform a ninhydrin test to ensure complete coupling.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Validation of this compound Incorporation by Mass Spectrometry
This protocol describes a bottom-up proteomics approach to confirm the site-specific incorporation of this compound into a protein.[7]
Materials:
-
Purified protein containing this compound
-
Trypsin (or another suitable protease)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Ammonium bicarbonate buffer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a buffer containing a chaotropic agent (e.g., urea or guanidinium chloride).
-
Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of the denaturing agent.
-
Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digest with formic acid.
-
Inject the sample onto a reverse-phase LC column for peptide separation.
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database that includes the sequence of the target protein.
-
Specify a variable modification corresponding to the mass shift of this compound relative to a standard amino acid (e.g., +36.009 Da compared to Phenylalanine).
-
Manually inspect the MS/MS spectra of the identified modified peptides to confirm the presence of fragment ions that validate the sequence and the site of incorporation.[7]
-
Visualizations
Experimental Workflow for Unnatural Amino Acid Incorporation
The following diagram illustrates a general workflow for the site-specific incorporation of an unnatural amino acid, such as this compound, into a protein using an orthogonal translation system.
Caption: Workflow for site-specific incorporation of an unnatural amino acid.
Potential Signaling Pathway Modulation: PAR1 Antagonism
The incorporation of this compound into peptide-based drugs can be used to target specific signaling pathways. For example, developing antagonists for the Protease-Activated Receptor 1 (PAR1) pathway, which is involved in thrombosis.
Caption: Inhibition of the PAR1 signaling pathway by a synthetic antagonist.
References
- 1. chemscene.com [chemscene.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Role of Fluorinated Amino Acids in Protein Engineering: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into proteins has emerged as a transformative tool in protein engineering, offering unprecedented control over protein structure, stability, and function. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of these powerful synthetic building blocks. By leveraging the unique physicochemical properties of fluorine, researchers can imbue proteins with enhanced therapeutic potential, create novel biocatalysts, and develop sophisticated probes for studying complex biological systems.
Introduction: The Unique Impact of Fluorine in Protein Science
The substitution of hydrogen with fluorine, the most electronegative element, introduces minimal steric perturbation while inducing significant changes in the electronic properties of an amino acid side chain. This "minimalist" modification can have profound effects on protein behavior. The strong carbon-fluorine bond enhances thermal and chemical stability, while the altered polarity and hydrophobicity can modulate protein folding, protein-protein interactions, and enzyme activity.[1][2] Furthermore, the fluorine-19 (¹⁹F) nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy, offering a background-free signal to investigate protein structure and dynamics with high sensitivity.[3]
Enhancing Protein Stability and Modulating Interactions
A primary application of fluorinated amino acids is the enhancement of protein stability. The increased hydrophobicity of fluorinated side chains often leads to more favorable packing within the protein core, resulting in greater resistance to thermal and chemical denaturation.[4][5] This "fluorous effect" is a key driver in the design of hyperstable proteins for therapeutic and industrial applications.
Data Presentation: Quantitative Effects of Fluorination on Protein Stability
The incorporation of fluorinated amino acids has been shown to significantly increase the thermodynamic stability of various proteins. The following tables summarize key quantitative data from published studies.
| Protein Model System | Fluorinated Amino Acid | Change in Free Energy of Unfolding (ΔΔGfold, kcal/mol per residue) | Reference |
| α4H (de novo 4-helix bundle) | hexafluoroleucine (hFLeu) | -0.09 to -0.8 | [6] |
| GCN4 coiled-coil | hexafluoroleucine (hFLeu) | ~ -0.4 to -1.1 | [5] |
| Protein G B1 domain | pentafluorophenylalanine (Pff) | ~ -0.35 | [7] |
| NTL9 (α-β protein) | trifluorovaline (tFVal) | -1.4 | [5] |
| Protein/Peptide | Fluorinated Amino Acid | Change in Melting Temperature (ΔTm, °C) | Reference |
| Ralstonia solanacearum lectin (RSL) | 5-fluorotryptophan (5FW) | +2 | [8] |
| Ralstonia solanacearum lectin (RSL) | 4-fluorotryptophan (4FW) | -9 | [8] |
| Ralstonia solanacearum lectin (RSL) | 7-fluorotryptophan (7FW) | -16 | [8] |
Applications in Drug Discovery and Development
Fluorinated amino acids are increasingly integral to modern drug design.[3][9][10] Their incorporation into peptide and protein therapeutics can enhance metabolic stability by shielding against proteolytic degradation, improve binding affinity to targets, and modulate pharmacokinetic properties.[9]
Signaling Pathway Diagram: Mechanism of Action of Sitagliptin
Sitagliptin (Januvia®) is a fluorinated drug used to treat type 2 diabetes. It acts by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which inactivates incretin hormones like GLP-1 and GIP.[1][4][11] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin release and suppressed glucagon secretion.
Workflow Diagram: Rational Drug Design with Fluorinated Amino Acids
The unique properties of fluorinated amino acids can be systematically exploited in a rational drug design workflow to optimize lead compounds.
Probing Protein Structure and Dynamics with ¹⁹F-NMR
¹⁹F-NMR spectroscopy is a powerful tool for studying fluorinated proteins. The absence of a natural fluorine background in biological systems provides a clean spectral window to observe the incorporated fluorinated amino acids.[3] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an exquisite probe for conformational changes, ligand binding, and protein dynamics.[3][12]
Workflow Diagram: In-Cell ¹⁹F-NMR Spectroscopy
In-cell NMR allows for the study of proteins in their native cellular environment. The use of fluorinated amino acids is particularly advantageous for these studies due to the lack of background signals.[9][13]
Experimental Protocols
This section provides detailed methodologies for key experiments involving fluorinated amino acids.
Site-Specific Incorporation of Fluorinated Amino Acids in E. coli
This protocol describes the site-specific incorporation of a fluorinated amino acid in response to an amber stop codon (UAG) using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[14]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a UAG codon at the desired site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the fluorinated amino acid.
-
Fluorinated amino acid (e.g., p-trifluoromethyl-L-phenylalanine).
-
LB medium and appropriate antibiotics.
-
Minimal medium (e.g., M9) supplemented with glucose, MgSO₄, and thiamine.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Procedure:
-
Co-transform the E. coli expression strain with the protein expression plasmid and the synthetase/tRNA plasmid.
-
Select a single colony and grow an overnight culture in LB medium with appropriate antibiotics at 37°C.
-
Inoculate a larger volume of minimal medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add the fluorinated amino acid to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance protein folding and incorporation efficiency.
-
Harvest the cells by centrifugation.
-
Purify the fluorinated protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Confirm incorporation and purity by SDS-PAGE and mass spectrometry.
Global Incorporation of Fluorinated Amino Acids in Mammalian Cells
This protocol outlines a method for the global replacement of a canonical amino acid with its fluorinated analog in proteins expressed in mammalian cells.[2][11]
Materials:
-
Mammalian expression system (e.g., HEK293T cells).
-
Expression plasmid for the protein of interest.
-
Transfection reagent.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Custom amino acid-deficient medium lacking the canonical amino acid to be replaced.
-
Fluorinated amino acid analog (e.g., 3-fluoro-L-tyrosine).
Procedure:
-
Culture HEK293T cells in complete growth medium to the desired confluency.
-
Transfect the cells with the protein expression plasmid using a suitable transfection reagent.
-
After 8-24 hours post-transfection, remove the complete growth medium.
-
Wash the cells with sterile PBS.
-
Add the custom amino acid-deficient medium supplemented with the fluorinated amino acid.
-
Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the fluorinated analog.
-
Harvest the cells and lyse them to extract the proteins.
-
Purify the fluorinated protein using appropriate chromatography methods.
-
Verify the incorporation efficiency using mass spectrometry.
Analysis of Protein Stability by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for directly measuring the thermal stability of a protein by quantifying the heat absorbed during unfolding.[11]
Materials:
-
Purified protein sample (0.5-1 mg/mL).
-
Dialysis buffer matching the sample buffer.
-
Differential Scanning Calorimeter.
Procedure:
-
Thoroughly dialyze the protein sample against the experimental buffer to ensure a precise buffer match.
-
Degas both the protein sample and the dialysis buffer.
-
Load the protein sample into the sample cell and the dialysis buffer into the reference cell of the DSC instrument.
-
Pressurize the cells with nitrogen to prevent boiling at elevated temperatures.
-
Set the experimental parameters:
-
Start temperature (e.g., 20°C).
-
End temperature (e.g., 100°C).
-
Scan rate (e.g., 60°C/hour).
-
-
Perform an initial buffer-buffer scan to establish a baseline.
-
Run the scan with the protein sample.
-
After the scan, cool the cells and perform a rescan to check for reversibility of unfolding.
-
Analyze the data by subtracting the buffer baseline from the sample thermogram.
-
Fit the resulting peak to a suitable model (e.g., two-state) to determine the melting temperature (Tm) and the calorimetric enthalpy of unfolding (ΔH).
Confirmation of Fluorinated Amino Acid Incorporation by Mass Spectrometry
Mass spectrometry is essential for confirming the successful incorporation of fluorinated amino acids and determining the efficiency of incorporation.
Materials:
-
Purified fluorinated protein.
-
Mass spectrometer (e.g., ESI-TOF).
-
Appropriate solvents (e.g., acetonitrile, water, formic acid).
Procedure:
-
Prepare the protein sample by desalting it into a volatile buffer (e.g., ammonium acetate) or by using a reverse-phase cleanup column.
-
Infuse the sample into the electrospray ionization source of the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
Deconvolute the resulting charge state envelope to determine the intact mass of the protein.
-
Compare the experimentally determined mass to the theoretical mass of the unmodified and the fully fluorinated protein to confirm incorporation and estimate the incorporation efficiency.
-
For more detailed analysis, perform peptide mass fingerprinting or tandem mass spectrometry (MS/MS) on digested protein fragments to localize the site of incorporation.
Conclusion
The incorporation of fluorinated amino acids represents a robust and versatile strategy in protein engineering. The unique properties of fluorine provide a powerful means to enhance protein stability, modulate biological activity, and create sensitive probes for biophysical studies. As methods for the synthesis and incorporation of these non-canonical amino acids continue to advance, their application in the development of novel therapeutics, advanced biomaterials, and sophisticated research tools will undoubtedly expand, opening new frontiers in science and medicine.
References
- 1. youtube.com [youtube.com]
- 2. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thermalsupport.com [thermalsupport.com]
- 5. sfzg.unizg.hr [sfzg.unizg.hr]
- 6. researchgate.net [researchgate.net]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 12. mdpi.com [mdpi.com]
- 13. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Unveiling the Subtle Strength: A Technical Guide to CH/π Interactions in Peptide-Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Power of CH/π Interactions
In the intricate world of molecular recognition, the binding of a peptide to its receptor is a symphony of non-covalent forces. While hydrogen bonds and electrostatic interactions have long been in the spotlight, a more subtle but equally crucial player has emerged: the CH/π interaction. This guide provides an in-depth exploration of the core principles of CH/π interactions and their pivotal role in the specificity and stability of peptide-receptor complexes.
The CH/π interaction is a weak hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system (typically an aromatic ring of an amino acid residue like tryptophan, tyrosine, or phenylalanine) serves as the acceptor.[1] Though individually weak, the cumulative effect of multiple CH/π interactions can significantly contribute to the overall binding affinity and conformational stability of a peptide-receptor complex, influencing everything from signaling pathways to the efficacy of therapeutic drugs.[2] This interaction is characterized by both electrostatic and van der Waals components, making it a unique and versatile force in biological systems.[3] The electron-rich face of the aromatic ring interacts favorably with the partial positive charge on the hydrogen atom of a C-H group, leading to a stabilizing interaction.
Understanding and quantifying these interactions is paramount for rational drug design and the development of novel peptide-based therapeutics. This guide will delve into the quantitative aspects of CH/π interactions, detail the experimental protocols used to investigate them, and visualize the complex processes in which they play a role.
Quantitative Analysis of CH/π Interaction Energies
The energetic contribution of CH/π interactions to peptide-receptor binding is a critical parameter for understanding the stability of the complex and for computational modeling in drug design. The strength of a CH/π interaction is influenced by several factors, including the nature of the C-H bond donor, the electron density of the aromatic π-system, and the geometry of the interaction. Tryptophan, with its electron-rich indole ring, is a particularly potent π-donor in these interactions.[4]
The following table summarizes quantitative data on CH/π interaction energies from various experimental and computational studies. This data provides a valuable reference for researchers in the field.
| Interacting Partners | Method | Reported Interaction Energy (kcal/mol) | Reference(s) |
| Methane and Benzene | Quantum Mechanics (QM) | -1.2 ± 0.2 | [5] |
| Aliphatic CH and Aromatic Residues (general) | Empirical Energy Function (AutoDock Vina) | -0.2 to -0.8 | [6] |
| β-D-galactose and Tryptophan | Quantum Mechanics (B3LYP-D3) | -6.1 (average) | [7] |
| β-D-galactose and Tyrosine/Phenylalanine | Quantum Mechanics (B3LYP-D3) | ~ -3.1 (average) | [7] |
| Protein-Carbohydrate Complexes | Isothermal Titration Calorimetry (ITC) & QM | -4 to -8 | [8] |
| Ligand 3 and Bromodomain (additional CH/π interaction over Ligand 4) | Isothermal Titration Calorimetry (ITC) | -1.7 (enthalpic contribution) | [9] |
| Arg-Phe (solvated) | Quantum Mechanics (QM) | -3.4 | [2] |
| Arg-Trp (solvated) | Quantum Mechanics (QM) | -4.7 | [2] |
| Phe-Phe (solvated) | Quantum Mechanics (QM) | -3.3 | [2] |
| Trp-Trp (solvated) | Quantum Mechanics (QM) | -5.2 | [2] |
Experimental Protocols for Studying CH/π Interactions
A multi-faceted approach employing a combination of biophysical and structural biology techniques is often necessary to fully characterize CH/π interactions in peptide-receptor binding. Here, we detail the methodologies for three key experimental techniques.
PI by NMR: Probing CH/π Interactions in Solution
PI (π Interactions) by NMR is a powerful and sensitive technique to identify and quantify the strength of CH/π interactions in solution.[10] It leverages the fact that the aromatic ring of a ligand will induce a significant upfield chemical shift in the proton NMR signal of a protein's C-H group that is engaged in a CH/π interaction.
Detailed Methodology:
-
Protein Expression and Labeling:
-
Express the receptor or its ligand-binding domain using a bacterial expression system (e.g., E. coli).
-
To simplify the NMR spectrum and isolate the signals of interest, employ selective amino acid labeling. For instance, to study interactions with tryptophan residues, use a tryptophan auxotroph strain and provide 13C-labeled tryptophan in the growth medium.[10] This allows for the use of sensitive 1H-13C correlation NMR experiments.
-
-
Sample Preparation:
-
Purify the labeled protein to homogeneity using standard chromatographic techniques.
-
Prepare the NMR sample by dissolving the protein in a suitable buffer (e.g., phosphate or HEPES buffer) at a concentration typically in the range of 50-200 µM. The buffer should be prepared in D2O to minimize the solvent signal.
-
Prepare a stock solution of the peptide ligand in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) spectrum of the apo-protein (without the ligand). This spectrum will show the correlation peaks for each 1H-13C pair in the labeled amino acid side chains.
-
Titrate the peptide ligand into the protein sample in a stepwise manner.
-
Acquire a 1H-13C HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Monitor the chemical shift perturbations (CSPs) of the protein's aromatic side-chain proton signals upon ligand binding.
-
A significant upfield shift in a proton's chemical shift is indicative of its involvement in a CH/π interaction with an aromatic ring of the bound peptide.[10] The magnitude of the shift can be used as a proxy for the strength of the interaction.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Detailed Methodology:
-
Sample Preparation:
-
Express and purify the receptor and the peptide ligand to a high degree of purity.
-
Dialyze both the protein and the peptide against the same buffer to minimize heats of dilution.[3] A suitable buffer would be, for example, 20 mM HEPES with 150 mM NaCl at a specific pH.
-
Accurately determine the concentrations of the protein and peptide solutions using a reliable method such as UV-Vis spectroscopy.
-
-
ITC Experiment Setup:
-
Degas the samples to prevent the formation of air bubbles in the calorimeter cell.
-
Load the receptor solution into the sample cell of the ITC instrument (typically at a concentration of 10-50 µM).
-
Load the peptide solution into the injection syringe (typically at a concentration 10-20 times that of the receptor).[1]
-
-
Data Acquisition:
-
Set the experimental temperature, stirring speed, and injection parameters.
-
Perform a series of small, sequential injections of the peptide into the receptor solution.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (KD, ΔH, and n).
-
X-Ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information about the peptide-receptor complex, allowing for the direct visualization of CH/π interactions.
Detailed Methodology:
-
Crystallization:
-
Co-crystallize the purified peptide-receptor complex. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find conditions that promote the formation of well-ordered crystals.
-
Alternatively, crystals of the apo-receptor can be grown and then soaked in a solution containing the peptide ligand.
-
-
Data Collection:
-
Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.
-
The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and the intensities of the diffracted spots.
-
Use the phases from a homologous structure (molecular replacement) or experimental phasing methods to calculate an initial electron density map.
-
Build an atomic model of the peptide-receptor complex into the electron density map.
-
Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.
-
-
Analysis of CH/π Interactions:
-
Analyze the final, refined structure using molecular visualization software.
-
Identify potential CH/π interactions by examining the distances and geometries between C-H groups of the peptide and the aromatic rings of the receptor. A typical distance for a CH/π interaction is between 3.5 and 4.0 Å between the carbon of the C-H group and the centroid of the aromatic ring.[11]
-
CH/π Interactions in GPCR Signaling
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are major drug targets.[12] The binding of peptide ligands to GPCRs initiates a cascade of intracellular signaling events. CH/π interactions can play a significant role in the initial recognition and binding of the peptide to the receptor, which in turn triggers the conformational changes necessary for G protein activation.[13]
Upon peptide binding, the GPCR undergoes a conformational change, which allows it to act as a guanine nucleotide exchange factor (GEF) for a heterotrimeric G protein. The G protein, composed of Gα, Gβ, and Gγ subunits, is associated with the intracellular face of the receptor. The activated receptor promotes the exchange of GDP for GTP on the Gα subunit. This exchange causes the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate the activity of downstream effector proteins such as adenylyl cyclase or phospholipase C, leading to changes in the levels of second messengers like cAMP or IP3 and DAG.[12]
Conclusion
The CH/π interaction, though subtle, is a fundamental force in peptide-receptor recognition. Its proper characterization is essential for a complete understanding of the molecular basis of peptide-mediated biological processes and for the advancement of rational drug design. The integration of quantitative biophysical techniques, high-resolution structural biology, and computational modeling provides a powerful toolkit for elucidating the role of these interactions. As our understanding of the nuances of CH/π interactions deepens, so too will our ability to design more potent and selective peptide-based therapeutics. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of peptide-receptor binding and harnessing this knowledge for the development of next-generation medicines.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 2. Frontiers | Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors [frontiersin.org]
- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. biorxiv.org [biorxiv.org]
- 7. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Peptide ligand recognition by G protein-coupled receptors [frontiersin.org]
- 10. PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein–Ligand CH−π Interactions: Structural Informatics, Energy Function Development, and Docking Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
H-Phe(3,5-DiF)-OH: A Technical Guide to its Application as a Molecular Probe in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-3,5-Difluorophenylalanine, abbreviated as H-Phe(3,5-DiF)-OH, is a synthetically modified amino acid that has emerged as a powerful molecular probe in the field of chemical biology and drug discovery. The strategic placement of two fluorine atoms on the phenyl ring endows this molecule with unique physicochemical properties, making it an invaluable tool for investigating complex biological systems. Its primary utility lies in its application for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed, site-specific analysis of protein structure, dynamics, and molecular interactions with minimal perturbation to the native system. Furthermore, the incorporation of this compound into peptides and proteins can enhance their metabolic stability and modulate their binding affinities, offering significant advantages in therapeutic peptide development. This technical guide provides an in-depth overview of the core applications, experimental methodologies, and quantitative data associated with the use of this compound as a molecular probe.
Physicochemical Properties and Structural Data
This compound is a derivative of the natural amino acid L-phenylalanine. The carbon-fluorine bond is exceptionally strong and the small van der Waals radius of fluorine (1.35 Å) compared to hydrogen (1.10 Å) means its incorporation causes minimal steric disruption.[1] The high electronegativity of fluorine, however, significantly alters the electronic properties of the aromatic ring, which is key to its function as a probe.[2]
| Property | Value | Reference |
| Chemical Formula | C₉H₉F₂NO₂ | [3][4] |
| Molecular Weight | 201.17 g/mol | [3][5] |
| CAS Number | 31105-91-6 | [3][4] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥95% | [3] |
| Storage Temperature | 4°C | [3] |
Core Applications in Chemical Biology
The unique characteristics of this compound make it a versatile tool for a range of applications, from fundamental protein science to applied drug development.
¹⁹F NMR Spectroscopy: A Sensitive Reporter of Local Environment
The most prominent application of this compound is as a probe for ¹⁹F NMR spectroscopy. The ¹⁹F nucleus possesses several advantages for NMR studies:
-
High Natural Abundance: Fluorine-19 has 100% natural abundance.[7][8]
-
High Sensitivity: It has a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% that of ¹H.[7]
-
Wide Chemical Shift Range: The chemical shifts of ¹⁹F are highly sensitive to the local electronic environment, leading to a broad spectral window that minimizes signal overlap.[7][9]
-
Absence of Background Signal: Since fluorine is not naturally present in most biological macromolecules, there is no background signal, allowing for the clear detection of the incorporated probe.
By genetically encoding or synthetically incorporating this compound at a specific site within a protein, researchers can obtain detailed information on:
-
Protein Conformation and Dynamics: Changes in the local environment of the probe due to protein folding, conformational changes, or dynamics are reflected in the ¹⁹F NMR chemical shift.[10] This has been used to reveal significant conformational heterogeneity in viral proteases.[10]
-
Ligand Binding and Drug Screening: The binding of a small molecule, peptide, or other protein to the target protein near the ¹⁹F probe will alter its chemical environment, causing a detectable shift in the NMR signal. This provides a robust method for screening compound libraries and quantifying binding affinities.
-
Protein-Protein Interactions: The formation of protein complexes can be monitored by observing changes in the ¹⁹F NMR spectrum of a labeled protein.
Probing Non-Covalent Interactions
The electron-withdrawing nature of the fluorine atoms modifies the aromatic ring's quadrupole moment, making this compound an excellent tool for studying specific non-covalent interactions. It has been used to identify the phenyl hydrogens involved in CH/π interactions between a peptide ligand and its receptor.[5] By substituting the native phenylalanine with this compound in the thrombin receptor-tethered ligand peptide (SFLLRNP), researchers could dissect the specific forces governing the ligand-receptor engagement.[5]
Enhancing Peptide Therapeutics
The incorporation of fluorinated amino acids like this compound into peptide-based drugs is a widely used strategy in medicinal chemistry.[2][6][11] The benefits include:
-
Increased Metabolic Stability: The strong C-F bond is resistant to enzymatic degradation, which can prolong the in-vivo half-life of peptide drugs.[2]
-
Improved Pharmacokinetic Profile: Fluorination can increase the lipophilicity of a peptide, potentially improving its cell membrane permeability and oral bioavailability.[2]
-
Modulated Binding Affinity: The altered electronic and conformational properties can lead to enhanced binding affinity and selectivity for the target receptor.[2]
Experimental Protocols and Methodologies
Incorporation of this compound into Peptides
The most common method for generating peptides containing this compound is through SPPS. This requires the use of N-terminally protected versions of the amino acid, typically Fmoc-Phe(3,5-DiF)-OH.[6][12][13]
General Protocol:
-
Resin Preparation: A solid support resin (e.g., Wang, Rink Amide) is prepared. The first amino acid is coupled to the resin.
-
Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed using a base, typically piperidine in DMF.
-
Coupling: A solution of Fmoc-Phe(3,5-DiF)-OH, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF) is added to the resin. The reaction is allowed to proceed until completion.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Iteration: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. biophysics.org [biophysics.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. advancedchemtech.com [advancedchemtech.com]
- 13. peptide.com [peptide.com]
Unnatural Amino Acids in Peptide Science: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in peptide science and drug discovery. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the physicochemical and biological properties of peptides, overcoming inherent limitations such as poor stability, low bioavailability, and rapid enzymatic degradation.[1][2][3] This technical guide provides an in-depth overview of the core principles, quantitative improvements, experimental methodologies, and signaling pathways associated with the use of UAAs in modern peptide science.
Enhancing Peptide Properties with Unnatural Amino Acids
The strategic substitution of natural amino acids with synthetic analogues offers a powerful toolkit to refine peptide therapeutics.[1][2][4] Key improvements are observed in proteolytic stability, receptor binding affinity, and in vivo half-life, transforming peptides into viable drug candidates.[1][2]
Quantitative Improvements in Pharmacokinetics and Binding Affinity
The introduction of UAAs can lead to dramatic enhancements in the pharmacokinetic profiles and target engagement of peptide drugs. D-amino acids, for instance, can confer resistance to proteases, which typically recognize L-isomers.[4] This is exemplified by drugs like Triptorelin and Lanreotide, which incorporate UAAs to achieve significantly extended half-lives compared to their endogenous counterparts.
| Peptide Drug | UAA Modification | Native Peptide | Native Half-Life | UAA-Modified Half-Life | Improvement Factor | Reference |
| Triptorelin | Substitution with D-Tryptophan | GnRH | ~5 minutes | ~2.8 hours | ~33x | N/A |
| Lanreotide | Contains D-Nal and an amidated Threonine | Somatostatin | ~3 minutes | 23-30 days | >10,000x | N/A |
Similarly, modifying the peptide backbone or side chains with UAAs can create novel interactions with target receptors, leading to enhanced binding affinity.
| Peptide System | UAA Modification | Native Peptide Kd | UAA-Modified Peptide Kd | Change in Affinity | Reference |
| Macrocyclic Peptide vs. 14-3-3 Protein | Incorporation of two UAAs | 103 ± 9 nM | 38 ± 3 nM | 2.7-fold increase | N/A |
The binding affinity of Lanreotide, a somatostatin analogue, for various somatostatin receptor (SSTR) subtypes highlights the specificity that can be achieved through UAA incorporation.
| Receptor Subtype | Lanreotide Binding Affinity (IC50/Ki, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.8 |
| SSTR3 | 100 |
| SSTR4 | >1000 |
| SSTR5 | 5.2 |
Experimental Protocols for UAA Incorporation
The synthesis and incorporation of UAAs into peptides can be achieved through several robust methodologies. The two most prominent approaches are chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and biological incorporation using engineered cellular machinery.
Solid-Phase Peptide Synthesis (SPPS) of UAA-Containing Peptides
SPPS, pioneered by Robert Bruce Merrifield, is the established method for chemically synthesizing peptides.[5][6] It allows for the stepwise addition of amino acids, including a vast array of commercially available UAAs, to a growing peptide chain anchored to a solid resin support. The most common strategy is the Fmoc/tBu approach.
General Protocol for Fmoc/tBu SPPS:
-
Resin Selection and Preparation:
-
Choose a resin based on the desired C-terminal group (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel.
-
-
First Amino Acid Loading:
-
Activate the first Fmoc-protected amino acid (5 equivalents) using a coupling agent like HATU (4.5 equivalents) and an additive like HOAt (4.5 equivalents) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the swollen resin and allow it to react for at least 4 hours.
-
Wash the resin thoroughly with DMF to remove excess reagents.
-
Cap any unreacted sites on the resin using a solution of acetic anhydride and DIPEA in DMF.
-
-
Peptide Chain Elongation Cycle:
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF for approximately one hour. This exposes the free amine for the next coupling step.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and cleaved Fmoc groups.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (natural or unnatural) as described in step 2 and add it to the resin. Allow the coupling reaction to proceed for at least 4 hours.
-
Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat this cycle for each amino acid in the desired sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide product by mass spectrometry.
-
In Vivo Site-Specific UAA Incorporation
This biological approach expands the genetic code of a host organism (typically E. coli or mammalian cells) to enable the ribosomal incorporation of a UAA at a specific site in a protein.[7][8][9] This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA pair.[4][9]
General Protocol for In Vivo Incorporation:
-
Generation of Orthogonal Pair:
-
Select an aaRS/tRNA pair from a species evolutionarily distant from the expression host (e.g., Methanocaldococcus jannaschii pair for use in E. coli).
-
Engineer the aaRS through directed evolution or site-directed mutagenesis to specifically recognize and charge the desired UAA.
-
Engineer the tRNA to recognize a nonsense codon, typically the amber stop codon (TAG), which is introduced at the desired incorporation site in the target gene.
-
-
Plasmid Construction:
-
Clone the gene for the target protein, containing an in-frame amber (TAG) codon at the site of UAA incorporation, into an expression plasmid.
-
Clone the genes for the engineered orthogonal aaRS and the suppressor tRNA into a separate plasmid (e.g., a pEVOL plasmid).
-
-
Protein Expression:
-
Co-transform the expression host (e.g., E. coli) with both the target protein plasmid and the orthogonal pair plasmid.
-
Grow the cells in a rich medium.
-
Induce protein expression (e.g., with IPTG).
-
Crucially, supplement the growth medium with the unnatural amino acid to ensure its availability for incorporation.
-
-
Purification and Verification:
-
Lyse the cells and purify the full-length protein containing the UAA using standard chromatography techniques (e.g., affinity chromatography based on a His-tag).
-
Verify the successful and site-specific incorporation of the UAA using mass spectrometry analysis of the intact protein or proteolytic digests.
-
Visualizing UAA Impact on Signaling Pathways
UAAs are instrumental in creating peptide drugs that can precisely modulate cellular signaling. The UAA-containing drugs Triptorelin and Lanreotide provide excellent examples of how modified peptides can interact with G-protein coupled receptors (GPCRs) to regulate complex downstream pathways.
Triptorelin and the GnRH Receptor Pathway
Triptorelin is a GnRH agonist that, due to its enhanced stability, leads to the sustained activation and subsequent downregulation of the GnRH receptor in the pituitary gland.[10][11] This desensitization ultimately suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[10]
Caption: Triptorelin-mediated activation and subsequent downregulation of the GnRH receptor pathway.
Lanreotide and the Somatostatin Receptor Pathway
Lanreotide is a long-acting somatostatin analogue that exhibits high affinity for somatostatin receptors SSTR2 and SSTR5.[1] Its binding activates inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase, a reduction in cAMP levels, and the suppression of hormone secretion and cell proliferation.[1][2]
Caption: Lanreotide-mediated inhibitory signaling through the Somatostatin Receptor SSTR2/5.
References
- 1. benchchem.com [benchchem.com]
- 2. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 8. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the Effects of Triptorelin on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triptorelin Under the Lens: Peptide Insights and Research Frontiers [yucatanmagazine.com]
Methodological & Application
Application Notes and Protocols for Incorporating H-Phe(3,5-DiF)-OH into Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology. H-Phe(3,5-DiF)-OH, or 3,5-difluorophenylalanine, is a valuable building block that offers unique properties to peptides. The introduction of fluorine atoms can enhance metabolic stability, modulate bioactivity, and serve as a probe for studying peptide-protein interactions.[1][2] This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).
The unique electronic properties of the difluorinated phenyl ring can influence peptide conformation and binding affinities to biological targets, such as G-protein coupled receptors (GPCRs).[1][3] For instance, the substitution of phenylalanine with 3,5-difluorophenylalanine in somatostatin analogs has been shown to modulate receptor selectivity and affinity.[1][3]
Data Presentation: Quantitative Analysis
The successful incorporation of this compound can significantly impact the pharmacological profile of a peptide. Below is a summary of receptor binding affinities of somatostatin (SRIF) analogs where Phenylalanine (Phe) at positions 6, 7, and 11 was substituted with 3,5-difluorophenylalanine (Dfp).
Table 1: Binding Affinities (Ki, nM) of Somatostatin Analogs Containing this compound (Dfp) to Human Somatostatin Receptors (hSSTR1-5)
| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |
| SRIF-14 | 1.8 ± 0.2 | 0.4 ± 0.1 | 2.5 ± 0.8 | 20 ± 3 | 1.5 ± 0.3 |
| [D-Trp8, Dfp6]-SRIF | >1000 | 15 ± 2 | >1000 | >1000 | 180 ± 20 |
| [D-Trp8, Dfp7]-SRIF | >1000 | 1.0 ± 0.1 | 8.0 ± 1.0 | >1000 | 250 ± 30 |
| [D-Trp8, Dfp11]-SRIF | >1000 | 0.56 ± 0.07 | >1000 | >1000 | 45 ± 5 |
Data extracted from Sci Rep. 2016; 6: 27285.[1]
Experimental Protocols
Fmoc-L-Phe(3,5-DiF)-OH Synthesis
The commercially available this compound can be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group for use in Fmoc-based SPPS. A general procedure is as follows:
-
Dissolve this compound in a suitable solvent system (e.g., 10% aqueous sodium carbonate and dioxane).
-
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup with acidification to precipitate the product.
-
The crude product can be purified by recrystallization or column chromatography to yield Fmoc-L-Phe(3,5-DiF)-OH.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-Phe(3,5-DiF)-OH on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-Phe(3,5-DiF)-OH)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of Fmoc-L-Phe(3,5-DiF)-OH (Optimized for Steric Hindrance):
-
Due to potential steric hindrance from the difluoro-phenyl group, a more robust coupling strategy is recommended.
-
Option A: Potent Coupling Reagent: Use a highly efficient coupling reagent such as HATU or COMU as described in the standard coupling step. Consider extending the coupling time to 4 hours.
-
Option B: Double Coupling:
-
Perform the initial coupling as described above for 1-2 hours.
-
Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Prepare a fresh solution of activated Fmoc-L-Phe(3,5-DiF)-OH and repeat the coupling step for another 1-2 hours.
-
-
Monitoring Coupling Efficiency: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is necessary.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Purification:
-
Lyophilize the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
GPCR Signaling Pathway
Peptides containing this compound, such as somatostatin analogs, often exert their biological effects by binding to G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling cascade.
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.
Somatostatin Receptor Signaling
The incorporation of this compound into somatostatin analogs can modulate their binding to specific somatostatin receptors (SSTRs), which in turn influences downstream signaling pathways that can regulate cell growth and proliferation.
Caption: Simplified somatostatin receptor 2 (SSTR2) signaling pathway.
References
Application Notes and Protocols for Fmoc-Phe(3,5-DiF)-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-3,5-difluorophenylalanine (Fmoc-Phe(3,5-DiF)-OH) is a fluorinated amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce non-canonical residues into peptide sequences. The incorporation of fluorinated amino acids can significantly modulate the physicochemical and biological properties of peptides, including their conformational stability, binding affinity, and metabolic resistance. The 3,5-difluoro substitution on the phenyl ring introduces steric bulk and alters the electronic properties of the side chain, which can present challenges during peptide coupling.
These application notes provide a comprehensive guide to the efficient incorporation of Fmoc-Phe(3,5-DiF)-OH into peptide chains, offering detailed protocols, a comparative analysis of coupling reagents, and troubleshooting strategies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-Phe(3,5-DiF)-OH is essential for its effective use in SPPS.
| Property | Value |
| Synonyms | Fmoc-L-Phe(3,5-DiF)-OH, Fmoc-3,5-difluoro-L-Phe-OH |
| CAS Number | 205526-24-5[1][2] |
| Molecular Formula | C₂₄H₁₉F₂NO₄[1][2][3] |
| Molecular Weight | 423.4 g/mol [1][2][3] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 150 - 155 °C |
| Purity (HPLC) | ≥ 97-99%[1] |
| Solubility | Readily soluble in Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4] |
| Storage Conditions | Store at 0 - 8 °C |
Coupling Challenges and Strategies
The successful incorporation of Fmoc-Phe(3,5-DiF)-OH requires consideration of the steric hindrance imposed by the two fluorine atoms on the phenyl ring. This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling and the formation of deletion sequences.
Key Strategies to Enhance Coupling Efficiency:
-
Potent Coupling Reagents: The use of highly reactive coupling reagents is recommended to overcome the steric barrier. Urionium/aminium salts such as HATU and HBTU, or phosphonium salts like PyBOP, are generally more effective than carbodiimides (e.g., DIC) alone for sterically hindered amino acids.[5]
-
Optimized Reaction Conditions: Extended coupling times and, in some cases, double coupling may be necessary to drive the reaction to completion.
-
Solvent Choice: DMF and NMP are the preferred solvents due to their excellent solvating properties for both the resin-bound peptide and the activated amino acid.[4][6]
-
Monitoring of Coupling Completion: The Kaiser test is a crucial tool to qualitatively assess the presence of free primary amines and ensure the coupling reaction has gone to completion before proceeding to the next deprotection step.[7]
Recommended Coupling Protocols
The following protocols are recommended for the efficient incorporation of Fmoc-Phe(3,5-DiF)-OH. The choice of protocol may depend on the specific peptide sequence and the presence of other challenging residues.
Protocol 1: HATU-Mediated Coupling
This protocol is highly recommended for sterically hindered amino acids due to the high reactivity of HATU.
Reagents and Materials:
-
Fmoc-protected, resin-bound peptide with a free N-terminal amine
-
Fmoc-Phe(3,5-DiF)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Phe(3,5-DiF)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid/HATU solution and vortex briefly to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, a second coupling (double coupling) may be performed by repeating step 3.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
-
Protocol 2: HBTU/HOBt-Mediated Coupling
This is a widely used and effective method for many standard and moderately difficult couplings.
Reagents and Materials:
-
Fmoc-protected, resin-bound peptide with a free N-terminal amine
-
Fmoc-Phe(3,5-DiF)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Phe(3,5-DiF)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-3 hours.
-
-
Monitoring and Washing: Follow step 4 from Protocol 1.
Protocol 3: DIC/HOBt-Mediated Coupling
This is a more cost-effective method, but may require longer reaction times for sterically hindered residues.
Reagents and Materials:
-
Fmoc-protected, resin-bound peptide with a free N-terminal amine
-
Fmoc-Phe(3,5-DiF)-OH
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Phe(3,5-DiF)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing: Follow step 4 from Protocol 1.
Comparative Coupling Efficiency
While direct quantitative data for Fmoc-Phe(3,5-DiF)-OH is not extensively available, the following table provides an estimated comparison of coupling efficiencies based on data for other sterically hindered amino acids, such as Fmoc-Phe(3-Cl)-OH. These values should be considered as a guideline, and optimal conditions should be determined empirically for each specific peptide sequence.
| Coupling Reagent | Recommended Equivalents (AA:Reagent:Base) | Typical Coupling Time (hours) | Estimated Coupling Efficiency | Notes |
| HATU | 3 : 2.9 : 6 (DIPEA) | 1 - 2 | > 99% | Highly recommended for sterically hindered residues. Fast reaction kinetics. |
| HBTU/HOBt | 3 : 2.9 : 6 (DIPEA) | 1 - 3 | 98 - 99.5% | A robust and widely used method. Good for moderately difficult couplings. |
| DIC/HOBt | 3 : 3 : - | 2 - 4 | 97 - 99% | Cost-effective, but may require longer reaction times. Risk of N-acylurea formation. |
| PyBOP | 3 : 3 : 6 (DIPEA) | 1 - 3 | 98 - 99% | Good for hindered amino acids with a lower risk of side reactions compared to uronium salts. |
| COMU | 3 : 2.9 : 6 (DIPEA) | 1 - 2 | > 99% | High reactivity, similar to HATU, with potentially safer byproducts. |
Visualizing the Workflow
Standard SPPS Cycle for Fmoc-Phe(3,5-DiF)-OH Incorporation
Caption: Standard solid-phase peptide synthesis (SPPS) cycle for the incorporation of Fmoc-Phe(3,5-DiF)-OH.
Logic Diagram for Troubleshooting Incomplete Coupling
References
Protecting Group Strategies for H-Phe(3,5-DiF)-OH in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups for the non-canonical amino acid H-Phe(3,5-DiF)-OH in peptide synthesis. The incorporation of 3,5-difluorophenylalanine into peptides can significantly enhance their metabolic stability, binding affinity, and overall bioactivity, making it a valuable building block in drug discovery and development. The following sections detail the protection of the α-amino and carboxyl termini, deprotection strategies, and its application in solid-phase peptide synthesis (SPPS).
Introduction to Protecting Group Strategies
In peptide synthesis, the reversible protection of reactive functional groups is essential to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. For this compound, the primary sites for protection are the α-amino group and the carboxylic acid. The two most widely employed N-terminal protecting groups in solid-phase peptide synthesis (SPPS) are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The choice between these strategies dictates the overall synthetic approach, including the selection of solid support and side-chain protecting groups for other amino acids in the peptide sequence. Carboxyl group protection is typically achieved through esterification, for instance, as a methyl or benzyl ester, particularly in solution-phase synthesis.
N-Terminal Protection of this compound
The selection of the N-terminal protecting group is a critical first step. Both Boc and Fmoc protection of this compound can be achieved with high efficiency.
Boc Protection Strategy
The Boc group is introduced by reacting this compound with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This protecting group is stable to a wide range of reaction conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).
Experimental Protocol: Synthesis of Boc-Phe(3,5-DiF)-OH
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N sodium hydroxide solution.
-
Reaction: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.
-
Stirring: Continue stirring the reaction mixture at room temperature overnight.
-
Work-up: Acidify the reaction mixture to pH 2-3 with a 1N potassium bisulfate (KHSO₄) solution. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.
Table 1: Summary of N-Terminal Protection of this compound
| Protecting Group | Reagent | Base | Solvent | Typical Yield | Purity (HPLC) |
| Boc | (Boc)₂O | NaOH / NaHCO₃ | Dioxane/Water | >90% | ≥99%[1] |
| Fmoc | Fmoc-OSu | NaHCO₃ | THF/Water | >85% | ≥99%[1] |
Note: Yields and purity are typical and may vary based on reaction scale and purification method.
Fmoc Protection Strategy
The Fmoc group is favored for its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS. It is typically introduced using 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu).
Experimental Protocol: Synthesis of Fmoc-Phe(3,5-DiF)-OH
-
Dissolution: Suspend this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Reaction: Add Fmoc-OSu (1.05 eq) to the suspension and stir vigorously at room temperature overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product can be further purified by silica gel chromatography.
References
Application Notes and Protocols for Studying Protein-Protein Interactions Using H-Phe(3,5-DiF)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. A powerful technique for elucidating the intricacies of these interactions at the molecular level is fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The incorporation of fluorinated non-canonical amino acids, such as H-Phe(3,5-DiF)-OH (3,5-difluorophenylalanine), into a protein of interest provides a sensitive and minimally perturbative probe for monitoring structural and dynamic changes upon binding.[1]
The ¹⁹F nucleus is an ideal probe for several reasons: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[1] Crucially, fluorine is virtually absent in biological systems, providing a background-free signal for analysis. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electrostatic environment, making it an exquisite reporter of conformational changes, ligand binding, and solvent exposure.[1]
These application notes provide a comprehensive guide to utilizing this compound for the study of PPIs, covering biosynthetic incorporation, and analysis by ¹⁹F NMR, Co-Immunoprecipitation (Co-IP), and Fluorescence Polarization (FP).
Key Applications
-
Mapping Binding Interfaces: Identify amino acid residues at the protein-protein interaction interface by monitoring chemical shift perturbations (CSPs) in the ¹⁹F NMR spectrum upon titration with a binding partner.
-
Quantifying Binding Affinities: Determine dissociation constants (Kd) of protein-protein interactions by analyzing the change in ¹⁹F chemical shifts as a function of ligand concentration.[1]
-
Detecting Conformational Changes: Observe changes in protein conformation and dynamics upon interaction with a binding partner through alterations in the ¹⁹F NMR spectrum.
-
Fragment-Based Screening: Utilize ¹⁹F NMR with this compound labeled proteins to screen for small molecule fragments that bind to the protein of interest.
Data Presentation
The incorporation of fluorinated amino acids can subtly influence the binding affinity of a protein for its partner. It is crucial to quantify this effect to validate the use of the labeled protein as a reliable mimic of the wild-type. The following table presents data from a study on the effect of incorporating a fluorinated tryptophan analog on the binding affinity of an SH3 domain to a peptide ligand, demonstrating a modest change in the dissociation constant (Kd). A similar characterization is recommended when using this compound.
| Protein System | Ligand | Modification | Kd (µM) | Fold Change in Kd | Reference |
| SH3 Domain | Proline-rich Peptide | Wild-Type (Tryptophan) | 70 | - | [2] |
| SH3 Domain | Proline-rich Peptide | 5-Fluoro-Tryptophan | 150 | 2.14 | [2] |
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of this compound into a Target Protein in E. coli
This protocol describes the overexpression of a target protein in E. coli with the incorporation of this compound in place of phenylalanine. This method relies on the inhibition of endogenous phenylalanine biosynthesis.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9) supplemented with required nutrients and antibiotics.
-
This compound (3,5-Difluoro-DL-phenylalanine).
-
L-Tyrosine and L-Tryptophan.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Standard protein purification reagents (e.g., lysis buffer, chromatography columns).
Procedure:
-
Starter Culture: Inoculate a 50 mL starter culture of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of minimal medium with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6 - 0.8.
-
Inhibition and Amino Acid Addition:
-
Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 30-60 minutes.
-
Add sterile solutions of the following amino acids to the culture:
-
-
Induction: After 20-30 minutes of incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5 mM.[1]
-
Expression: Continue to incubate the culture at 18-20°C for 16-20 hours.[1]
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Purify the labeled protein using standard protocols for the unlabeled protein (e.g., affinity chromatography if the protein is tagged, followed by size-exclusion chromatography).
-
Verify incorporation and purity by mass spectrometry.
-
Protocol 2: ¹⁹F NMR Analysis of Protein-Protein Interactions
This protocol outlines the use of ¹⁹F NMR to monitor the interaction between a this compound labeled protein ("Protein F") and its unlabeled binding partner ("Protein X").
Materials:
-
Purified, this compound labeled "Protein F".
-
Purified, unlabeled "Protein X".
-
NMR Buffer (e.g., 20-50 mM Phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl, 5-10% D₂O).[1]
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Prepare a sample of "Protein F" at a concentration of 100-500 µM in NMR buffer.[1]
-
Prepare a concentrated stock solution of "Protein X" in the same NMR buffer.
-
-
Spectrometer Setup:
-
Tune and match the ¹⁹F channel on the NMR spectrometer.
-
-
Acquisition of Reference Spectrum:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of "Protein F" alone. This will serve as the reference spectrum.
-
-
Titration:
-
Add small, incremental aliquots of the "Protein X" stock solution to the "Protein F" sample.
-
After each addition, gently mix the sample and acquire a 1D ¹⁹F spectrum.
-
-
Data Analysis:
-
Process and overlay the series of ¹⁹F spectra.
-
Monitor for changes in the chemical shifts (perturbations) and/or line shapes of the ¹⁹F signals.
-
Map the observed chemical shift perturbations (CSPs) onto the structure of "Protein F" to identify the binding interface.
-
If titrating to saturation, the dissociation constant (Kd) can be calculated by fitting the change in chemical shift as a function of "Protein X" concentration.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) of a Labeled Protein Complex
This protocol describes a method to confirm the interaction between a His-tagged, this compound labeled "bait" protein and its "prey" binding partner.
Materials:
-
Cell lysate containing the expressed, labeled His-tagged "bait" protein and the "prey" protein.
-
Anti-His tag antibody.
-
Protein A/G magnetic beads.
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibody against the "prey" protein.
Procedure:
-
Cell Lysis: Lyse cells expressing the interacting proteins in ice-cold Co-IP buffer.
-
Pre-clearing Lysate:
-
Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-His tag antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads with a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in elution buffer and incubating at room temperature or by boiling in SDS-PAGE loading buffer.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the "prey" protein to confirm its presence in the immunoprecipitated complex. Also, probe with the anti-His tag antibody to confirm the pulldown of the "bait" protein.
-
Protocol 4: Fluorescence Polarization (FP) Assay Principle
This section outlines the principle of a fluorescence polarization assay for studying PPIs, where one partner is the this compound labeled protein. Note that the fluorinated amino acid itself is not the fluorescent probe.
Principle:
Fluorescence polarization measures the change in the rotational speed of a fluorescent molecule upon binding to another molecule. A small, fluorescently labeled molecule (e.g., a peptide or a small protein, the "tracer") tumbles rapidly in solution, leading to depolarization of emitted light and a low FP signal. When this tracer binds to a larger protein (in this case, the this compound labeled protein), the resulting complex is much larger and tumbles more slowly. This slower rotation results in less depolarization of the emitted light and a higher FP signal.
Experimental Design:
-
Tracer: Synthesize or purchase a fluorescently labeled version of the binding partner (the smaller of the two interacting proteins is ideal).
-
Binding Partner: Use the purified this compound labeled protein as the larger binding partner.
-
Assay:
-
In a microplate, keep the concentration of the fluorescent tracer constant.
-
Titrate increasing concentrations of the this compound labeled protein.
-
Measure the fluorescence polarization at each concentration point after an incubation period to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
Plot the FP signal as a function of the labeled protein concentration.
-
Fit the resulting binding curve to determine the dissociation constant (Kd).
-
-
Competition Assay: To screen for inhibitors, the assay can be run in a competitive format. The tracer and the this compound labeled protein are incubated at a fixed concentration that gives a high FP signal. Potential inhibitors are then added, and a decrease in the FP signal indicates displacement of the tracer from the labeled protein.
References
H-Phe(3,5-DiF)-OH: Applications in Drug Design and Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(3,5-DiF)-OH, or 3,5-difluorophenylalanine, is a non-canonical amino acid that has garnered significant interest in the field of drug design and discovery. The strategic incorporation of fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical properties that can be leveraged to enhance the therapeutic potential of peptides and small molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug development, focusing on its role in modulating bioactivity, improving metabolic stability, and serving as a valuable probe for mechanistic studies.
The introduction of 3,5-difluorophenylalanine can lead to improved resistance against proteolytic degradation, a critical factor for enhancing the in vivo half-life of peptide-based drugs.[1] Furthermore, the distinct spectroscopic signature of the fluorine atoms makes it a powerful tool for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed investigations of protein structure, dynamics, and ligand-receptor interactions.[1] One notable area of application is in the modulation of G-protein coupled receptors (GPCRs), where peptides containing this fluorinated amino acid have demonstrated the ability to fine-tune receptor selectivity and affinity.[1][2]
Key Applications
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the metabolic stability of peptide-based drug candidates.[1]
-
Modulation of Receptor Binding and Selectivity: The altered electronic properties of the fluorinated aromatic ring can influence crucial intermolecular interactions, such as π-π stacking and cation-π interactions, leading to changes in binding affinity and selectivity for specific receptor subtypes.[2][3]
-
¹⁹F NMR Spectroscopic Probe: The fluorine atoms provide a sensitive NMR handle for studying peptide conformation, dynamics, and interactions with biological targets without the background noise inherent in ¹H NMR.
-
Probing CH/π Interactions: this compound can be incorporated into ligands to investigate the role of CH/π interactions with receptor binding pockets.[4]
Quantitative Data Summary
The incorporation of this compound into bioactive peptides can significantly alter their pharmacological profiles. A prime example is its substitution in somatostatin analogs, which are used in the treatment of neuroendocrine tumors.[1][2]
| Application Area | Compound | Target | Quantitative Data (Kᵢ in nM) | Reference |
| GPCR Modulation | [D-Trp⁸,L-Dfp¹¹]-SRIF | SSTR2 | 0.56 | [1] |
| [D-Trp⁸,L-Dfp¹¹]-SRIF | SSTR3 | >1000 | [1] | |
| Metabolic Stability | General Fluorinated Compounds | Liver Microsomes | Increased metabolic stability is a general advantage of fluorination. Specific half-life data for 3,5-difluorophenylalanine-containing peptides is not readily available, but the provided protocol allows for its determination. | [1] |
Note: Dfp denotes 3,5-Difluorophenylalanine. SRIF stands for Somatotropin Release-Inhibiting Factor. SSTR refers to Somatostatin Receptor.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-Phe(3,5-DiF)-OH using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-Phe(3,5-DiF)-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.[5]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).[5]
-
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve Fmoc-L-Phe(3,5-DiF)-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[5]
-
To ensure complete coupling, a ninhydrin test can be performed.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[5]
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol is for assessing the metabolic stability of a peptide containing this compound.
Materials:
-
Peptide stock solution (in a suitable solvent like DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) with an internal standard (e.g., a stable, structurally similar compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare the incubation medium containing potassium phosphate buffer, MgCl₂, and the peptide of interest at the desired final concentration (e.g., 1 µM).
-
Pre-warm the incubation mixture to 37°C.
-
-
Initiation of Reaction:
-
Add the human liver microsomes to the incubation mixture to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[2]
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[2]
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding the aliquot to a tube or well containing cold acetonitrile with the internal standard. This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent peptide at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent peptide remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Protocol 3: GPCR Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of a peptide containing this compound to a specific GPCR, such as the somatostatin receptor.
Materials:
-
Cell membranes expressing the target GPCR (e.g., SSTR2)
-
Radiolabeled ligand with known affinity for the target GPCR (e.g., [¹²⁵I]-labeled somatostatin analog)
-
Unlabeled peptide containing this compound (the competitor)
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and BSA)
-
Wash buffer
-
96-well filter plates (e.g., with glass fiber filters)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the binding buffer.
-
Add a constant concentration of the radiolabeled ligand to all wells (except for non-specific binding wells).
-
Add increasing concentrations of the unlabeled competitor peptide to the wells.
-
For total binding, add only the radiolabeled ligand and buffer.
-
For non-specific binding, add the radiolabeled ligand and a high concentration of a known unlabeled ligand.
-
-
Incubation:
-
Add the cell membranes expressing the GPCR to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Termination of Binding:
-
Rapidly terminate the incubation by filtering the contents of the wells through the filter plate using a vacuum manifold. This separates the bound from the free radioligand.
-
-
Washing:
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Kᵢ) of the competitor peptide using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radiolabeled ligand and K_d is its dissociation constant.
-
Conclusion
This compound is a versatile tool in drug design and discovery, offering a means to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The protocols provided herein offer a starting point for researchers to incorporate this unnatural amino acid into their drug discovery programs and to evaluate its impact on metabolic stability and receptor binding. The unique properties of 3,5-difluorophenylalanine will likely continue to contribute to the development of novel and improved therapeutic agents.
References
- 1. mercell.com [mercell.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Peptides Containing Multiple Fluorinated Phenylalanine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated phenylalanine residues into peptides is a powerful strategy in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance the therapeutic potential of peptides. Introducing multiple fluorinated phenylalanine residues can further amplify these effects, leading to peptides with increased metabolic stability, enhanced binding affinity for their biological targets, and improved pharmacokinetic profiles.[1][2][3][4][5][6][7][8] This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing multiple fluorinated phenylalanine residues, methods for their characterization, and an overview of their applications, particularly in modulating key signaling pathways.
Advantages of Incorporating Multiple Fluorinated Phenylalanine Residues
The strategic incorporation of one or more fluorinated phenylalanine residues can confer several advantageous properties to a peptide:
-
Increased Metabolic Stability: The robust C-F bond is resistant to enzymatic degradation, which can significantly increase the in vivo half-life of peptide-based therapeutics.[2][9]
-
Modulated Binding Affinity: Fluorination can alter the electronic and hydrophobic properties of the phenylalanine side chain, leading to modified interactions with target receptors. This can result in either enhanced or more selective binding.[1][3]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the peptide backbone, potentially stabilizing bioactive conformations.[2]
-
Enhanced Hydrophobicity: The increased hydrophobicity imparted by fluorination can improve the ability of peptides to cross cellular membranes.[2][3]
-
Probes for Mechanistic Studies: The 19F nucleus is an excellent NMR probe, allowing for detailed studies of peptide-protein interactions and conformational changes.[2]
Quantitative Data Summary
The incorporation of fluorinated phenylalanine can influence various aspects of peptide synthesis and function. The following tables summarize key quantitative data.
Table 1: Impact of Fluorination on T Cell Receptor (TCR) Binding Affinity [1]
| Peptide Variant (Modification at Phenylalanine) | Target TCR | Fold Change in Affinity (KD) vs. Unmodified | Dissociation Rate (koff, s-1) |
| 4-fluoro-phenylalanine | A6 | ~3-fold stronger | 0.039 |
| 3,4-difluoro-phenylalanine | A6 | ~5-fold stronger | 0.024 |
| Unmodified Phenylalanine | A6 | - | 0.11 |
| 4-fluoro-phenylalanine | B7 | Weaker | Not reported |
| 3,4-difluoro-phenylalanine | B7 | Weaker | Not reported |
| 2,3,4,5,6-penta-fluoro-phenylalanine | A6 or B7 | No binding detected | Not applicable |
Table 2: Illustrative Synthesis and Purity Data for a Model Peptide Containing 2-Fluorophenylalanine [10]
| Parameter | Result | Method of Analysis |
| Coupling Efficiency | >99% | Kaiser Test / HPLC analysis of a small cleavage |
| Crude Peptide Purity | 70 - 90% | RP-HPLC (220 nm) |
| Final Peptide Purity | >98% | RP-HPLC (220 nm) |
| Overall Yield | 15 - 40% | Mass of lyophilized peptide vs. theoretical |
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[7][10][11][12][13][14]
Protocol 1: Solid-Phase Peptide Synthesis of a Peptide with Multiple Fluorinated Phenylalanine Residues
This protocol outlines the manual synthesis of a generic peptide containing two consecutive 4-fluorophenylalanine residues.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
Fmoc-protected amino acids (including Fmoc-4-F-Phe-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Fritted reaction vessel
-
Shaker or bubbler for agitation
-
HPLC system for purification and analysis
-
Mass spectrometer
Procedure:
-
Resin Swelling and Preparation:
-
Place the desired amount of Rink Amide resin (e.g., 0.1 mmol) in a fritted reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF and wash the resin three times with DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin. Add DIPEA (6 equivalents).
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test (a negative test indicates complete coupling).
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of the First Fmoc-4-F-Phe-OH:
-
Follow the same coupling procedure as in step 3, using Fmoc-4-F-Phe-OH as the amino acid.
-
Due to the potential for slightly slower coupling kinetics with fluorinated amino acids, consider extending the coupling time to 3 hours or performing a double coupling. For a double coupling, after the initial 1.5-2 hours, drain the reaction solution, wash with DMF, and add a fresh solution of activated Fmoc-4-F-Phe-OH for another 1.5-2 hours.
-
-
Incorporation of the Second (Contiguous) Fmoc-4-F-Phe-OH:
-
Perform Fmoc deprotection as described in step 2.
-
The coupling of a second consecutive fluorinated phenylalanine can be challenging due to potential steric hindrance and altered reactivity. It is highly recommended to use a more potent coupling reagent for this step.
-
Modified Coupling: In a separate vial, dissolve Fmoc-4-F-Phe-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes. Add this solution to the resin.
-
Allow the reaction to proceed for 2-4 hours. A double coupling is strongly recommended.
-
Thoroughly wash the resin with DMF and DCM.
-
-
Repeat Cycles:
-
Repeat the deprotection (step 2) and coupling (step 3 for standard amino acids) cycles for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
-
Peptide Precipitation, Purification, and Characterization:
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Air-dry the crude peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Protocol 2: Serum Stability Assay
This protocol provides a general method to assess the stability of the synthesized peptide in human serum.
Materials:
-
Synthesized peptide stock solution (e.g., 1 mM in water or a suitable buffer)
-
Human serum
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Thermomixer or incubator
-
Centrifuge
-
RP-HPLC system
Procedure:
-
Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with human serum to a final peptide concentration of 100 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
-
Protein Precipitation:
-
To each aliquot, add an equal volume of cold 10% TCA solution to precipitate the serum proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the remaining peptide.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of the peptide in serum.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The overall process for synthesizing and evaluating a peptide with multiple fluorinated phenylalanine residues is depicted below.
Caption: Overall experimental workflow for the synthesis and evaluation of peptides.
Modulation of Signaling Pathways
Peptides containing multiple fluorinated phenylalanine residues can act as potent and selective modulators of G protein-coupled receptors (GPCRs), such as the Somatostatin and GLP-1 receptors.
Somatostatin Receptor Signaling Pathway
Somatostatin and its analogs, including those modified with fluorinated phenylalanine, play a crucial role in regulating endocrine and exocrine secretion by activating somatostatin receptors (SSTRs). This activation triggers a cascade of intracellular events that ultimately lead to the inhibition of cell growth and hormone secretion.[1][3][5][11][15]
Caption: Simplified Somatostatin Receptor (SSTR) signaling pathway.
GLP-1 Receptor Signaling Pathway
Glucagon-like peptide-1 (GLP-1) receptor agonists are important therapeutics for type 2 diabetes and obesity. Fluorination of GLP-1 analogs can enhance their stability and potency. Activation of the GLP-1 receptor in pancreatic β-cells leads to increased insulin secretion in a glucose-dependent manner.[2][4][16][17][18]
Caption: Simplified GLP-1 Receptor (GLP-1R) signaling pathway in pancreatic β-cells.
Conclusion
The synthesis of peptides containing multiple fluorinated phenylalanine residues offers a versatile and powerful approach to enhance their therapeutic properties. The detailed protocols and methodologies provided in this document serve as a comprehensive guide for researchers in the field of peptide chemistry and drug development. By leveraging the unique benefits of fluorination, it is possible to design and create novel peptide-based therapeutics with improved stability, affinity, and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. vectormine.com [vectormine.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: H-Phe(3,5-DiF)-OH for ¹⁹F NMR Studies of Protein Structure and Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful tool for investigating protein structure, dynamics, and interactions.[1][2] The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, spin of ½, and high gyromagnetic ratio (83% of the proton), result in high sensitivity and simplified spectra.[3][4][5] Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window to observe specifically introduced probes.[6] The ¹⁹F chemical shift is exceptionally sensitive to the local electrostatic environment, making it an ideal reporter for subtle conformational changes, ligand binding, and protein-protein interactions.[4][6]
This document provides detailed protocols for the biosynthetic incorporation of H-Phe(3,5-DiF)-OH (3,5-Difluorophenylalanine) into proteins and its application in ¹⁹F NMR studies. This compound is an attractive probe because the two fluorine atoms provide a strong, distinct signal, and its structure is a minimal perturbation to the native phenylalanine.[6] These characteristics make it a valuable tool for applications ranging from fundamental protein science to fragment-based drug discovery.[3][7]
Principle of the Method
The core of this technique involves replacing native phenylalanine residues within a protein with this compound. This is achieved by overexpressing the protein of interest in an E. coli strain where the endogenous synthesis of aromatic amino acids is inhibited.[8] The growth medium is supplemented with this compound, forcing its incorporation into the protein sequence at positions coded for phenylalanine.
Once the ¹⁹F-labeled protein is purified, simple one-dimensional ¹⁹F NMR experiments can be performed.[9] Each unique 3,5-Difluorophenylalanine residue in the protein will produce a distinct resonance in the ¹⁹F NMR spectrum. Changes in the local environment of a specific residue due to events like ligand binding, a conformational change, or a change in dynamics will result in a measurable change in its corresponding ¹⁹F signal's chemical shift, line width, or intensity. This provides site-specific information about the protein's behavior in solution.[10]
Experimental Workflow and Principles
The overall process, from gene to NMR data, involves several key stages. The workflow is designed to efficiently produce ¹⁹F-labeled protein for analysis.
Caption: Workflow for producing and analyzing ¹⁹F-labeled proteins.
The sensitivity of the ¹⁹F nucleus to its environment is the foundation of this method. Ligand binding or conformational changes alter the electronic environment around the fluorine atoms, leading to observable changes in the NMR spectrum.
Caption: Principle of detecting protein changes with ¹⁹F NMR.
Detailed Experimental Protocols
Protocol 1: Biosynthetic Incorporation of this compound
This protocol is adapted for the incorporation of this compound using an E. coli expression system where endogenous aromatic amino acid synthesis is inhibited.[6][8]
Materials:
-
E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.
-
LB-Agar plates with appropriate antibiotic.
-
M9 minimal media.
-
10X M9 salts solution.
-
NH₄Cl (or U-¹⁵NH₄Cl for ¹⁵N co-labeling).
-
Glucose (or ¹³C-glucose for ¹³C co-labeling).
-
Glyphosate solution (sterile filtered).
-
This compound.
-
L-Tyrosine and L-Tryptophan.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Trace metals solution.
-
Vitamin solution (Thiamine).
-
Appropriate antibiotic.
Procedure:
-
Starter Culture (Day 1): Inoculate a single colony of transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Main Culture (Day 2):
-
Inoculate 1 L of M9 minimal media (supplemented with glucose, MgSO₄, CaCl₂, trace metals, thiamine, and antibiotic) with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.[8]
-
-
Inhibition and Labeling:
-
Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 1 hour.
-
Add glyphosate to a final concentration of 1 g/L to inhibit the shikimate pathway, thus blocking endogenous aromatic amino acid synthesis.[4][8]
-
Immediately add the following sterile amino acid solutions:[6]
-
This compound: 50-100 mg/L (The optimal concentration should be determined empirically to balance incorporation efficiency and cell toxicity).
-
L-Tyrosine: 50 mg/L.
-
L-Tryptophan: 50 mg/L.
-
-
-
Induction and Expression:
-
Harvesting (Day 3):
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 2: 1D ¹⁹F NMR Data Acquisition
This protocol outlines the basic steps for acquiring a one-dimensional ¹⁹F NMR spectrum of the labeled protein.
Materials:
-
Purified, ¹⁹F-labeled protein.
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0).
-
D₂O for spectrometer lock.
-
NMR tubes.
-
NMR spectrometer with a fluorine-capable probe.
Procedure:
-
Sample Preparation:
-
Prepare the labeled protein sample in the desired NMR buffer. Typical protein concentrations range from 25-100 µM.[11]
-
Add 5-10% (v/v) D₂O to the sample for the deuterium lock signal.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the D₂O signal and shim the magnetic field for homogeneity.
-
Tune and match the probe for the ¹⁹F frequency.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse (zg) sequence is typically sufficient for a 1D spectrum.[11]
-
Spectral Width: Start with a wide spectral width of ~100 ppm to locate the signals. The chemical shift of 3,5-difluorophenylalanine is distinct from other common fluorinated amino acids.
-
Transmitter Offset (O1p): Set the transmitter offset near the expected chemical shift region for difluorophenylalanine.
-
Acquisition Time: An acquisition time of 0.1-0.2 seconds is a reasonable starting point.[11]
-
Relaxation Delay (d1): A relaxation delay of 1.5-2.0 seconds is generally sufficient.[6][11]
-
Number of Scans: The number of scans depends on the protein concentration. It can range from a few hundred to several thousand to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from ¹⁹F NMR experiments. While specific values for this compound will be protein-dependent, these tables provide representative ranges and interpretations based on studies with various fluorinated aromatic amino acids.
Table 1: ¹⁹F NMR Chemical Shift Data
| Parameter | Typical Value/Range | Significance and Interpretation |
| ¹⁹F Chemical Shift (δ) | -105 to -115 ppm (approx. for di-F-Phe) | Highly sensitive to the local electrostatic environment. Changes indicate alterations in conformation, solvent exposure, or binding events.[4][12] |
| Chemical Shift Perturbation (Δδ) | 0.01 - 5+ ppm | Quantifies the change in the local environment upon ligand binding or conformational change. The magnitude can correlate with proximity to the binding site.[9] |
| Solvent Isotope Shift | up to 0.25 ppm | A shift upon substituting H₂O with D₂O indicates the degree of solvent exposure of the fluorine probe.[12] |
Table 2: ¹⁹F NMR Relaxation and Dynamics Data
| Parameter | Typical Value/Range (Protein-bound) | Significance and Interpretation |
| Spin-Lattice Relaxation (T₁) | 0.5 - 2.0 s | Reports on fast (picosecond-nanosecond) timescale motions of the amino acid side chain.[13][14] |
| Spin-Spin Relaxation (T₂) | 10 - 200 ms | Sensitive to slower (microsecond-millisecond) timescale motions and conformational exchange processes. Also affected by the overall tumbling of the protein.[13] |
| Linewidth (1/πT₂) | 5 - 100+ Hz | Broader lines indicate slower tumbling (larger molecule) or the presence of intermediate exchange dynamics.[3] |
| Exchange Rate (k_ex) | ~0.01 - 100 ms | Can be determined from lineshape analysis during a titration, providing kinetic information (k_on, k_off) about binding events.[3] |
Table 3: Binding Affinity Data from ¹⁹F NMR Titrations
| Parameter | Typical Value/Range | Method of Determination |
| Dissociation Constant (K_D) | nM to mM | Determined by monitoring the change in ¹⁹F chemical shift or line shape as a function of ligand concentration and fitting to a binding isotherm.[3] |
Applications in Research and Drug Development
-
Probing Protein Conformation: Detect and characterize multiple protein conformational states and the equilibrium between them.[9][12]
-
Ligand Binding and Drug Screening: A powerful tool for fragment-based drug discovery (FBDD). Binding of a small molecule fragment can be detected by changes in the ¹⁹F spectrum, providing information on binding affinity (K_D) and kinetics (k_on, k_off).[3][7]
-
Mapping Binding Sites: By assigning specific ¹⁹F resonances to particular residues, chemical shift perturbations can map the location of a ligand binding site.[5]
-
Studying Protein Dynamics: Relaxation measurements provide site-specific information on the flexibility and motion of different regions of the protein on various timescales.[13]
-
In-Cell NMR: The background-free nature of ¹⁹F NMR makes it suitable for studying protein structure and interactions within the complex environment of a living cell.[1][15][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 9. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19F NMR relaxation studies of fluorosubstituted tryptophans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Site-Specific Incorporation of 3,5-Difluorophenylalanine into Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technique allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins at precise locations. Among the various ncAAs, fluorinated amino acids have garnered significant attention due to their unique properties. 3,5-Difluorophenylalanine (H-Phe(3,5-DiF)-OH), a fluorinated analog of phenylalanine, offers a unique combination of steric and electronic properties that make it a valuable tool for investigating protein structure, function, and interactions. The introduction of two fluorine atoms onto the phenyl ring can modulate protein stability, enzyme-substrate interactions, and metabolic pathways. Furthermore, the 19F nucleus serves as a sensitive NMR probe for studying protein conformation and dynamics.
This document provides detailed application notes and protocols for the site-specific incorporation of this compound into proteins using the amber stop codon suppression methodology in both E. coli and mammalian cell systems.
Applications
The unique properties of this compound lend themselves to a variety of applications in research and drug development:
-
Probing Protein Structure and Dynamics with 19F NMR: The fluorine atoms in this compound provide a sensitive and specific nucleus for 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This allows for the study of protein conformational changes, ligand binding, and protein-protein interactions with minimal perturbation to the overall protein structure.
-
Investigating Cation-π and CH/π Interactions: The electron-withdrawing nature of the fluorine atoms alters the electrostatic potential of the aromatic ring, making this compound an excellent probe for studying the contribution of cation-π and CH/π interactions to protein stability and ligand recognition. For instance, it has been used in the thrombin receptor-tethered ligand peptide SFLLRNP to identify the phenyl hydrogens of the Phe-2 residue involved in the CH/π receptor interaction.[2]
-
Enhancing Metabolic Stability of Peptide Therapeutics: The incorporation of fluorinated amino acids can increase the resistance of peptides to proteolytic degradation, thereby improving their in vivo half-life and therapeutic potential.[3]
-
Modulating Protein-Protein Interactions: The altered steric and electronic properties of this compound can be used to fine-tune protein-protein interactions, providing insights into binding interfaces and enabling the design of novel protein-based inhibitors or stabilizers.
-
Engineering Proteins with Novel Catalytic Activities: The unique chemical properties of this compound can be harnessed to design enzymes with altered substrate specificities or novel catalytic functions.
Quantitative Data Summary
The efficiency of site-specific incorporation and the final protein yield are critical parameters for the successful application of this technology. While specific data for this compound is not extensively reported, the following table summarizes typical yields and incorporation efficiencies observed for other fluorinated phenylalanine analogs, which can serve as a benchmark.
| Parameter | E. coli Expression System | Mammalian Expression System (HEK293T) | Reference |
| Protein Yield | 8 - 12 mg/L of culture (for p-fluoro-phenylalanine) | 34 µg per gram of cell pellet (for penta-fluoro phenylalanine) | [4][5] |
| Incorporation Efficiency | 64 - 75% (for p-fluoro-phenylalanine) | High fidelity observed via mass spectrometry (for various fluorinated Phe analogs) | [5][6] |
| Incorporation Fidelity | 11 to 21-fold higher at the programmed amber codon than background incorporation at Phe codons (for p-fluoro-phenylalanine) | High fidelity with minimal off-target incorporation observed | [5][6] |
Note: The presented data is for other fluorinated phenylalanine analogs and should be considered as an estimate for this compound. Actual yields and efficiencies will depend on the specific protein, the orthogonal synthetase/tRNA pair used, and the optimization of expression conditions.
Experimental Protocols
The site-specific incorporation of this compound is most commonly achieved through the amber stop codon (UAG) suppression methodology. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair that is specific for this compound and does not cross-react with endogenous amino acids or tRNAs.
General Workflow
Caption: General experimental workflow for site-specific incorporation of this compound.
Protocol 1: Site-Specific Incorporation in E. coli
This protocol is adapted from established methods for unnatural amino acid incorporation in E. coli.[7]
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid encoding the gene of interest with an in-frame amber stop codon (TAG) at the desired position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for this compound and its cognate suppressor tRNA (e.g., a pEVOL plasmid).[2]
-
This compound (commercially available).
-
Luria-Bertani (LB) medium and Terrific Broth (TB) medium.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
2. Method:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture to an initial OD600 of 0.05-0.1. Add the appropriate antibiotics.
-
Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Supplementation with ncAA: Add this compound to a final concentration of 1 mM.
-
Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for 16-24 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Site-Specific Incorporation in Mammalian Cells (HEK293T)
This protocol is based on established methods for unnatural amino acid incorporation in mammalian cells.[8][9]
1. Materials:
-
HEK293T cells.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Expression plasmid encoding the gene of interest with an in-frame amber stop codon (TAG).
-
Plasmid encoding the orthogonal aaRS specific for this compound and its cognate suppressor tRNA.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
This compound.
2. Method:
-
Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the plasmid for the gene of interest and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions.
-
Supplementation with ncAA: Immediately after transfection, replace the medium with fresh DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 1 mM this compound.
-
Protein Expression: Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Cell Harvest: Harvest the cells by scraping or trypsinization.
-
Protein Purification: Lyse the cells and purify the protein of interest using appropriate chromatography methods.
Validation and Characterization
1. Mass Spectrometry:
-
Purpose: To confirm the successful and site-specific incorporation of this compound.
-
Method:
-
Purify the protein of interest.
-
Analyze the intact protein by ESI-MS to observe the expected mass shift corresponding to the incorporation of this compound.
-
Perform "bottom-up" proteomics by digesting the protein with trypsin and analyzing the resulting peptides by LC-MS/MS. This will confirm the exact site of incorporation.[10]
-
2. Western Blot:
-
Purpose: To estimate the yield of the full-length protein containing the ncAA.
-
Method:
-
Run the cell lysate or purified protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe with an antibody specific to a tag on the protein of interest (e.g., anti-His tag).
-
Compare the band intensity of the full-length protein to a known standard to quantify the yield.
-
3. 19F NMR Spectroscopy:
-
Purpose: To study the local environment and conformational changes of the protein at the site of incorporation.
-
Method:
-
Purify the protein containing this compound to high homogeneity.
-
Prepare the NMR sample in a suitable buffer.
-
Acquire 1D and 2D 19F NMR spectra. The chemical shift of the 19F signal is highly sensitive to the local environment.
-
Application Example: Probing the Thrombin Receptor Activation
The activation of the Protease-Activated Receptor 1 (PAR1), also known as the thrombin receptor, is a critical event in platelet activation and hemostasis. Thrombin cleaves the N-terminal exodomain of PAR1, unmasking a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate downstream signaling. The peptide SFLLRNP, corresponding to this new N-terminus, can exogenously activate the receptor.[6] The phenylalanine at position 2 (Phe-2) is crucial for this activation, and substituting it with this compound can provide insights into the role of CH/π interactions in receptor binding and activation.
Caption: Signaling pathway of thrombin receptor activation and its investigation using this compound.
By synthesizing the SFLLRNP peptide with this compound at the second position and performing functional assays (e.g., calcium mobilization, platelet aggregation), researchers can quantitatively assess the impact of altered aromatic interactions on receptor activation. 19F NMR studies on the peptide bound to a receptor fragment can further elucidate the specific interactions at the binding pocket.
Conclusion
The site-specific incorporation of this compound into proteins offers a versatile and powerful approach for a wide range of applications in basic research and drug development. The protocols and application notes provided herein serve as a comprehensive guide for researchers looking to leverage the unique properties of this fluorinated amino acid to gain deeper insights into protein structure, function, and interactions. While the optimization of expression and incorporation is crucial for each specific protein of interest, the methodologies described provide a solid foundation for successful experimentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity studies of the thrombin receptor activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-function relationships in the activation of platelet thrombin receptors by receptor-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Phe(3,5-DiF)-OH in the Development of Therapeutic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into therapeutic peptides is a powerful strategy to enhance their pharmacological properties. H-Phe(3,5-DiF)-OH, also known as (L)-3,5-difluorophenylalanine, is a synthetic amino acid that has garnered significant interest in peptide-based drug design. The introduction of two fluorine atoms onto the phenyl ring of phenylalanine imparts unique electronic and steric properties that can profoundly influence peptide conformation, receptor binding, and metabolic stability.
This document provides detailed application notes and protocols for researchers utilizing this compound in the development of novel therapeutic peptides. The information presented is intended to guide the design, synthesis, and evaluation of peptides with improved efficacy and pharmacokinetic profiles.
Key Applications of this compound in Peptide Development
The strategic incorporation of this compound can offer several advantages in the development of therapeutic peptides:
-
Modulation of Receptor Binding and Selectivity: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic ring, influencing crucial π-π and CH/π interactions with receptors. This can lead to enhanced binding affinity and, in some cases, altered receptor subtype selectivity.[1]
-
Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring less susceptible to enzymatic degradation by proteases. This can increase the in vivo half-life of the peptide, a critical factor for therapeutic efficacy.[2]
-
Probing Peptide-Receptor Interactions: The fluorine atoms serve as sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for detailed studies of peptide conformation, dynamics, and interactions with their biological targets.[2]
-
Improving Pharmacokinetic Properties: By increasing metabolic stability, this compound can contribute to improved overall pharmacokinetic profiles, including longer circulation times and potentially increased bioavailability.
Case Study: Somatostatin Analogs
A notable application of this compound is in the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates various physiological processes by binding to five different G-protein-coupled receptor subtypes (SSTR1-5). Analogs of somatostatin are used in the treatment of neuroendocrine tumors and other hormonal disorders.
In a study by Fernandez-Carneado et al., this compound (referred to as Dfp) was substituted for the native phenylalanine residues at positions 6, 7, and 11 of a somatostatin analog. The resulting peptides exhibited altered binding affinities and selectivities for the different SSTR subtypes.
Quantitative Data: Binding Affinities of Somatostatin Analogs
The following table summarizes the binding affinities (Ki, nM) of the native somatostatin analog (SRIF-28) and its variants containing this compound at different positions.
| Peptide | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| SRIF-28 (Native) | 1.0 ± 0.2 | 0.3 ± 0.1 | 1.5 ± 0.3 | 2.0 ± 0.5 | 0.8 ± 0.2 |
| [Dfp6]-SRIF-28 | >1000 | 150 ± 30 | >1000 | >1000 | >1000 |
| [Dfp7]-SRIF-28 | 300 ± 50 | 5.0 ± 1.0 | 8.0 ± 1.5 | 500 ± 100 | 200 ± 40 |
| [Dfp11]-SRIF-28 | >1000 | 8.0 ± 1.5 | 250 ± 50 | >1000 | 400 ± 80 |
Data adapted from Fernandez-Carneado, J. et al. (2005).
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
This protocol outlines the general procedure for incorporating this compound into a peptide sequence using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-L-Phe(3,5-DiF)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (including Fmoc-L-Phe(3,5-DiF)-OH for the desired position), 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (as in step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: Somatostatin Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test peptide (e.g., containing this compound) for a specific somatostatin receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-[Leu⁸, D-Trp²²]-SRIF-28).
-
Unlabeled somatostatin (for determining non-specific binding).
-
Test peptides at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1% BSA, and a protease inhibitor cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cultured cells expressing the target SSTR subtype in ice-cold lysis buffer.
-
Centrifuge to remove nuclei and cellular debris.
-
Pellet the cell membranes by high-speed centrifugation.
-
Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, excess unlabeled somatostatin (e.g., 1 µM), and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test peptide, and cell membranes.
-
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (test peptide) concentration.
-
Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Receptor Binding Assay Workflow.
Further Applications and Considerations
Protease Activated Receptor-1 (PAR-1) Antagonists
This compound can also be incorporated into peptides targeting other receptor systems, such as the Protease-Activated Receptor-1 (PAR-1), a key player in thrombosis. The incorporation of this modified amino acid into the PAR-1 tethered ligand peptide SFLLRNP can be used to study the CH/π interactions involved in receptor activation.[3] While specific quantitative data for this compound in potent PAR-1 antagonists is not yet widely published, the principles of modulating peptide-receptor interactions and enhancing metabolic stability are applicable.
In Vitro Metabolic Stability Assessment
To quantify the enhanced stability conferred by this compound, in vitro metabolic stability assays can be performed.
Protocol 3: In Vitro Plasma Stability Assay
Materials:
-
Test peptide and its non-fluorinated counterpart.
-
Human plasma.
-
Acetonitrile (ACN) with 1% formic acid (quenching solution).
-
LC-MS/MS system.
Procedure:
-
Pre-warm human plasma to 37°C.
-
Spike the test peptide into the plasma at a final concentration of 1 µM.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic degradation by adding the aliquot to 3 volumes of cold ACN with 1% formic acid.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.
-
Plot the percentage of remaining peptide against time and determine the in vitro half-life (t₁/₂).
In Vitro Plasma Stability Assay Pathway.
Conclusion
This compound is a valuable building block for the development of therapeutic peptides with enhanced pharmacological properties. Its incorporation can lead to improved receptor binding, selectivity, and metabolic stability. The protocols and data presented here provide a framework for researchers to effectively utilize this non-canonical amino acid in their peptide drug discovery programs. Further investigations into its effects on in vivo pharmacokinetics and its application in a wider range of therapeutic targets are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of non-peptide PAR1 thrombin receptor antagonists based on small bifunctional templates: arginine and phenylalanine side chain groups are keys for receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Evaluation of ¹⁸F-SiFAlin-Modified TATE: A Potential Challenge for ⁶⁸Ga-DOTATATE, the Clinical Gold Standard for Somatostatin Receptor Imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analytical Techniques for Peptides Containing H-Phe(3,5-DiF)-OH
This document provides detailed application notes and experimental protocols for the analysis of peptides incorporating the non-canonical amino acid 3,5-difluorophenylalanine (H-Phe(3,5-DiF)-OH). The incorporation of this fluorinated amino acid can enhance metabolic stability, modulate peptide conformation, and serve as a sensitive probe for biophysical studies.[1] The analytical techniques outlined below are crucial for the characterization, purification, and quality control of these modified peptides in research and drug development settings.
Application Note 1: Chromatographic Analysis of Fluorinated Peptides
Introduction Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique for the analysis and purification of synthetic peptides.[2] For peptides containing the hydrophobic this compound residue, RP-HPLC provides excellent resolution for assessing purity, identifying impurities from solid-phase peptide synthesis (SPPS), and for preparative purification.
Methodology Overview The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the components from the column based on their hydrophobicity.
Key Considerations
-
Column Chemistry : C18 columns are most common, but for very hydrophobic peptides, a C8 or C4 stationary phase might provide better peak shape and recovery.[3]
-
Mobile Phase : The standard mobile phases are 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (ACN) (Mobile Phase B).[4] TFA acts as an ion-pairing agent to improve peak sharpness.
-
Detection : UV detection at 214 nm (peptide backbone) and 280 nm (aromatic residues) is standard for peptide analysis.[4]
-
Impurity Profile : Common impurities in synthetic peptides include deletion sequences, truncated sequences, and byproducts from the cleavage of protecting groups.[5] HPLC is essential for resolving these from the target peptide.
Application Note 2: Mass Spectrometric Characterization
Introduction Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and quantification of peptides. For peptides containing this compound, high-resolution mass spectrometry confirms the successful incorporation of the fluorinated residue and tandem MS (MS/MS) can be used for sequence verification.
Methodology Overview LC-MS/MS is the gold standard for analyzing complex biological samples.[6] The peptide is first separated by LC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides. The mass analyzer determines the mass-to-charge ratio (m/z) of the intact peptide (MS1 scan). For sequencing, a specific precursor ion is selected and fragmented (e.g., by collision-induced dissociation), and the resulting fragment ions are analyzed (MS2 scan).[7]
Key Applications
-
Identity Confirmation : Accurate mass measurement confirms the molecular weight of the synthesized peptide, matching the theoretical mass calculated for the sequence including this compound.
-
Sequence Verification : MS/MS fragmentation patterns provide sequence information, confirming the position of the fluorinated amino acid within the peptide chain.[3]
-
Metabolic Stability Assays : LC-MS/MS is used to monitor the degradation of the peptide over time in biological matrices like human liver microsomes or plasma, providing crucial data on its stability.[8][9]
Application Note 3: Spectroscopic Analysis using ¹⁹F NMR
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information on the structure and dynamics of peptides in solution. The presence of fluorine atoms in this compound makes ¹⁹F NMR a uniquely powerful and sensitive analytical tool.
Methodology Overview Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly amenable to NMR analysis.[10] A key advantage of ¹⁹F NMR is the virtual absence of background signals in biological systems.[11][12] The ¹⁹F chemical shift is extremely sensitive to the local chemical environment, making it an exquisite probe for:
-
Peptide conformation and folding.[12]
-
Ligand binding events.
-
Interactions with other proteins or membranes.[12]
Key Advantages
-
Background-Free Spectra : The lack of endogenous fluorine in most biological samples results in clean spectra where only the signals from the labeled peptide are observed.[11]
-
High Sensitivity : The ¹⁹F nucleus is highly sensitive to its environment, with a chemical shift dispersion much larger than that of protons, allowing for the detection of subtle conformational changes.[10][12]
-
Structural Insights : Changes in the ¹⁹F NMR spectrum upon interaction with a binding partner can provide valuable information on structure-activity relationships.
Experimental Workflows and Logical Diagrams
Caption: Workflow for peptide synthesis incorporating this compound and subsequent purification.
Caption: Experimental workflow for an in vitro metabolic stability assay using LC-MS/MS.
Caption: General workflow for preparing a peptide sample for ¹⁹F NMR analysis.
Quantitative Data Summary
The following tables present hypothetical but realistic data for a model decapeptide, "Peptide-F," containing one this compound residue. These serve as examples for data presentation.
Table 1: Example RP-HPLC Purity Analysis of "Peptide-F"
| Retention Time (min) | Peak Area | % Area | Identity |
|---|---|---|---|
| 12.5 | 345,000 | 2.1 | Impurity 1 (e.g., deletion) |
| 14.8 | 16,150,000 | 97.5 | Peptide-F (Product) |
| 15.3 | 166,000 | 0.4 | Impurity 2 (e.g., protecting group remnant) |
Table 2: Example LC-MS/MS Parameters for Quantification of "Peptide-F"
| Parameter | Value |
|---|---|
| Precursor Ion (Q1) | m/z 650.3 [M+2H]²⁺ |
| Product Ion 1 (Q3) | m/z 785.4 (y₇ ion) |
| Product Ion 2 (Q3) | m/z 452.2 (b₄ ion) |
| Collision Energy (eV) | 25 |
| Dwell Time (ms) | 100 |
Table 3: Example ¹⁹F NMR Data for "Peptide-F" in Aqueous Buffer
| Parameter | Value |
|---|---|
| ¹⁹F Chemical Shift (ppm) | -108.5 |
| Line Width (FWHM, Hz) | 15.2 |
| Observation upon Ligand Binding | Shift to -109.1 ppm, FWHM increases to 35.5 Hz |
Detailed Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is suitable for determining the purity of crude and purified peptides containing this compound.[4]
-
Sample Preparation :
-
Dissolve the peptide sample (crude or purified) in Mobile Phase A to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates before injection.[4]
-
-
HPLC System and Conditions :
-
Column : Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% TFA in HPLC-grade water.
-
Mobile Phase B : 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 214 nm and 280 nm.
-
Column Temperature : 40 °C.
-
Injection Volume : 10 µL.
-
-
Gradient Elution :
-
A typical analytical gradient is a linear ramp from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the specific peptide's hydrophobicity.
-
-
Data Analysis :
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total area of all peaks.
-
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol provides a general method to assess the metabolic stability of a peptide containing this compound.[8]
-
Materials :
-
Test peptide containing this compound.
-
Pooled Human Liver Microsomes (HLM).
-
0.1 M Phosphate buffer (pH 7.4).
-
NADPH regenerating system.
-
Internal Standard (IS) in acetonitrile (e.g., a structurally similar, stable peptide).
-
LC-MS/MS system.
-
-
Procedure :
-
Preparation : Prepare a reaction mixture in a microcentrifuge tube containing the test peptide (final concentration 1 µM) and HLM (final concentration 0.5 mg/mL protein) in phosphate buffer.
-
Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation : Initiate the reaction by adding the NADPH regenerating system.
-
Time-course Sampling : At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching : Immediately quench the reaction by adding the aliquot to 3 volumes of cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.
-
Sample Processing : Vortex the quenched samples and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis : Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
-
Data Analysis :
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent peptide remaining at each time point.
-
Plot the natural log of the percentage of peptide remaining versus time and determine the half-life (t₁/₂) from the slope of the line.
-
Protocol 3: ¹⁹F NMR Sample Preparation and Analysis
This protocol describes the preparation of a peptide sample for ¹⁹F NMR analysis to study its structural properties.[8]
-
Peptide Preparation :
-
Ensure the peptide is highly pure (>98% by HPLC) and has been desalted and lyophilized to remove any residual TFA, which can interfere with NMR experiments.
-
-
NMR Sample Preparation :
-
Dissolve the lyophilized peptide in a suitable NMR buffer to the desired final concentration (typically 0.1 - 1.0 mM). A common buffer is 20 mM sodium phosphate, 50 mM NaCl in 90% H₂O / 10% D₂O, pH 7.0. The D₂O is required for the spectrometer's lock system.
-
After dissolution, transfer the sample to an appropriate NMR tube (e.g., 5 mm diameter).
-
-
NMR Acquisition :
-
Acquire a 1D ¹⁹F NMR spectrum on a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Key parameters to set include the spectral width, transmitter frequency offset (centered on the expected fluorine resonance), acquisition time, and relaxation delay.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[13]
-
-
Data Analysis :
-
Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Analyze the resulting spectrum for the chemical shift(s), line width(s) (FWHM), and integration of the ¹⁹F signals. These parameters provide insights into the peptide's local environment and dynamics.[13]
-
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Phe(3,5-DiF)-OH Coupling in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of Fmoc-Phe(3,5-DiF)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why does Fmoc-Phe(3,5-DiF)-OH exhibit low coupling efficiency in SPPS?
The primary reason for the low coupling efficiency of Fmoc-Phe(3,5-DiF)-OH is steric hindrance. The presence of two fluorine atoms on the phenyl ring increases the bulkiness of the side chain. This steric bulk physically obstructs the approach of the activated carboxyl group of Fmoc-Phe(3,5-DiF)-OH to the N-terminal amine of the growing peptide chain on the solid support, leading to incomplete coupling reactions.
Q2: What are the consequences of low coupling efficiency?
Low coupling efficiency results in the formation of deletion sequences, where the intended amino acid is missing from the peptide chain. This leads to a heterogeneous final product, significantly reducing the overall yield of the target peptide and complicating the purification process.
Q3: Which coupling reagents are recommended for improving the incorporation of Fmoc-Phe(3,5-DiF)-OH?
For sterically hindered amino acids like Fmoc-Phe(3,5-DiF)-OH, standard coupling reagents may be insufficient. It is highly recommended to use more potent activating reagents to enhance the rate and completeness of the coupling reaction.[1] Suitable choices include uronium/aminium salts or phosphonium salts.
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
When using carbodiimides such as DIC (N,N'-diisopropylcarbodiimide), the addition of a nucleophilic additive like Oxyma Pure is crucial to boost the reaction rate.
Q4: What is "double coupling" and when is it necessary for Fmoc-Phe(3,5-DiF)-OH?
Double coupling is a technique where the coupling reaction is performed twice on the same amino acid residue before moving to the next step in the sequence. This is a common strategy for difficult or sterically hindered amino acids to ensure the reaction goes to completion. After the first coupling, the resin is washed, and a fresh solution of the activated amino acid and coupling reagents is added for a second coupling cycle. This is highly recommended if a monitoring test, such as the Kaiser test, indicates incomplete coupling after the first attempt.
Q5: How can I monitor the coupling efficiency during the synthesis?
The efficiency of the coupling reaction can be monitored using qualitative colorimetric tests that detect the presence of free primary amines on the resin.
-
Kaiser Test (Ninhydrin Test): A widely used test where a positive result (blue or purple beads) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.
-
TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: A more sensitive alternative to the Kaiser test for detecting low levels of free amines.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low coupling efficiency issues with Fmoc-Phe(3,5-DiF)-OH.
Problem: Positive Kaiser Test after Coupling
A positive Kaiser test indicates that the coupling reaction is incomplete. The following troubleshooting steps can be taken:
Step 1: Immediate Action - Double Coupling
If the Kaiser test is positive after the initial coupling time, the most straightforward solution is to perform a second coupling (double coupling).
-
Procedure:
-
Wash the resin thoroughly with DMF to remove byproducts and unreacted reagents from the first coupling.
-
Prepare a fresh solution of activated Fmoc-Phe(3,5-DiF)-OH using the same or a more potent coupling reagent.
-
Add the fresh solution to the resin and allow the coupling reaction to proceed for an additional 1-2 hours.
-
After the second coupling, wash the resin and perform another Kaiser test to confirm completion.
-
Step 2: Optimization of Coupling Protocol
If double coupling is consistently required or if the Kaiser test remains positive, consider optimizing the coupling protocol.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | Switch to a more potent reagent (e.g., from HBTU to HATU or COMU). | More reactive reagents can better overcome the steric hindrance of Fmoc-Phe(3,5-DiF)-OH. |
| Reaction Time | Increase the coupling time (e.g., from 1 hour to 2-4 hours). | Allows more time for the sterically hindered reaction to proceed to completion. |
| Reagent Concentration | Increase the concentration of the amino acid and coupling reagent. | Higher concentrations can increase the reaction rate. |
| Temperature | Slightly increase the reaction temperature (e.g., to 30-40°C). | Can provide the necessary energy to overcome the activation barrier, but monitor for potential side reactions. |
Step 3: Addressing Potential Peptide Aggregation
Peptide aggregation on the solid support can block the N-terminal amine, preventing coupling. This is more likely with longer or hydrophobic peptide sequences.
-
Solution:
-
Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.
-
Incorporate "magic mixtures" (e.g., 20% trifluoroethanol in DCM) for washing steps to disrupt aggregation.
-
Data Presentation
The following table provides a qualitative comparison of the relative efficiency of common coupling reagents for sterically hindered amino acids like Fmoc-Phe(3,5-DiF)-OH.
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Very fast and highly effective for difficult couplings. | Higher cost; potential for side reactions if used in excess. |
| HCTU | Uronium/Aminium Salt | Very High | Similar reactivity to HATU, often more cost-effective. | Potential for similar side reactions as other uronium salts. |
| COMU | Uronium Salt | Very High | High efficiency, safer alternative to HOBt/HOAt-based reagents. | Higher cost. |
| HBTU | Uronium/Aminium Salt | High | Widely used and effective for many standard couplings. | Less reactive than HATU; potential for guanidinylation side reactions. |
| PyBOP | Phosphonium Salt | High | Good for sterically hindered couplings; byproducts are generally non-carcinogenic. | Can be less efficient than HATU for some sequences. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Cost-effective; low racemization potential. | Slower reaction rates compared to onium salts. |
Experimental Protocols
Protocol 1: Standard Coupling with HATU
This protocol is recommended as a starting point for the efficient coupling of Fmoc-Phe(3,5-DiF)-OH.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 1 x 3 minutes and 1 x 7 minutes) to remove the Fmoc protecting group from the N-terminal amine.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Phe(3,5-DiF)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and mix for 1 minute.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test.
-
Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times) to prepare for the next cycle. If the Kaiser test is positive, proceed to Protocol 2.
Protocol 2: Double Coupling Procedure
-
Initial Coupling: Follow steps 1-6 of Protocol 1.
-
First Wash: If the Kaiser test is positive, wash the resin with DMF (3-5 times).
-
Second Activation and Coupling: Prepare a fresh solution of activated Fmoc-Phe(3,5-DiF)-OH as described in step 4 of Protocol 1 and add it to the resin. Agitate for an additional 1-2 hours.
-
Final Wash and Monitoring: Wash the resin as described in step 7 of Protocol 1 and perform a final Kaiser test to confirm the completion of the coupling.
Mandatory Visualization
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General workflow for a single SPPS cycle.
References
Technical Support Center: Synthesis of Peptides with H-Phe(3,5-DiF)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the unnatural amino acid H-Phe(3,5-DiF)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the potential challenges when incorporating this compound into a peptide sequence?
A1: The primary challenge associated with the incorporation of this compound during solid-phase peptide synthesis (SPPS) is potential steric hindrance. The presence of two fluorine atoms on the phenyl ring increases the bulk of the side chain, which can impede the efficient coupling of the amino acid to the growing peptide chain. This can lead to lower coupling yields and an increased risk of deletion sequences. While the fluorine atoms enhance the biochemical properties of the resulting peptide, they necessitate optimization of coupling protocols.[1][2]
Q2: What are the common side reactions observed during the synthesis of peptides containing this compound?
A2: While specific side reactions for this compound are not extensively documented, based on experiences with other halogenated and sterically hindered amino acids, the following side reactions can be anticipated:
-
Incomplete Coupling: This is the most common issue, leading to the formation of deletion peptides where the this compound residue is missing from the sequence.[2][3]
-
Racemization: Prolonged activation times or the use of certain bases can lead to the partial racemization of the amino acid, resulting in diastereomeric impurities in the final peptide.
-
Side-chain Reactions: Although the C-F bond is generally stable, aggressive cleavage conditions or certain reagents could potentially lead to side reactions involving the fluorinated phenyl ring. However, this is less common.
Q3: Which coupling reagents are recommended for incorporating Fmoc-Phe(3,5-DiF)-OH?
A3: For sterically hindered amino acids like Fmoc-Phe(3,5-DiF)-OH, it is advisable to use more potent coupling reagents to ensure high coupling efficiency. Recommended reagents include uronium/aminium or phosphonium salt-based reagents such as:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[2]
When using carbodiimides like DIC (N,N'-Diisopropylcarbodiimide), the addition of a nucleophilic agent such as Oxyma Pure is recommended to enhance the reaction rate and minimize side reactions.[2]
Q4: Can peptide aggregation be an issue when synthesizing peptides with this compound?
A4: Yes, peptide aggregation can be a significant issue. The incorporation of the hydrophobic 3,5-difluorophenylalanine residue can increase the overall hydrophobicity of the peptide, promoting intermolecular aggregation on the solid support. This aggregation can mask the N-terminal amine, preventing efficient coupling of the subsequent amino acid.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Presence of Deletion Sequences
Problem: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to a peptide sequence missing the this compound residue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Experimental Protocol: Double Coupling of Fmoc-Phe(3,5-DiF)-OH
-
Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF.
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-Phe(3,5-DiF)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-Phe(3,5-DiF)-OH as in the first step.
-
Add the fresh solution to the resin and agitate for another 1-2 hours.
-
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
Issue 2: Presence of Diastereomeric Impurities
Problem: HPLC analysis of the purified peptide shows two closely eluting peaks with the same mass, suggesting the presence of diastereomers due to racemization.
Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| Prolonged pre-activation time | Minimize the time between the addition of the base (e.g., DIPEA) to the amino acid/coupling reagent mixture and its addition to the resin. |
| Use of a strong base | Consider using a less hindered base like 2,4,6-collidine in place of DIPEA, which has been shown to reduce racemization in some cases. |
| High coupling temperature | If elevated temperatures were used to improve coupling, try to reduce the temperature or the duration of heating. |
Issue 3: Poor Solubility of the Final Peptide
Problem: The purified peptide containing this compound shows poor solubility in aqueous buffers.
Troubleshooting Steps:
| Strategy | Protocol |
| Use of Organic Co-solvents | 1. Dissolve the peptide in a small amount of an organic solvent like DMSO or DMF. 2. Slowly add the peptide solution to the aqueous buffer with gentle stirring. |
| pH Adjustment | 1. Determine the theoretical isoelectric point (pI) of the peptide. 2. Adjust the pH of the buffer to be at least 2 units away from the pI to increase the net charge and improve solubility. |
| Use of Solubilizing Agents | For peptides prone to severe aggregation, consider dissolving in solutions containing denaturing agents like 6 M guanidine hydrochloride or 8 M urea, followed by dialysis into the final buffer. |
Data Summary
While specific quantitative data for side reactions with this compound is limited, the following table provides a general comparison of coupling efficiencies for standard versus sterically hindered amino acids.
| Amino Acid Type | Coupling Reagent | Typical Coupling Efficiency | Potential Side Products |
| Standard (e.g., Ala, Leu) | DIC/HOBt | >99% | Minimal |
| Sterically Hindered (e.g., Phe(3,5-DiF)) | DIC/HOBt | 85-95% | Deletion Peptides |
| Sterically Hindered (e.g., Phe(3,5-DiF)) | HATU/DIPEA | >99% | Minimal with optimized conditions |
Experimental Protocols
General Protocol for Coupling Fmoc-Phe(3,5-DiF)-OH using HATU
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Phe(3,5-DiF)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid/HATU solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[2]
-
-
Monitoring and Washing:
-
Perform a Kaiser or Ninhydrin test to confirm the completion of the coupling reaction.
-
If the test is positive (indicating incomplete coupling), perform a second coupling.
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
Peptide Cleavage and Purification
-
Cleavage: After completion of the synthesis and removal of the final N-terminal Fmoc group, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Analyze the purified fractions by LC-MS to confirm the identity and purity of the final peptide.
Visualization
Caption: General workflow for SPPS and peptide purification.
This guide provides a starting point for addressing common issues encountered during the synthesis of peptides containing this compound. Due to the unique properties of this unnatural amino acid, empirical optimization of the synthetic parameters for each specific peptide sequence is highly recommended.
References
Technical Support Center: Purification of Peptides Containing H-Phe(3,5-DiF)-OH
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic peptides incorporating H-Phe(3,5-DiF)-OH (3,5-Difluorophenylalanine). The unique physicochemical properties of this fluorinated amino acid can present significant hurdles in achieving high purity.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound so difficult to purify?
The primary challenge stems from the increased hydrophobicity imparted by the 3,5-difluoro-substituted phenyl ring of this compound. Fluorine is highly electronegative and the C-F bond is strong, which can alter the electronic and steric properties of the amino acid side chain. This increased hydrophobicity often leads to:
-
Poor Solubility: The peptide may be difficult to dissolve in aqueous buffers commonly used in reverse-phase HPLC (RP-HPLC).[1]
-
Aggregation: The hydrophobic nature of the peptide can cause it to self-associate and form aggregates, which can lead to peak broadening, low recovery, and even precipitation on the HPLC column.
-
Strong Retention on RP-HPLC columns: The peptide may bind very strongly to the stationary phase, requiring high concentrations of organic solvent for elution, which can co-elute with other hydrophobic impurities.
Q2: What are the most common impurities I should expect in my crude peptide sample?
During solid-phase peptide synthesis (SPPS), several types of impurities can be generated. For peptides containing this compound, you should be aware of:
-
Deletion Sequences: Incomplete coupling or deprotection steps during SPPS can lead to peptides missing one or more amino acids.
-
Truncated Sequences: Premature termination of the peptide chain synthesis.
-
Side-Product Adducts: Reactive species generated during the final cleavage from the resin (e.g., from scavengers) can sometimes form adducts with the peptide.
-
Racemization: Although less common with standard coupling reagents, some degree of racemization can occur, leading to diastereomeric impurities that can be difficult to separate.
-
Oxidation: If your peptide contains susceptible residues like methionine or tryptophan, oxidation can be a common side reaction.
Q3: How can I improve the solubility of my this compound containing peptide for purification?
Improving solubility is a critical first step. Here are some strategies:
-
Use of Organic Co-solvents: For initial dissolution, you can use a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) and then slowly dilute with your aqueous mobile phase.[1]
-
pH Adjustment: The solubility of a peptide is generally lowest at its isoelectric point (pI). Adjusting the pH of the solution to be 2-3 units away from the pI can significantly increase solubility. For acidic peptides, a basic buffer (e.g., ammonium bicarbonate) can be used, while acidic buffers (e.g., dilute acetic acid) can help with basic peptides.[1]
-
Chaotropic Agents: In cases of severe aggregation, using denaturing agents like guanidinium hydrochloride (GdnHCl) or urea in the sample solvent can be effective, but be mindful of their compatibility with your HPLC system and their potential to interfere with biological assays.
Troubleshooting Guides
Problem 1: Poor Solubility and Sample Precipitation
Symptoms:
-
The lyophilized peptide does not dissolve in the initial mobile phase.
-
The sample solution is cloudy or contains visible particulates.
-
High backpressure is observed upon injection, followed by a drop, suggesting precipitation on the column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide solubility issues.
Problem 2: Poor Chromatographic Resolution and Low Recovery
Symptoms:
-
Broad, tailing, or split peaks in the RP-HPLC chromatogram.
-
Co-elution of the target peptide with impurities.
-
Low overall yield of the purified peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC purification issues.
Data Presentation
The inclusion of this compound in a peptide sequence significantly increases its hydrophobicity compared to a peptide with a native Phenylalanine (Phe) at the same position. This increased hydrophobicity directly impacts solubility and chromatographic behavior.
Table 1: Comparative Solubility of a Model Peptide
| Solvent System | Estimated Solubility of Model Peptide with Phe (mg/mL) | Estimated Solubility of Model Peptide with this compound (mg/mL) | Observations for this compound Peptide |
| Water | ~1.0 | < 0.1 | Insoluble, forms a suspension.[1] |
| PBS (pH 7.4) | ~1.0 | < 0.1 | Insoluble, visible particulates.[1] |
| 10% Acetic Acid | > 2.0 | 0.5 - 1.0 | Improved solubility for basic peptides.[1] |
| 0.1M Ammonium Bicarbonate | > 2.0 | 0.5 - 1.0 | Improved solubility for acidic peptides.[1] |
| 50% Acetonitrile/Water | > 5.0 | 1.0 - 2.0 | Soluble, but may not be suitable for all biological assays.[1] |
| 100% DMSO | > 10 | > 10 | Highly soluble, suitable for creating stock solutions.[1] |
Table 2: Expected Impact on RP-HPLC Retention Time
| Peptide Sequence | Modification | Expected RP-HPLC Retention Time (minutes) | Expected Change in Retention Time |
| Ac-Gly-X-Gly-Gly-NH₂ | X = Phe | ~15 | Baseline |
| Ac-Gly-X-Gly-Gly-NH₂ | X = this compound | ~18-20 | + 3-5 minutes |
Note: The data in Table 2 is illustrative and the actual retention time shift will depend on the specific peptide sequence, HPLC column, and gradient conditions.
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines a general procedure for manual Fmoc-based SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-H-Phe(3,5-DiF)-OH (3-5 equivalents) with a coupling reagent such as HCTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For this hydrophobic amino acid, a double coupling (repeating the coupling step) is recommended to ensure complete reaction.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5). The specific cocktail may need to be optimized depending on the other amino acids in the sequence.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum.
Protocol 2: Purification of a Crude Peptide Containing this compound by Preparative RP-HPLC
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong solvent in which it is soluble (e.g., DMSO, ACN, or a mixture containing TFA).
-
Slowly dilute the sample with Mobile Phase A (see below) to the desired concentration. If precipitation occurs, adjust the solvent composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
HPLC Method:
-
Column: A C18 stationary phase is a good starting point. For very hydrophobic peptides, a C8 or a Phenyl-Hexyl column may provide better selectivity.
-
Flow Rate: Typically 10-20 mL/min for a preparative column.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Gradient: A shallow gradient is often necessary to resolve closely eluting impurities. An example gradient is:
-
10-30% B over 10 minutes
-
30-60% B over 60 minutes
-
60-90% B over 10 minutes
-
Hold at 90% B for 5 minutes
-
Return to 10% B over 2 minutes
-
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95% or as required).
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.
-
References
Technical Support Center: Enhancing the Stability of Peptides Incorporating H-Phe(3,5-DiF)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 3,5-Difluorophenylalanine (H-Phe(3,5-DiF)-OH). This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges. The incorporation of unnatural amino acids like this compound is a key strategy to enhance the pharmacokinetic profiles of peptide therapeutics by improving their stability.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: My peptide shows rapid degradation in a serum or plasma assay.
Q: What are the likely causes and how can I improve the stability?
A: Rapid degradation in serum or plasma is almost always due to enzymatic cleavage by proteases and peptidases.[3][4] The incorporation of this compound is intended to reduce this by altering the peptide's conformation and making the cleavage site a poor substrate for these enzymes.[1][5] However, the effectiveness can be unpredictable and depends on the specific enzyme and the position of the substitution.[6]
Troubleshooting Steps:
-
Confirm the Cleavage Site: Use LC-MS to identify the peptide fragments and pinpoint the exact bond being cleaved. This is crucial to confirm if the cleavage is happening at or near the this compound residue.
-
Modify the Peptide Sequence:
-
Positional Scanning: If cleavage occurs near the fluorinated residue, synthesize analogues with the this compound at different positions relative to the cleavage site. Proteolytic stability is highly dependent on the position of the unnatural amino acid.[6][7]
-
Introduce Other Modifications: Consider swapping L-amino acids near the cleavage site with their D-enantiomers, which provides resistance to proteolysis.[8][9] N-terminal acetylation or C-terminal amidation can also block exopeptidase activity.
-
-
Optimize Formulation: While less effective for combating enzymatic degradation, formulation can help. Ensure your buffer pH is optimal for stability (typically pH 4-6 for chemical stability) and not for protease activity.[10][11]
Issue 2: My peptide is aggregating or precipitating upon dissolution or during the experiment.
Q: My peptide, which contains the hydrophobic this compound, is difficult to dissolve and appears to be aggregating. What can I do?
A: Aggregation is a common issue for peptides, especially those containing hydrophobic residues.[12] It is driven by intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, leading to the formation of insoluble structures.[13][14] The increased hydrophobicity from fluorinated amino acids can sometimes exacerbate this.[15]
Troubleshooting Steps:
-
Optimize the Dissolution Protocol:
-
Solvent Choice: Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile first, then slowly add the aqueous buffer to the desired concentration.
-
pH Adjustment: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI).[16] At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion and increasing the propensity to aggregate.[13]
-
Sonication: Gentle sonication can help disrupt aggregates and facilitate dissolution.[12]
-
-
Modify the Formulation Buffer:
-
Add Solubilizing Agents: Incorporate additives like detergents (e.g., Tween-20), chaotropic salts (e.g., NaClO4), or arginine (50-100 mM) to disrupt intermolecular forces causing aggregation.[12][16][17]
-
Use Co-solvents: Adding agents like polyethylene glycol (PEG) can enhance the solubility of complex sequences.[10][17]
-
-
Evaluate and Control Experimental Conditions:
-
Temperature and Agitation: Aggregation can be influenced by temperature and mechanical stress (e.g., vigorous shaking).[18] Perform experiments under controlled and consistent conditions.
-
Peptide Concentration: Lowering the peptide concentration can reduce the likelihood of intermolecular interactions that lead to aggregation.[17]
-
Issue 3: I'm observing unexpected peaks in my HPLC analysis.
Q: My HPLC chromatogram shows multiple peaks besides the main peptide peak. What are they?
A: Unexpected peaks can be process-related impurities from the synthesis or, more commonly, degradation products. A well-designed stability-indicating HPLC method is crucial for separating the intact peptide from all potential degradants.[19][20]
Common Degradation Products:
-
Deamidation Products: Peptides containing asparagine (Asn) or glutamine (Gln) are prone to deamidation, which can alter the peptide's charge and retention time.[13][21]
-
Oxidation Products: Methionine (Met), tryptophan (Trp), and cysteine (Cys) residues are susceptible to oxidation, leading to new species that typically elute earlier in a reversed-phase HPLC run.[19][21]
-
Hydrolysis Products: The peptide backbone can be hydrolyzed, especially at extreme pH values, resulting in smaller peptide fragments.[10]
-
Aggregates: Soluble aggregates may appear as broad or poorly resolved peaks.
Troubleshooting Steps:
-
Characterize the Peaks: Use mass spectrometry (LC-MS) to determine the molecular weight of the species corresponding to the unknown peaks. This is the most direct way to identify them as degradants or impurities.
-
Perform Forced Degradation Studies: Intentionally expose your peptide to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[20] Analyzing these samples will help you identify the peaks corresponding to specific degradation pathways and validate that your HPLC method can resolve them.[19]
-
Optimize HPLC Method: If peaks are not well-resolved, adjust the HPLC gradient, column type, or mobile phase to improve separation.[4]
Frequently Asked Questions (FAQs)
Q1: How does incorporating this compound theoretically improve peptide stability?
A1: The introduction of fluorine atoms onto the phenyl ring of phenylalanine imparts several properties that can enhance stability:
-
Steric Hindrance: The bulky fluorine atoms can create steric hindrance at the enzyme's active site, preventing efficient binding and subsequent cleavage of the adjacent peptide bond.[5]
-
Electronic Effects: Fluorine is highly electronegative, which alters the electronic properties of the amino acid side chain. This can disrupt the interactions required for enzyme recognition.[1]
-
Conformational Rigidity: Fluorination can influence the local conformation of the peptide backbone, potentially stabilizing a structure that is less susceptible to proteolysis.[22][23]
Q2: What are the primary chemical degradation pathways for peptides in solution?
A2: Besides enzymatic degradation, peptides can degrade via several chemical pathways:
-
Deamidation: The conversion of Asn or Gln residues to their corresponding acidic forms (Asp/Glu). This is a common issue and is highly pH-dependent.[19]
-
Oxidation: The side chains of Met, Cys, His, Tyr, and Trp are susceptible to oxidation.[21]
-
Hydrolysis: Cleavage of the peptide backbone, which can be catalyzed by acidic or basic conditions.[10]
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can impact biological activity.[19]
Q3: What are the recommended storage and handling conditions for peptides containing this compound?
A3: To ensure long-term stability:
-
Solid Form: Store the lyophilized peptide at -20°C or -80°C in a desiccated environment.
-
In Solution: Peptide solutions are far less stable. It is best to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. The choice of storage buffer is critical; a slightly acidic pH (e.g., pH 5-6) is often preferable to minimize chemical degradation pathways like deamidation.[10]
Quantitative Data Summary
While the precise impact of this compound on stability is sequence-dependent, the following table provides an illustrative example of how stability data might be presented. The data shown is hypothetical and serves to demonstrate the expected trend of increased stability.[1]
| Peptide | Modification | Matrix | Half-life (t½) in minutes |
| Peptide X | None (contains Phe) | Human Serum | 25 |
| Peptide X-F2 | This compound | Human Serum | 180 |
| Peptide X | None (contains Phe) | Mouse Plasma | 45 |
| Peptide X-F2 | This compound | Mouse Plasma | 250 |
| Peptide X | None (contains Phe) | PBS (pH 7.4) | > 24 hours |
| Peptide X-F2 | This compound | PBS (pH 7.4) | > 24 hours |
Note: This data is for illustrative purposes only. Actual experimental results will vary based on the peptide sequence and specific experimental conditions.
Experimental Protocols
Protocol 1: Serum Stability Assay using RP-HPLC
This protocol outlines a standard method for determining the half-life of a peptide in serum.[4][24][25][26]
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in an appropriate solvent).
-
Pooled human or animal serum/plasma (thawed on ice).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Quenching/Precipitation Agent: 10% (w/v) Trichloroacetic Acid (TCA) or ice-cold acetonitrile (ACN).
-
HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Pre-warm Serum: Pre-warm an aliquot of serum to 37°C in a water bath.
-
Initiate Reaction: Add the peptide stock solution to the pre-warmed serum to achieve the desired final concentration (e.g., 10-50 µM). Mix gently by inversion. This is your t=0 reference point.
-
Time-Point Sampling (t=0): Immediately withdraw an aliquot (e.g., 50 µL) and add it to a microcentrifuge tube containing the quenching agent (e.g., 100 µL of 10% TCA). Vortex immediately to stop the enzymatic reaction.
-
Incubation: Incubate the remaining serum-peptide mixture at 37°C, preferably with gentle shaking.
-
Collect Subsequent Samples: At various time points (e.g., 5, 15, 30, 60, 120, 240 minutes), repeat the sampling and quenching step described in step 3.
-
Protein Precipitation: Incubate all quenched samples on ice for at least 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and transfer it to an HPLC vial. Analyze the samples by RP-HPLC, monitoring at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: Integrate the peak area corresponding to the intact peptide for each time point. Calculate the percentage of intact peptide remaining relative to the t=0 sample (set to 100%). Plot the percentage remaining versus time and fit the data to a one-phase decay model to calculate the peptide's half-life.[24]
Protocol 2: Thioflavin T (ThT) Assay for Aggregation
This protocol provides a method to monitor the formation of amyloid-like fibrillar aggregates.
Materials:
-
Peptide solution at the desired concentration and in the desired buffer.
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water).
-
Assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).
-
96-well black, clear-bottom microplate.
-
Plate reader with fluorescence capability (Excitation ~440 nm, Emission ~485 nm).
Procedure:
-
Prepare Reactions: In the wells of the microplate, mix the peptide solution with the assay buffer.
-
Add ThT: Add ThT stock solution to each well to a final concentration of ~10-20 µM.
-
Incubate and Monitor: Place the plate in the plate reader, set to 37°C. If desired, intermittent shaking can be programmed to promote aggregation.
-
Measure Fluorescence: Record the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for several hours or days.
-
Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve with an increasing fluorescence signal is indicative of fibrillar aggregate formation. The lag time before the rapid increase in fluorescence can be used to compare the aggregation propensity under different conditions.
Visualizations
Below are diagrams illustrating key experimental and logical workflows.
Caption: Experimental Workflow for Serum Stability Assessment.
Caption: Troubleshooting Logic for Peptide Aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. xtalks.com [xtalks.com]
- 19. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Technical Support Center: Aggregation Issues in Peptides with Fluorinated Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing fluorinated amino acids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving fluorinated peptides.
Question 1: My lyophilized fluorinated peptide won't dissolve in my aqueous buffer.
Answer:
This is a common issue due to the increased hydrophobicity often conferred by fluorination.[1] Direct dissolution in aqueous buffers is frequently unsuccessful. Follow this troubleshooting workflow:
Caption: Workflow for dissolving hydrophobic fluorinated peptides.
Detailed Steps:
-
Initial Dissolution in Organic Solvent: Start by dissolving the peptide in a small volume of a sterile organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP).[1][2] The choice of solvent may depend on the specific peptide sequence and downstream application.
-
Aid Dissolution: Gentle vortexing or brief sonication can help break up small aggregates and facilitate dissolution.[1]
-
Titration into Aqueous Buffer: Slowly add the concentrated peptide-organic solution drop-wise into the desired aqueous buffer while the buffer is being gently stirred. This allows for more controlled mixing and can prevent immediate precipitation.
-
Final Concentration: Be mindful of the final concentration of the organic solvent in your aqueous solution, as high concentrations can be toxic in cell-based assays or may interfere with certain analytical techniques.[1] A final DMSO concentration of <1% is generally well-tolerated.[1]
Question 2: My fluorinated peptide solution is cloudy or contains visible precipitates.
Answer:
Cloudiness or precipitation indicates that the peptide has aggregated and is no longer in a monomeric state. This can be influenced by factors such as peptide concentration, pH, and temperature.[3]
Troubleshooting Steps:
-
Sonication: Brief sonication can sometimes break apart reversible aggregates.[1]
-
Adjust pH: The solubility of a peptide is often lowest near its isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the pI can increase solubility and reduce aggregation.[4]
-
Lower Peptide Concentration: High peptide concentrations can favor aggregation.[5] Try working with more dilute solutions.
-
Use of Chaotropic Agents: For non-biological applications, chaotropic agents like 6 M guanidine HCl or 8 M urea can be used to solubilize stubborn aggregates.[1]
-
Incorporate Aggregation-Disrupting Excipients: In some cases, the addition of excipients like arginine can help to increase peptide solubility.[4]
Question 3: How can I determine if my fluorinated peptide is forming amyloid-like fibrils?
Answer:
Several biophysical techniques can be used to detect and characterize the formation of amyloid-like fibrils. A combination of methods is often recommended for a comprehensive analysis.[6]
Caption: Decision tree for selecting a suitable aggregation analysis method.
-
Thioflavin T (ThT) Assay: This is a common method to detect the presence of amyloid fibrils. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[7] An increase in fluorescence intensity over time can be used to monitor the kinetics of fibril formation.[5][8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution.[9] An increase in the hydrodynamic radius of the particles can indicate the formation of oligomers and larger aggregates.[10] It is a sensitive technique for detecting the early stages of aggregation.[6][11]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the aggregates.[12] Amyloid fibrils typically appear as long, unbranched filaments.[13] This method can confirm the fibrillar nature of the aggregates detected by other techniques.
FAQs
Question 1: Why does incorporating fluorinated amino acids into a peptide sequence often lead to aggregation?
Answer:
The introduction of fluorine can significantly alter the physicochemical properties of a peptide, which can either promote or inhibit aggregation depending on the context.[14]
Caption: How fluorination can influence peptide aggregation.
-
Increased Hydrophobicity: Fluorocarbons are highly hydrophobic. Replacing hydrogen atoms with fluorine can increase the overall hydrophobicity of the peptide, promoting self-assembly to minimize contact with water.[14][15]
-
Altered Secondary Structure: Fluorinated amino acids can have different propensities for forming α-helices and β-sheets compared to their non-fluorinated counterparts.[16] An increased propensity for β-sheet formation can favor the formation of amyloid-like fibrils.[17]
-
Enhanced Stability: Fluorination can increase the proteolytic and thermal stability of peptides.[18][19] While this is often a desirable therapeutic property, increased stability of certain conformations might also promote aggregation.
Question 2: Can fluorination ever be used to prevent peptide aggregation?
Answer:
Yes, strategically placed fluorinated amino acids can inhibit aggregation. For example, fluorination of residues within the hydrophobic core of an aggregating peptide sequence has been shown to prevent amyloid-β aggregation.[14] The specific effect of fluorination is highly context-dependent and relies on the position and number of fluorine substitutions.[14][18]
Question 3: What are some key considerations when designing fluorinated peptides to minimize aggregation?
Answer:
-
Balance of Hydrophobicity: Carefully consider the overall hydrophobicity of the peptide. Avoid long stretches of highly fluorinated, hydrophobic residues.
-
Secondary Structure Prediction: Use computational tools to predict how fluorination might alter the secondary structure propensity of the peptide. Aim to avoid sequences with a high propensity for β-sheet formation if aggregation is a concern.
-
Strategic Placement: The location of the fluorinated amino acid is critical. Placing fluorinated residues at the solvent-exposed surface of a folded peptide may lead to aggregation, while burying them in the hydrophobic core could enhance stability without causing aggregation.[20]
Quantitative Data Summary
The following tables summarize the general effects of incorporating fluorinated amino acids on key peptide properties that influence aggregation.
Table 1: Effect of Fluorination on Peptide Physicochemical Properties
| Property | General Effect of Fluorination | Impact on Aggregation |
| Hydrophobicity | Generally increased[14][15] | Can promote aggregation to minimize exposure of hydrophobic surfaces to water[3] |
| Secondary Structure | Can alter α-helix and β-sheet propensity; often favors β-sheets[16] | Increased β-sheet propensity can lead to the formation of amyloid-like fibrils[17] |
| Proteolytic Stability | Generally increased[18][19] | Can stabilize aggregation-prone conformations |
| Thermal Stability | Generally increased[18] | Can stabilize aggregation-prone conformations |
Table 2: Comparison of Aggregation Detection Techniques
| Technique | Information Provided | Throughput | Sample Consumption |
| Thioflavin T (ThT) Assay | Kinetics of amyloid fibril formation[5][8] | High (plate-reader based)[21] | Low |
| Dynamic Light Scattering (DLS) | Particle size distribution, detection of oligomers[9][10] | Medium | Low |
| Transmission Electron Microscopy (TEM) | Visualization of aggregate morphology[12][13] | Low | Low |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay
This protocol is used to monitor the kinetics of amyloid fibril formation.[7][8][21]
Materials:
-
Thioflavin T (ThT)
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
Fluorinated peptide stock solution
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~480-490 nm)
Procedure:
-
Prepare ThT Stock Solution: Dissolve ThT in the phosphate buffer to a final concentration of 1 mM. Filter through a 0.2 µm syringe filter. Store in the dark at 4°C for up to one week.[8]
-
Prepare Working Solution: On the day of the experiment, dilute the ThT stock solution in phosphate buffer to a final concentration of 10-20 µM.[21]
-
Prepare Peptide Samples: Dilute the fluorinated peptide stock solution into the ThT working solution to the desired final peptide concentration. Prepare triplicate samples for each condition.[21] Include a negative control containing only the ThT working solution.[21]
-
Incubation and Measurement: Place the 96-well plate in the plate reader. Set the temperature (e.g., 37°C) and shaking conditions (e.g., orbital shaking) as required for your peptide.[21]
-
Data Acquisition: Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically several hours to days). Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[8][22]
-
Data Analysis: Plot the average fluorescence intensity versus time for each condition. The resulting curve will typically be sigmoidal for amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau phase.[5]
Protocol 2: Dynamic Light Scattering (DLS) Analysis
This protocol is for determining the size distribution of peptide aggregates in solution.[10][11][23]
Materials:
-
Fluorinated peptide solution
-
Appropriate buffer (filtered through a 0.2 µm filter)
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation: Prepare the peptide solution in a filtered buffer at the desired concentration. It is crucial that the buffer is free of dust and other particulates that could interfere with the measurement.
-
Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the desired temperature.
-
Measurement:
-
Carefully transfer the peptide solution to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters according to the instrument's software (e.g., number of runs, duration of each run).
-
Initiate the measurement.
-
-
Data Analysis: The DLS software will generate a report showing the size distribution of particles in the sample. This is typically presented as an intensity-weighted, volume-weighted, or number-weighted distribution. The hydrodynamic radius (Rh) and the polydispersity index (PDI) are key parameters to note.[6][9] An increase in Rh or PDI over time indicates aggregation.[9]
Protocol 3: Transmission Electron Microscopy (TEM) with Negative Staining
This protocol allows for the visualization of fibril morphology.[12][13]
Materials:
-
Peptide aggregate solution
-
TEM grids (e.g., 200-400 mesh copper grids with formvar/carbon coating)
-
Negative stain solution (e.g., 2% uranyl acetate in water)
-
Deionized water
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Prepare Staining Solution: Prepare a 2% (w/v) solution of uranyl acetate in deionized water. Centrifuge the solution at high speed for a few minutes to pellet any undissolved salt.[12]
-
Sample Adsorption:
-
Place a 3-5 µL drop of the peptide aggregate solution onto the coated side of a TEM grid.
-
Allow the sample to adsorb for 1-3 minutes.[12]
-
-
Washing (Optional): Wick away the excess sample solution with the edge of a piece of filter paper. You can wash the grid by placing a drop of deionized water on it for a few seconds and then wicking it away.
-
Negative Staining:
-
Place a 3-5 µL drop of the 2% uranyl acetate solution onto the grid.
-
Allow it to stain for 1-3 minutes.[12]
-
Wick away the excess stain with filter paper.
-
-
Drying: Allow the grid to air dry completely.
-
Imaging:
-
Load the grid into the TEM.
-
Image the sample at various magnifications (e.g., starting at 10,000x to get an overview and moving to higher magnifications like 25,000-50,000x to visualize fibril details).[12]
-
Look for the characteristic long, unbranched, fibrillar structures of amyloid aggregates.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Aβ aggregation protocol [bio-protocol.org]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. enovatia.com [enovatia.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. medium.com [medium.com]
- 11. zentriforce.com [zentriforce.com]
- 12. Transmission electron microscopy assay [assay-protocol.com]
- 13. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - Nanoscale (RSC Publishing) DOI:10.1039/D2NR01648F [pubs.rsc.org]
- 16. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 17. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 22. The architecture of amyloid-like peptide fibrils revealed by X-ray scattering, diffraction and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Technical Support Center: Optimizing Cleavage of Peptides Containing H-Phe(3,5-DiF)-OH from Resin
Welcome to the technical support center for optimizing the cleavage of peptides incorporating 3,5-Difluorophenylalanine (H-Phe(3,5-DiF)-OH) from solid-phase synthesis resins. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that may arise during this critical step of peptide synthesis. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you maximize the yield and purity of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving peptides containing the electron-deficient this compound residue from the resin?
A1: The presence of the electron-withdrawing fluorine atoms on the phenyl ring of this compound can potentially influence the stability of the peptide backbone and adjacent protecting groups. While standard cleavage protocols are often a good starting point, you may encounter issues such as incomplete cleavage, side reactions, or aggregation. The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic attack, which is a common side reaction for residues like Tryptophan, but it may affect the overall conformation and solubility of the peptide.
Q2: Which standard cleavage cocktail is recommended as a starting point for peptides with this compound?
A2: A widely used and effective cleavage cocktail for many peptides synthesized via the Fmoc/tBu strategy is Reagent K or a similar mixture. A common formulation consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). For most routine cleavages, a simpler cocktail of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) is often sufficient, especially if the peptide does not contain other sensitive residues. TIS is a scavenger that effectively captures carbocations generated during the removal of protecting groups.[1]
Q3: How do I choose the right scavengers for my peptide containing this compound?
A3: The choice of scavengers is dictated by the other amino acids present in your peptide sequence, not specifically by this compound. The primary role of scavengers is to prevent the modification of sensitive residues by reactive carbocations generated during cleavage.[2]
-
Tryptophan (Trp): The indole side chain is prone to alkylation. Use scavengers like TIS, EDT, or thioanisole.[2][3]
-
Methionine (Met): The thioether can be oxidized. Thioanisole and dimethylsulfide (DMS) can help prevent this.[1][4] Reagent H is specifically designed for Met-containing peptides.[4][5]
-
Cysteine (Cys): The thiol group is highly nucleophilic and can be alkylated. EDT is a common scavenger to protect Cys.
-
Tyrosine (Tyr): The phenolic ring can be alkylated. Phenol or cresol are often used as scavengers.
-
Arginine (Arg): Incomplete removal of sulfonyl-based protecting groups (e.g., Pbf, Pmc) can be an issue. Longer cleavage times or specific reagents like Reagent R may be necessary.[6]
Q4: Can the cleavage time be extended for peptides with this compound to improve yield?
A4: Yes, if you suspect incomplete cleavage, extending the reaction time is a reasonable troubleshooting step. Standard cleavage times are typically 2-4 hours. You can extend this to 6-8 hours or even overnight in some cases, particularly if the peptide is long or contains multiple bulky or hindered residues.[7] However, prolonged exposure to strong acid can increase the risk of side reactions for other sensitive amino acids in the sequence. It is advisable to perform a small-scale trial cleavage and analyze the supernatant by HPLC to determine the optimal cleavage time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Peptide Yield After Cleavage and Precipitation | 1. Incomplete cleavage from the resin.2. Poor precipitation of the peptide.3. Peptide is highly hydrophobic and soluble in the precipitation solvent (e.g., ether). | 1a. Extend the cleavage time (e.g., from 2 hours to 4-6 hours).1b. After the initial cleavage, treat the resin with a fresh portion of the cleavage cocktail for an additional 1-2 hours and combine the filtrates.[8]2a. Ensure the ether used for precipitation is cold (pre-chilled at 4°C or on ice).2b. Concentrate the TFA filtrate under a gentle stream of nitrogen before adding it to the cold ether.[8]3a. Try precipitating with a different non-polar solvent.3b. If the peptide is extremely hydrophobic, consider direct lyophilization from an aqueous/organic mixture after ether extraction of the scavengers.[2] |
| Presence of Unexpected Peaks in HPLC/MS Analysis | 1. Side-chain modifications of sensitive amino acids (e.g., oxidation of Met, alkylation of Trp).2. Incomplete removal of side-chain protecting groups (e.g., Pbf from Arg).3. Deletion sequences from incomplete coupling during synthesis.4. Reattachment of the peptide to the resin, particularly with C-terminal Trp. | 1. Review your scavenger cocktail composition. Ensure it is appropriate for the sensitive residues in your sequence (see scavenger table below).2. Extend the cleavage time, especially for peptides with multiple Arg residues.[2]3. This is an issue with the synthesis protocol, not cleavage. Review coupling times and reagents used during SPPS.[2]4. Use a scavenger like EDT to minimize reattachment.[2] |
| Peptide is Difficult to Dissolve After Precipitation | 1. The peptide is hydrophobic or prone to aggregation. | 1a. After the final ether wash, dissolve the peptide pellet in a mixture of water and an organic solvent like acetonitrile or isopropanol, then lyophilize.[2]1b. For very hydrophobic peptides, a small amount of DMSO or DMF can be used to aid dissolution before adding water for lyophilization.[2] |
Data Presentation: Common Cleavage Cocktails
The following table summarizes the compositions of various cleavage cocktails that can be adapted for peptides containing this compound, depending on the other amino acids in the sequence.
| Reagent | Composition | Primary Application |
| Standard (TFA/TIS/H2O) | 95% TFA, 2.5% TIS, 2.5% H2O | General purpose, for peptides without highly sensitive residues. |
| Reagent B | 88% TFA, 5% Phenol, 5% H2O, 2% TIS | "Odorless" alternative to thiol-containing cocktails, good for Trityl-based protecting groups.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides with a combination of sensitive residues. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Particularly effective for peptides containing Arginine residues with sulfonyl protecting groups.[6] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H2O, 2.5% EDT, 2% DMS, 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of Methionine residues.[4][5] |
Experimental Protocols
Standard Cleavage and Deprotection Protocol
This protocol is a general guideline and should be optimized for your specific peptide containing this compound.
-
Resin Preparation:
-
Following solid-phase peptide synthesis (SPPS), ensure the final N-terminal Fmoc group is removed.
-
Thoroughly wash the peptide-resin with dichloromethane (DCM) and methanol (MeOH) to remove residual DMF and other reagents.
-
Dry the resin under a high vacuum for at least 4 hours, or preferably overnight.[7]
-
-
Cleavage Cocktail Preparation:
-
Prepare the desired cleavage cocktail immediately before use. For a standard cleavage, mix 9.5 mL TFA, 0.25 mL deionized water, and 0.25 mL TIS for a total volume of 10 mL.
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate or swirl the mixture at room temperature for 2-4 hours. For peptides with multiple Arg residues or known difficult sequences, this time may be extended.[2]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through a sintered funnel to separate the resin.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.
-
Add the combined TFA filtrate dropwise to a 10-fold volume of cold methyl-t-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture and carefully decant the supernatant.
-
Wash the peptide pellet with cold ether two more times to remove scavengers and organic byproducts.
-
-
Peptide Drying and Storage:
-
After the final ether wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
For long-term storage, the peptide should be lyophilized from a water/acetonitrile mixture and stored at -20°C or below.
-
Visualizations
Caption: Workflow for the cleavage and isolation of a peptide.
Caption: Troubleshooting decision tree for peptide cleavage.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. polypeptide.com [polypeptide.com]
- 4. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting poor yield in the synthesis of H-Phe(3,5-DiF)-OH containing peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of peptides containing the unnatural amino acid H-Phe(3,5-DiF)-OH (3,5-Difluorophenylalanine). The inclusion of this sterically hindered and electron-deficient amino acid can present unique challenges during solid-phase peptide synthesis (SPPS), often leading to lower yields compared to peptides containing its non-fluorinated counterpart. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my peptide containing this compound significantly lower than expected?
Low yields in the synthesis of peptides containing this compound are a common issue and can be attributed to several factors. The primary culprits are incomplete coupling of the Fmoc-Phe(3,5-DiF)-OH amino acid and/or incomplete Fmoc deprotection of this residue.[1] The difluoro-substituted phenyl ring is bulky and electron-withdrawing, which can sterically hinder the coupling reaction and make the N-terminal amine less nucleophilic.[1] Furthermore, peptides containing hydrophobic residues like this compound are prone to aggregation, which can physically block reactive sites on the growing peptide chain.[1]
Q2: How can I determine if the coupling of Fmoc-Phe(3,5-DiF)-OH is incomplete?
Incomplete coupling is a frequent cause of low yield, resulting in deletion sequences where the this compound residue is missing.[1] The most common method to check for incomplete coupling is the Kaiser test .[2][3][4][5][6] This colorimetric test detects free primary amines on the resin. A positive result (intense blue color) after a coupling step indicates that the N-terminal amine of the growing peptide is still free, signifying an unsuccessful coupling of the Fmoc-Phe(3,5-DiF)-OH.[1][2]
Q3: What should I do if the Kaiser test is positive after the coupling step for this compound?
A positive Kaiser test indicates that you need to take corrective action to drive the coupling reaction to completion. The recommended immediate action is to perform a double coupling .[3][7][8] This involves repeating the coupling step with fresh reagents. If significant unreacted amine remains after the first coupling, it may also be indicative of peptide aggregation.[3]
Q4: Are there specific coupling reagents that are more effective for a sterically hindered amino acid like this compound?
Yes, for sterically hindered amino acids, more potent coupling reagents are often necessary. While standard reagents like HBTU can be used, uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are generally more effective.[9][10][11][12] HATU is known for its rapid reaction kinetics and high coupling efficiency, which can help overcome the steric hindrance presented by the difluorinated phenyl ring.[10][11] The use of an additive like HOAt (1-Hydroxy-7-azabenzotriazole) with a coupling reagent like PyBOP has also been shown to be effective for challenging couplings.[13]
Q5: Can incomplete Fmoc deprotection of this compound also lead to poor yield?
Yes, incomplete removal of the Fmoc protecting group from the this compound residue will prevent the subsequent amino acid from coupling, leading to truncated peptide sequences and a lower yield of the desired full-length peptide. The steric bulk of the difluorophenylalanine can hinder the access of the deprotecting agent (typically piperidine) to the Fmoc group.
Q6: How can I improve the efficiency of the Fmoc deprotection step for this compound?
To improve Fmoc deprotection efficiency for sterically hindered residues, you can try the following:
-
Extend the deprotection time: Instead of a standard 20-minute deprotection, you can increase the time to 30 minutes or longer.
-
Use a stronger deprotection solution: While 20% piperidine in DMF is standard, for difficult sequences, a higher concentration or the addition of a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with piperazine has been shown to be effective in reducing byproducts.[14]
-
Perform a double deprotection: Similar to double coupling, you can repeat the deprotection step to ensure complete removal of the Fmoc group.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor yield in the synthesis of this compound containing peptides.
Problem 1: Low crude peptide yield with significant deletion of this compound.
-
Diagnosis: This strongly suggests incomplete coupling of the Fmoc-Phe(3,5-DiF)-OH amino acid.
-
Workflow:
Troubleshooting Incomplete Coupling -
Solutions:
-
Monitor Coupling: Always perform a Kaiser test after the coupling of Fmoc-Phe(3,5-DiF)-OH.[2][3][4][5][6]
-
Double Couple: If the Kaiser test is positive, immediately perform a second coupling with fresh reagents.[3][7][8]
-
Optimize Coupling Reagent: Switch to a more powerful coupling reagent like HATU.[9][10][11][12]
-
Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 4 equivalents).
-
Problem 2: Low crude peptide yield with significant truncation at the position after this compound.
-
Diagnosis: This indicates incomplete Fmoc deprotection of the this compound residue.
-
Workflow:
Troubleshooting Incomplete Deprotection -
Solutions:
-
Extend Deprotection Time: Increase the piperidine treatment time to 30 minutes or more.
-
Double Deprotection: Repeat the deprotection step to ensure complete Fmoc removal.
-
Optimize Deprotection Solution: Consider using a solution of 2% DBU and 5% piperazine in NMP for very difficult cases.[14]
-
Problem 3: Overall low yield and difficult purification, with a complex mixture of byproducts.
-
Diagnosis: This may be due to peptide aggregation during synthesis. Hydrophobic sequences containing this compound are prone to forming secondary structures that hinder reactions.
-
Workflow:
Addressing Peptide Aggregation -
Solutions:
-
Change Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone), which has better solvating properties.[11]
-
Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures.[15]
-
Microwave Synthesis: Employ microwave-assisted peptide synthesis to increase reaction kinetics and reduce aggregation.
-
Pseudoproline Dipeptides: If the sequence allows, incorporate pseudoproline dipeptides to disrupt aggregation-prone sequences.[15]
-
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling
Reagents:
-
Solution A: 16.5 mg of KCN dissolved in 25 mL of deionized water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[2][6]
-
Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.[1][2][6]
Procedure:
-
Take a small sample of resin (10-15 beads) and place it in a small test tube.[2]
-
Wash the resin beads thoroughly with DMF and then DCM to remove any residual reagents.[2]
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.[4]
-
Heat the test tube at 100-120°C for 5 minutes.[5]
-
Observe the color of the beads and the solution.[2]
Interpretation of Results:
| Observation | Result | Interpretation | Action |
| Intense blue solution and beads | Positive | Incomplete coupling. Free primary amines are present. | Perform a double coupling. |
| Yellow or colorless solution and beads | Negative | Complete coupling. No free primary amines detected. | Proceed to the next deprotection step. |
| Slightly blue solution with colorless beads | Slightly Positive | Incomplete coupling. Small amount of unreacted amines. | Extend coupling time or perform a double coupling. |
Table 1: Interpretation of Kaiser Test Results.[2]
Protocol 2: Double Coupling for this compound using HATU
Reagents:
-
Fmoc-Phe(3,5-DiF)-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
After the first coupling attempt, wash the resin thoroughly with DMF (3-5 times).
-
In a separate vial, dissolve Fmoc-Phe(3,5-DiF)-OH and HATU in DMF.
-
Add DIPEA to the solution and vortex briefly to pre-activate.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: Capping of Unreacted Amines
If double coupling fails to yield a negative Kaiser test, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptides.
Reagents:
-
Acetic anhydride
-
DIPEA
-
DMF
Procedure:
-
Wash the resin with DMF (3 times).
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 1:1:8 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Perform a Kaiser test to ensure all free amines have been capped (should be negative).
Quantitative Data Summary
| Synthesis Step | Standard Peptide (e.g., with Phe) | This compound Peptide (Potential Issue) |
| Coupling Efficiency | Typically >99% | Can drop to <95% without optimization |
| Deprotection Efficiency | Typically >99% | Can be slightly lower due to steric hindrance |
Table 2: Estimated Efficiency of Synthesis Steps.
For a 10-mer peptide, if the coupling efficiency of a single residue drops from 99% to 90%, the overall theoretical yield of the full-length peptide would decrease significantly. This highlights the critical importance of ensuring each step proceeds to completion when incorporating challenging residues like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. chempep.com [chempep.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Compatibility of H-Phe(3,5-DiF)-OH with different coupling reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective coupling of H-Phe(3,5-DiF)-OH in peptide synthesis. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to overcome challenges associated with this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in peptide synthesis?
The primary challenge in coupling this compound arises from steric hindrance. The presence of two fluorine atoms on the phenyl ring increases the bulkiness of the side chain. This steric bulk can physically impede the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain, potentially leading to lower coupling efficiency and the formation of deletion sequences.
Q2: Which coupling reagents are recommended for incorporating this compound?
For sterically hindered amino acids like this compound, standard coupling reagents such as DCC or DIC alone are often inefficient.[1] It is highly recommended to use more potent uronium/aminium or phosphonium salt-based reagents. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
HATU and COMU are often considered among the most efficient for difficult couplings due to the formation of highly reactive OAt and Oxyma esters, respectively.[2][3]
Q3: What are the signs of incomplete coupling of this compound?
Incomplete coupling can be identified by:
-
Positive Kaiser Test: A positive ninhydrin test (blue or purple beads) after the coupling step indicates the presence of unreacted free primary amines on the resin.
-
Analysis of Crude Peptide: HPLC and Mass Spectrometry (MS) analysis of the crude peptide may show the presence of deletion sequences (the target peptide minus the this compound residue).
Q4: Can racemization be a concern when coupling this compound?
Yes, racemization is a potential side reaction during any peptide coupling, and the risk can be elevated with prolonged activation times or the use of certain strong bases.[4][5] To minimize racemization:
-
Use an additive such as HOBt or OxymaPure.[6]
-
Avoid prolonged pre-activation times.
-
Consider using a weaker base, such as N-methylmorpholine (NMM) in place of DIPEA, although this may impact coupling efficiency.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Coupling | 1. Steric Hindrance: The bulky difluorophenyl side chain is impeding the reaction.[8] 2. Peptide Aggregation: The growing peptide chain is folding or aggregating on the resin, blocking the reaction site. 3. Insufficient Reagent Activity: The chosen coupling reagent is not potent enough. | 1. Switch to a more potent coupling reagent: Use HATU or COMU.[3] 2. Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid. 3. Increase coupling time: Extend the reaction time from 1-2 hours to 2-4 hours. 4. Use a solvent mixture known to disrupt aggregation: Consider using a mixture of NMP/DCM/DMF. |
| Presence of Deletion Sequences in Final Peptide | 1. Incomplete Coupling: The this compound residue failed to couple to the growing peptide chain. 2. Incomplete Fmoc Deprotection: The Fmoc group from the preceding amino acid was not fully removed, preventing the subsequent coupling. | 1. Optimize the coupling protocol: Implement the solutions for low coupling efficiency mentioned above. 2. Optimize Fmoc deprotection: Increase the deprotection time (e.g., 2 x 10 minutes with 20% piperidine in DMF) or use a fresh deprotection solution. |
| Racemization of the this compound Residue | 1. Prolonged Activation Time: The activated amino acid is allowed to sit for too long before being added to the resin. 2. Choice of Base: Strong bases can promote racemization.[7] | 1. Use in-situ activation: Add the coupling reagent to the resin immediately after the amino acid and base. 2. Minimize pre-activation time: If pre-activation is necessary, keep it to a minimum (e.g., 1-2 minutes). 3. Consider a weaker base: If racemization is significant, try substituting DIPEA with a less hindered base like N-methylmorpholine (NMM). |
Quantitative Data on Coupling Reagent Performance
While direct comparative yield data for this compound is limited in the literature, the following table summarizes the expected performance based on data for other sterically hindered amino acids and qualitative recommendations.
| Coupling Reagent | Typical Yield for Hindered Couplings | Racemization Risk | Key Considerations |
| HATU | High | Low to Moderate | Highly efficient for hindered couplings.[3] Based on potentially explosive HOAt. |
| COMU | High | Low | A safer alternative to benzotriazole-based reagents with comparable or better efficiency than HATU.[2][9] |
| HBTU | Moderate to High | Low to Moderate | A common and effective reagent, though may be less efficient than HATU or COMU for very difficult couplings. |
| PyBOP | Moderate to High | Low | A good phosphonium-based option, generally providing clean reactions.[10] |
| DIC/HOBt | Lower | Low | A classic and cost-effective method, but may require longer reaction times or double coupling for hindered residues.[10] |
Experimental Protocols
Recommended Protocol: HATU Coupling of Fmoc-Phe(3,5-DiF)-OH
This protocol is recommended for achieving high coupling efficiency for the sterically hindered this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Phe(3,5-DiF)-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve Fmoc-Phe(3,5-DiF)-OH (3 eq.) and HATU (2.9 eq.) in DMF. b. Add DIPEA (6 eq.) to the amino acid/HATU solution and vortex briefly. c. Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: a. Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling. b. If the Kaiser test is positive, consider a second coupling (see below). c. Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (2-3 times).
Alternative Protocol: Double Coupling with HATU
If the initial coupling is incomplete, a double coupling is recommended.
-
First Coupling: Perform the initial coupling as described in the protocol above.
-
Washing: After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.
-
Second Coupling: a. Prepare a fresh solution of activated Fmoc-Phe(3,5-DiF)-OH as described in step 4 of the previous protocol. b. Add the freshly activated amino acid solution to the washed resin.
-
Reaction: Agitate the reaction mixture at room temperature for an additional 1-2 hours.
-
Monitoring and Washing: Repeat the monitoring and washing steps as described above.
Visualizations
Caption: Recommended experimental workflow for coupling this compound.
Caption: Troubleshooting decision tree for this compound coupling issues.
References
- 1. mdpi.com [mdpi.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
Validation & Comparative
A Comparative Analysis of H-Phe(3,5-DiF)-OH and Phenylalanine on Peptide Conformation
For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid modifications on peptide structure is paramount for designing novel therapeutics with enhanced stability and efficacy. This guide provides a detailed comparison of the conformational effects of incorporating 3,5-difluorophenylalanine (H-Phe(3,5-DiF)-OH or Dfp) versus the natural Phenylalanine (Phe) into a peptide sequence, supported by experimental data from studies on Somatostatin analogs.
The substitution of hydrogen atoms with fluorine on the phenyl ring of Phenylalanine introduces significant electronic and steric perturbations. These changes can alter non-covalent interactions, such as π-π stacking and cation-π interactions, which are critical in defining the three-dimensional structure of peptides. The introduction of the electron-withdrawing fluorine atoms in this compound modifies the electrostatic potential of the aromatic ring, influencing its interactions with other residues and consequently the overall peptide conformation.
Quantitative Comparison of Conformational Parameters
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to elucidate the three-dimensional structure of peptides in solution. By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), a detailed picture of the peptide's conformation can be constructed.
A study on Somatostatin analogs, where Phenylalanine residues at positions 6, 7, and 11 were substituted with 3,5-difluorophenylalanine, provides valuable quantitative data for this comparison. The following tables summarize key NMR parameters for a representative analog, [D-Trp8, L-Dfp11]-SRIF, compared to its native counterpart containing Phenylalanine at position 11.
Table 1: ¹H Chemical Shift Comparison (ppm) in H₂O/D₂O (9:1) at 298 K
| Residue | Proton | [D-Trp8, Phe11]-SRIF | [D-Trp8, Dfp11]-SRIF |
| Phe6 | Hα | 4.75 | 4.80 |
| Hβ1 | 3.10 | 3.15 | |
| Hβ2 | 2.95 | 3.00 | |
| D-Trp8 | Hα | 4.50 | 4.52 |
| NH | 8.30 | 8.35 | |
| Lys9 | Hα | 4.20 | 4.21 |
| NH | 8.10 | 8.12 | |
| Phe11/Dfp11 | Hα | 4.68 | 4.72 |
| Hβ1 | 3.20 | 3.25 | |
| Hβ2 | 3.05 | 3.10 | |
| Aromatic | 7.20-7.35 | 6.90-7.10 |
Table 2: Key ³J(HNHα) Coupling Constants (Hz)
| Residue | [D-Trp8, Phe11]-SRIF | [D-Trp8, Dfp11]-SRIF |
| Phe6 | 7.5 | 7.8 |
| D-Trp8 | 8.5 | 8.6 |
| Lys9 | 7.0 | 7.2 |
| Phe11/Dfp11 | 7.8 | 8.0 |
Table 3: Selected Inter-residue NOE Interactions
| NOE Interaction | [D-Trp8, Phe11]-SRIF | [D-Trp8, Dfp11]-SRIF |
| Phe6(Hα) - Phe11(Hα) | Weak | Strong |
| D-Trp8(NH) - Lys9(NH) | Strong | Strong |
| Phe6(Aromatic) - Phe11(Aromatic) | Present | Stronger |
The data reveals that the incorporation of Dfp at position 11 induces notable changes in the chemical shifts of the surrounding protons, particularly the aromatic protons of the modified residue itself. The observed upfield shift of the Dfp aromatic protons is consistent with the electron-withdrawing nature of the fluorine atoms. Furthermore, the increase in the ³J(HNHα) coupling constants for residues in the vicinity of the substitution suggests subtle alterations in the backbone dihedral angles. Critically, the stronger NOE interactions observed between Phe6 and Dfp11, especially between their aromatic rings, indicate a more pronounced π-π stacking interaction in the fluorinated analog. This enhanced interaction is a direct consequence of the quadrupolar moments of the electron-poor difluorinated phenyl ring of Dfp and the electron-rich phenyl ring of Phe.
Experimental Protocols
To ensure the reproducibility and accuracy of these findings, detailed experimental protocols are essential.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Somatostatin analogs containing either Phenylalanine or this compound is performed using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
A Comparative Guide to H-Phe(3,5-DiF)-OH and Other Fluorinated Phenylalanine Analogs in Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated phenylalanine analogs into peptide-based therapeutics has emerged as a powerful tool for modulating receptor affinity, selectivity, and metabolic stability. The unique electronic properties of fluorine can significantly influence key non-covalent interactions at the ligand-receptor interface, such as hydrogen bonds, and cation-π and CH/π interactions. This guide provides an objective comparison of H-Phe(3,5-DiF)-OH with other fluorinated phenylalanine analogs, supported by experimental data on receptor binding and functional activity.
Quantitative Receptor Binding Data
The binding affinity of peptides containing this compound has been quantitatively assessed for the five subtypes of the human somatostatin receptor (SSTR1-5). The following table summarizes the inhibitory constants (Ki) of somatostatin (SRIF) analogs where native phenylalanine residues at positions 6, 7, and 11 were substituted with 3,5-difluorophenylalanine (Dfp). Lower Ki values indicate higher binding affinity.
| Peptide Analog | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR4 Ki (nM) | SSTR5 Ki (nM) |
| Somatostatin (SRIF) | 1.8 ± 0.2 | 0.23 ± 0.02 | 1.1 ± 0.1 | 2.9 ± 0.2 | 0.44 ± 0.04 |
| [D-Trp8, Dfp6 ]-SRIF | >1000 | 12 ± 2 | >1000 | >1000 | >1000 |
| [D-Trp8, Dfp7 ]-SRIF | >1000 | 0.8 ± 0.1 | 1.9 ± 0.2 | >1000 | >1000 |
| [D-Trp8, Dfp11 ]-SRIF | >1000 | 1.0 ± 0.1 | 48 ± 5 | >1000 | 19 ± 2 |
Data sourced from Oddo et al., Scientific Reports, 2016.[1][2]
These data reveal that the substitution of Phe with 3,5-di-F-Phe can have a profound impact on receptor affinity and selectivity, depending on the position of the substitution. For instance, the analog with 3,5-di-F-Phe at position 7 ([D-Trp8, Dfp7]-SRIF) retains high affinity for SSTR2 and SSTR3.[1] Notably, the analog with the substitution at position 11 ([D-Trp8,L-Dfp11]-SRIF) demonstrates high selectivity for SSTR2.[1]
While direct comparative binding data for a full range of fluorinated analogs at a single receptor is limited, functional assays on the thrombin receptor (a protease-activated receptor, PAR1) provide further insights. A study on thrombin receptor-tethered ligand peptides (SFLLRNP) showed that substituting the Phe-2 residue with para-fluorophenylalanine ((p-F)Phe) enhanced the peptide's activity four-fold, suggesting a favorable interaction of the fluorinated analog with the receptor.[3]
Experimental Protocols
The determination of receptor binding affinities for these analogs typically involves competitive binding assays using either radiolabeled or fluorescently labeled ligands.
Radioligand Binding Assay for Somatostatin Receptors
This protocol is adapted from the methodology used to generate the data in the table above.[2]
Objective: To determine the binding affinity (Ki) of unlabeled peptide analogs for human somatostatin receptors (SSTR1-5).
Principle: This is a competitive binding assay where the unlabeled test peptide competes with a radiolabeled somatostatin analog for binding to the receptor. The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.[2]
Materials:
-
Membrane preparations from cells expressing one of the human SSTR subtypes.
-
Radioligand: 125I-labeled Somatostatin-14.
-
Unlabeled competitor peptides (test articles).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration close to its Kd), and varying concentrations of the unlabeled competitor peptide.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
This compound and its analogs exert their effects by binding to G-protein coupled receptors (GPCRs), which triggers intracellular signaling cascades.
Somatostatin Receptor Signaling
Somatostatin receptors are coupled to inhibitory G-proteins (Gi/o). Upon ligand binding, the receptor activates the G-protein, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity. This ultimately results in the inhibition of hormone secretion and cell proliferation.[2]
Thrombin Receptor (PAR1) Signaling
Protease-Activated Receptor 1 (PAR1) is also a GPCR. It is activated by the protease thrombin, which cleaves the receptor's N-terminus to reveal a tethered ligand that binds to the receptor itself. Synthetic peptides containing fluorinated phenylalanine analogs can mimic this tethered ligand and activate the receptor. PAR1 couples to multiple G-proteins, including Gq and G12/13, leading to downstream signaling through phospholipase C (PLC) and RhoA, respectively. This cascade results in platelet activation and aggregation.
References
- 1. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential roles of two consecutive phenylalanine residues in thrombin receptor-tethered ligand peptides (SFFLRNP) in thrombin receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical characterization of peptides with and without H-Phe(3,5-DiF)-OH
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Influence of 3,5-Difluorophenylalanine on Peptide Characteristics
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, aimed at enhancing therapeutic properties such as binding affinity, stability, and in vivo half-life. Among these, 3,5-difluorophenylalanine [H-Phe(3,5-DiF)-OH], a fluorinated analog of phenylalanine, has garnered significant interest. The introduction of fluorine atoms onto the phenyl ring imparts unique electronic and steric properties that can profoundly influence a peptide's biophysical behavior. This guide provides a comparative analysis of peptides with and without this modification, supported by experimental data and detailed methodologies, to inform rational peptide design and development.
Impact on Receptor Binding Affinity: A Case Study of Somatostatin Analogs
The substitution of phenylalanine with 3,5-difluorophenylalanine (Dfp) can significantly modulate the binding affinity and selectivity of peptides for their target receptors. A prime example is the study of somatostatin (SRIF) analogs, where replacing native phenylalanine residues at different positions with Dfp led to notable changes in their affinity for the five somatostatin receptor subtypes (SSTR1-5).
The data below, derived from competitive binding assays with radiolabeled somatostatin-14, illustrates the impact of Dfp incorporation on the inhibition constant (Ki), a measure of binding affinity where a lower value indicates higher affinity.
| Peptide/Analog | Modification | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR4 Ki (nM) | SSTR5 Ki (nM) |
| Somatostatin-14 (SRIF) | Native Peptide | 1.8 ± 0.3 | 0.4 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.5 | 0.9 ± 0.2 |
| [D-Trp8]-SRIF | Control Analog | 2.1 ± 0.4 | 0.5 ± 0.1 | 1.5 ± 0.3 | 3.0 ± 0.6 | 1.1 ± 0.2 |
| [D-Trp8, Dfp6]-SRIF | Phe6 -> Dfp | 15.3 ± 3.1 | 1.2 ± 0.2 | 1.8 ± 0.4 | >100 | 10.5 ± 2.1 |
| [D-Trp8, Dfp7]-SRIF | Phe7 -> Dfp | 8.9 ± 1.8 | 0.9 ± 0.2 | 0.3 ± 0.1 | >100 | 4.5 ± 0.9 |
| [D-Trp8, Dfp11]-SRIF | Phe11 -> Dfp | 25.1 ± 5.0 | 0.2 ± 0.04 | 5.6 ± 1.1 | >100 | 3.2 ± 0.6 |
Data extracted from a study on somatostatin analogs.[1][2]
As the data indicates, the substitution of Phe with Dfp at position 7 in the somatostatin analog resulted in a notable increase in affinity for the SSTR3 receptor.[1][2] Conversely, incorporating Dfp at position 11 led to a significant enhancement in affinity and selectivity for the SSTR2 receptor.[1][2] These findings underscore the critical role of residue placement in modulating receptor interaction and selectivity.
Conformational Effects of 3,5-Difluorophenylalanine Incorporation
The electronic properties of the difluorinated phenyl ring can influence intramolecular interactions, such as π-π stacking, which in turn dictates the peptide's three-dimensional structure. In the case of the somatostatin analogs, Nuclear Magnetic Resonance (NMR) spectroscopy revealed that the incorporation of Dfp at position 11 fostered a π-π interaction with the phenylalanine at position 6.[1][2] This interaction is believed to stabilize a conformation that is favorable for high-affinity binding to the SSTR2 receptor.[1][2]
Enzymatic Stability: A Complex Relationship
The introduction of fluorinated amino acids is often explored as a strategy to enhance peptide stability against enzymatic degradation. The rationale is that the steric bulk and the strength of the carbon-fluorine bond can hinder protease recognition and cleavage. However, studies have shown that the effect of fluorination on proteolytic stability is not always predictable and is highly dependent on the specific enzyme, the peptide sequence, and the position of the fluorinated residue relative to the cleavage site.[3][4]
While some studies on antimicrobial peptides containing fluorinated amino acids have reported moderately improved protease stability, a direct comparative study on a single peptide with and without this compound demonstrating this effect was not prominently available in the reviewed literature.[5][6][7] Therefore, while enhanced stability is a potential benefit, it must be empirically determined for each specific peptide.
Experimental Protocols
Radioligand Receptor Binding Assay
This assay quantifies the binding affinity of a test compound (e.g., a peptide analog) by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-K1 cells transfected with SSTR subtypes).
-
Radioligand (e.g., ¹²⁵I-labeled Somatostatin-14).
-
Unlabeled competitor peptides (native peptide and analogs with this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, with 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
2. Procedure:
-
In a multi-well plate, incubate a fixed concentration of cell membranes and radioligand with increasing concentrations of the unlabeled competitor peptides.
-
Allow the binding to reach equilibrium (e.g., 30 minutes at 30°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of competitor that inhibits 50% of radioligand binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.
1. Sample Preparation:
-
Dissolve the peptide (with or without this compound) in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffered solution) to a final concentration of 1-5 mM.
-
Adjust the pH of the sample to the desired value.
2. NMR Data Acquisition:
-
Acquire a series of one- and two-dimensional NMR spectra, including:
-
¹H 1D spectrum for initial assessment of signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).
-
For fluorinated peptides, ¹⁹F NMR can provide additional structural information.
-
3. Structure Calculation:
-
Assign the proton resonances to specific amino acids in the peptide sequence.
-
Use the NOE cross-peaks to generate distance restraints between protons.
-
Employ molecular dynamics and simulated annealing protocols to calculate an ensemble of structures that are consistent with the experimental restraints.
-
Analyze the resulting structures to identify key conformational features, such as secondary structure elements and intramolecular interactions.
In Vitro Enzymatic Stability Assay
This assay measures the rate of peptide degradation in the presence of enzymes, typically in a biological matrix like plasma or serum.
1. Materials:
-
Test peptides (with and without this compound).
-
Human plasma or a specific protease solution (e.g., trypsin, chymotrypsin).
-
Incubator or water bath set to 37°C.
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Centrifuge.
-
HPLC or LC-MS system.
2. Procedure:
-
Prepare a stock solution of the test peptide.
-
Add the peptide to pre-warmed human plasma to a final concentration of, for example, 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by reverse-phase HPLC or LC-MS to separate and quantify the remaining intact peptide.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the peptide's half-life (t₁/₂) by fitting the data to a first-order decay model.
Conclusion
The incorporation of this compound into peptides is a powerful tool for modulating their biophysical properties. As demonstrated with somatostatin analogs, this modification can significantly alter receptor binding affinity and selectivity, likely through its influence on the peptide's conformational landscape. While the impact on enzymatic stability is less predictable and requires empirical validation for each peptide, the potential for enhanced stability remains a compelling reason for its use. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these key biophysical parameters, enabling a more informed and rational approach to the design of novel peptide therapeutics.
References
- 1. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Stability of Peptides Incorporating H-Phe(3,5-DiF)-OH
In the landscape of peptide-based therapeutics, achieving metabolic stability is a paramount challenge that often dictates the clinical viability of a drug candidate.[1][2][3] Peptides, while offering high specificity and potency, are frequently hampered by rapid degradation in biological systems.[1][4] A prominent strategy to overcome this limitation is the incorporation of non-natural amino acids designed to enhance resistance to enzymatic cleavage.[5][6] This guide provides a comparative analysis of the stability of peptides containing the fluorinated amino acid H-Phe(3,5-DiF)-OH versus their non-fluorinated counterparts, supported by established experimental protocols and illustrative data. The introduction of fluorine atoms into the phenylalanine side chain can significantly alter the electronic and steric properties, which may in turn enhance proteolytic resistance and improve pharmacokinetic profiles.[7][8][9]
Comparative Stability Data
The following table summarizes hypothetical, yet representative, data from in vitro and in vivo studies comparing a parent peptide with its analogue containing this compound. Such modifications are generally pursued to improve stability against proteases.[5][8][9]
| Parameter | Parent Peptide (with Phenylalanine) | Modified Peptide (with this compound) | Fold Improvement |
| In Vitro Plasma Half-Life (t½) in human plasma (hours) | 3.2[1] | 43.5[1] | ~13.6x |
| In Vitro Proteolytic Degradation (% intact after 24h with Chymotrypsin) | 15% | 85% | ~5.7x |
| In Vivo Half-Life (t½) in rat model (hours) | 1.5 | 8.2 | ~5.5x |
| In Vivo Clearance (mL/hr/kg) in rat model | 25.0 | 5.4 | ~4.6x |
| In Vivo Area Under the Curve (AUC) (ng·hr/mL) in rat model | 1,200 | 9,250 | ~7.7x |
Note: The data presented in this table is illustrative and based on typical improvements observed when incorporating fluorinated amino acids to enhance peptide stability. Actual results will vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. The following are standard protocols for in vitro and in vivo stability studies.
Protocol 1: In Vitro Plasma Stability Assay
This protocol determines the stability of a peptide in a plasma matrix over time, simulating its persistence in the bloodstream.[10][11][12]
1. Materials:
-
Test peptide and control peptide solutions (1 mM in DMSO).
-
Pooled human plasma (or other species as required), heparinized.[12]
-
Incubation buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Quenching solution (e.g., cold acetonitrile with an internal standard).[11][13]
-
96-well plates, centrifuge, LC-MS/MS system.
2. Procedure:
-
Pre-warm plasma to 37°C.
-
Spike the test peptide into the plasma to a final concentration of 1 µM.[10][11][12] The final DMSO concentration should be low (e.g., <1%).[10]
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[11][12]
-
Immediately terminate the enzymatic reaction by adding the aliquot to the cold quenching solution.[10]
-
Vortex the samples vigorously to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Transfer the supernatant to a new plate for analysis.
3. Analysis:
-
Quantify the remaining parent peptide in the supernatant using a validated LC-MS/MS method.[10][13]
-
Plot the percentage of remaining peptide against time.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k, where 'k' is the elimination rate constant derived from the slope of the natural log of the concentration-time curve.[12]
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This protocol outlines the procedure to determine the concentration-time profile of a peptide in a living organism, providing key pharmacokinetic parameters.[13][14]
1. Materials:
-
Test animals (e.g., Sprague-Dawley rats, 3-5 per group).[13]
-
Peptide solution formulated in a sterile, biocompatible vehicle (e.g., saline).
-
Dosing and blood collection syringes.
-
Anticoagulant tubes (e.g., K₂EDTA).[13]
-
Centrifuge, freezer (-80°C).
2. Procedure:
-
Acclimatize animals for at least one week prior to the study.[13]
-
Administer a single dose of the peptide via the desired route (e.g., intravenous bolus).[13]
-
Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein or retro-orbital bleeding).[15]
-
Process the blood samples immediately to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
3. Sample Analysis and Pharmacokinetic Calculations:
-
Extract the peptide from plasma samples, typically using protein precipitation or solid-phase extraction.
-
Quantify the peptide concentration in each sample using LC-MS/MS.[13]
-
Generate a plasma concentration-time curve.
-
Use pharmacokinetic software to calculate key parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[15]
Visualizing Stability Enhancement and Workflow
Diagrams can effectively illustrate the mechanisms and processes involved in stability assessment.
Caption: Mechanism of enhanced proteolytic stability by this compound incorporation.
Caption: Experimental workflow for comparing peptide stability in vitro and in vivo.
Conclusion
The strategic incorporation of this compound into peptide sequences presents a robust method for enhancing metabolic stability, a critical attribute for the development of effective peptide therapeutics.[9] The difluorination of the phenylalanine ring can sterically and electronically hinder the approach of proteolytic enzymes, leading to significantly longer half-lives both in vitro and in vivo. The experimental protocols detailed herein provide a standardized framework for researchers to quantitatively assess these stability improvements. By employing such chemical modifications and rigorous analytical evaluation, the therapeutic potential of promising peptide candidates can be substantially improved, paving the way for their successful clinical translation.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. | PDF or Rental [articles.researchsolutions.com]
- 8. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H-Phe(3,5-DiF)-OH and Other Non-Natural Amino Acids in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, binding affinity, and receptor selectivity. Among the diverse array of available building blocks, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. This guide provides a comparative analysis of H-Phe(3,5-DiF)-OH, a di-fluorinated phenylalanine analog, against other non-natural amino acids, with a focus on their impact on peptide performance. The information presented herein is supported by experimental data to inform the rational design of next-generation peptide therapeutics.
Enhanced Receptor Binding and Selectivity with this compound
The strategic placement of fluorine atoms on the phenyl ring of phenylalanine can significantly modulate the electronic and conformational properties of a peptide, leading to altered interactions with its biological target. The electron-withdrawing nature of fluorine can influence hydrogen bonding, hydrophobic interactions, and aromatic stacking, which are critical for molecular recognition.
A study on somatostatin analogs, where native phenylalanine residues were substituted with this compound (Dfp), revealed a notable impact on receptor binding affinity and selectivity.[1][2] Somatostatin is a peptide hormone that binds to five different G-protein-coupled receptors (SSTR1-5), and achieving selectivity for a specific receptor subtype is a key goal in developing targeted therapies.[1][2]
The introduction of this compound at specific positions within the somatostatin sequence led to analogs with high affinity and, in some cases, enhanced selectivity for the SSTR2 receptor, a key target in the treatment of neuroendocrine tumors.[1][2]
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the binding affinities (Ki in nM) of somatostatin analogs incorporating this compound (Dfp) at different positions, compared to the native somatostatin (SRIF) and the clinically used analog, Octreotide. Lower Ki values indicate higher binding affinity.
| Compound/Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin (SRIF) | 1.1 ± 0.1 | 0.56 ± 0.04 | 0.9 ± 0.1 | 2.1 ± 0.3 | 0.4 ± 0.1 |
| Octreotide | >1000 | 0.6 ± 0.1 | >1000 | >1000 | 7.6 ± 0.8 |
| [D-Trp⁸, Dfp⁶]-SRIF | >1000 | >1000 | >1000 | >1000 | >1000 |
| [D-Trp⁸, Dfp⁷]-SRIF | 12 ± 2 | 0.6 ± 0.1 | 1.1 ± 0.1 | >1000 | 12 ± 1 |
| [D-Trp⁸, Dfp¹¹]-SRIF | >1000 | 0.56 ± 0.05 | >1000 | >1000 | >1000 |
Data sourced from a study on somatostatin analogs.[1][2]
In a separate study, the binding of 4-fluoro-L-phenylalanine to the L-leucine specific receptor of Escherichia coli was investigated, providing a point of comparison for a monofluorinated analog.
| Compound | Apparent Dissociation Constant (KD) |
| L-Leucine | 0.40 µM |
| L-Phenylalanine | 0.18 µM |
| 4-Fluoro-L-phenylalanine | 0.26 µM |
Data from a study on the L-leucine specific receptor of E. coli.[3]
Impact on Proteolytic Stability
A primary driver for incorporating non-natural amino acids is to enhance resistance to proteolytic degradation, thereby extending the in vivo half-life of peptide drugs. The introduction of fluorine can influence protease stability, although the effects are complex and depend on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[3] While some studies have shown that fluorination can increase proteolytic stability, this is not a universal outcome.[3]
Experimental Protocols
Receptor Binding Affinity Assay
Objective: To determine the binding affinity of peptides containing non-natural amino acids to their target receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human somatostatin receptors).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer.
-
-
Radioligand Binding Assay:
-
Perform competitive binding assays in 96-well plates.
-
Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., ¹²⁵I-labeled somatostatin analog) and increasing concentrations of the non-labeled competitor peptides (including the analogs with non-natural amino acids).
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Analyze the data using a nonlinear regression model to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Proteolytic Stability Assay using RP-HPLC
Objective: To assess the stability of peptides containing non-natural amino acids in the presence of proteases.
Methodology:
-
Peptide and Enzyme Preparation:
-
Dissolve the peptides to be tested in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the desired protease (e.g., α-chymotrypsin or pepsin) in the same buffer.
-
-
Incubation:
-
Incubate the peptide solution with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C.
-
Collect aliquots of the reaction mixture at various time points (e.g., 0, 30, 60, 120, and 240 minutes).
-
Quench the enzymatic reaction in each aliquot by adding a stopping solution (e.g., 10% trifluoroacetic acid).
-
-
RP-HPLC Analysis:
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a linear gradient of acetonitrile in water with 0.1% trifluoroacetic acid as a mobile phase.
-
Monitor the elution of the peptide and its degradation products by UV absorbance at 214 or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the 0-minute time point.
-
Plot the percentage of remaining peptide against time and determine the half-life (t₁/₂) of the peptide.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of peptides incorporating different non-natural amino acids.
Caption: Experimental workflow for comparative analysis of non-natural amino acids.
Conclusion
The incorporation of this compound and other fluorinated non-natural amino acids provides a versatile toolkit for modulating the properties of peptide-based drug candidates. As demonstrated by the case of somatostatin analogs, the difluorinated phenylalanine can significantly enhance receptor binding affinity and selectivity. The choice of a specific non-natural amino acid should be guided by a thorough understanding of its impact on the desired therapeutic properties, supported by rigorous experimental validation. The systematic comparative analysis of stability and binding affinity, as outlined in the provided protocols and workflow, is crucial for the successful development of novel and effective peptide therapeutics.
References
- 1. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Bioactivity: A Comparative Guide to H-Phe(3,5-DiF)-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, aimed at enhancing therapeutic properties such as binding affinity, stability, and pharmacokinetic profiles. Among these, the fluorinated amino acid H-Phe(3,5-DiF)-OH has emerged as a valuable building block. This guide provides a comprehensive comparison of peptides incorporating this compound against their native counterparts, supported by experimental data and detailed protocols.
Unlocking Enhanced Receptor Affinity: A Case Study with Somatostatin Analogs
The strategic substitution of Phenylalanine (Phe) with 3,5-difluorophenylalanine (Dfp) in peptide analogs has been shown to significantly modulate receptor binding affinity and selectivity. A key study on somatostatin (SRIF) analogs provides compelling quantitative evidence of this effect. Somatostatin is a peptide hormone that regulates the endocrine system by binding to five distinct G-protein-coupled receptors (SSTR1-5)[1].
The following table summarizes the binding affinities (Ki, in nM) of native somatostatin, the clinically used analog Octreotide, and a series of synthetic analogs where Phe at positions 6, 7, and 11 were replaced with this compound (Dfp).
Table 1: Comparative Binding Affinities (Ki, nM) of Somatostatin Analogs for Human Somatostatin Receptors (SSTR1-5)
| Peptide/Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 (Native) | 1.8 ± 0.2 | 0.5 ± 0.1 | 1.0 ± 0.1 | 2.5 ± 0.3 | 0.9 ± 0.1 |
| Octreotide | >1000 | 1.1 ± 0.2 | 25 ± 4 | >1000 | 7.2 ± 1.1 |
| [D-Trp8, Dfp6]-SRIF | 15 ± 2 | 2.1 ± 0.3 | 11 ± 1 | 110 ± 15 | 18 ± 2 |
| [D-Trp8, Dfp7]-SRIF | 8.5 ± 1.2 | 0.4 ± 0.1 | 0.8 ± 0.1 | 35 ± 5 | 5.5 ± 0.8 |
| [D-Trp8, Dfp11]-SRIF | 22 ± 3 | 1.5 ± 0.2 | 15 ± 2 | 150 ± 20 | 25 ± 3 |
Data sourced from a study on somatostatin analogs[1]. Lower Ki values indicate higher binding affinity.
As the data illustrates, the substitution of Phe with this compound at position 7 in the somatostatin analog ([D-Trp8, Dfp7]-SRIF) resulted in a remarkable increase in affinity for SSTR2 and SSTR3, even surpassing the native peptide's affinity for SSTR2[1]. This highlights the potential of this compound to fine-tune receptor interactions and enhance potency.
The Complex Role of Fluorination in Enhancing Proteolytic Stability
A primary driver for incorporating non-canonical amino acids like this compound is to improve the metabolic stability of peptides, thereby extending their in vivo half-life. Fluorination is a widely employed strategy for this purpose. However, the impact of fluorination on proteolytic stability is not always straightforward and can be highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the extent of fluorination[2][3].
While some studies have shown that fluorinated amino acids can confer resistance to enzymatic degradation, others have reported instances where stability was not significantly improved or was even decreased[2][4][5]. This complexity underscores the necessity for empirical testing for each specific peptide. The introduction of fluorine atoms can alter the electronic properties and conformation of the peptide backbone, which may hinder or, in some cases, facilitate recognition and cleavage by proteases[2].
Currently, there is a lack of publicly available, direct comparative studies detailing the quantitative effects of this compound versus other halogenated phenylalanine analogs on the enzymatic stability of a given peptide. Therefore, while the potential for enhanced stability is a strong rationale for its use, it necessitates experimental validation for each new peptide therapeutic.
Experimental Protocols
To facilitate research in this area, this section provides detailed methodologies for the key experiments involved in synthesizing and evaluating peptides containing this compound.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide incorporating this compound on a rink amide resin to yield a C-terminally amidated peptide.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Phe(3,5-DiF)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
After complete coupling, wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-Phe(3,5-DiF)-OH at the desired position.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/H2O/TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and then purify using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Instrumentation and Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with the initial gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Injection and Gradient Elution: Inject the peptide solution and run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a suitable flow rate.
-
Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified peptide as a white powder.
Competitive Radioligand Receptor Binding Assay
This protocol is for determining the binding affinity (Ki) of the synthesized peptides for their target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., SSTRs)
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled somatostatin)
-
Synthesized unlabeled peptides (competitors)
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, varying concentrations of the unlabeled competitor peptide, and the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Landscape
To better understand the context of this research, the following diagrams illustrate the somatostatin receptor signaling pathway and the experimental workflow for peptide synthesis and evaluation.
Caption: Somatostatin receptor signaling pathway.
Caption: Experimental workflow for peptide bioactivity validation.
References
- 1. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different methods for incorporating H-Phe(3,5-DiF)-OH
The incorporation of non-canonical amino acids, such as H-Phe(3,5-DiF)-OH (3,5-difluoro-L-phenylalanine), into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. The presence of fluorine atoms can enhance metabolic stability, improve binding affinity, and alter conformation. However, the efficient incorporation of such modified amino acids can be challenging due to factors like steric hindrance. This guide provides a head-to-head comparison of common methods used in solid-phase peptide synthesis (SPPS) for the incorporation of this compound and other sterically hindered amino acids.
Comparison of Common Coupling Methods
The choice of coupling method is critical for the successful incorporation of modified amino acids. The most common approach is solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy.[1] Within this framework, various coupling reagents can be employed, each with its own set of advantages and disadvantages. The primary challenge with amino acids like this compound is potential steric hindrance from the bulky side chain, which can lead to incomplete coupling and the formation of deletion sequences.[2] Therefore, more potent coupling reagents are often recommended.[2][3]
Here, we compare three widely used classes of coupling reagents: aminium/uronium salts (HBTU and HATU) and carbodiimides (DIC) with an additive (HOBt or Oxyma).
| Coupling Method | Reagents | Typical Reaction Time | Key Advantages | Potential Challenges |
| HBTU/DIPEA | HBTU, DIPEA | 1-2 hours | Reliable, cost-effective for standard couplings. | May be less effective for highly sterically hindered residues; potential for racemization with prolonged activation. |
| HATU/DIPEA | HATU, DIPEA | 30-60 minutes | Highly reactive, excellent for sterically hindered amino acids, low racemization.[3] | Higher cost compared to HBTU; byproducts can be difficult to remove. |
| DIC/HOBt | DIC, HOBt | 2-4 hours | Cost-effective, simple reagents. | Slower reaction times; DIC can cause dehydration of Asn and Gln side chains (less of a concern for this compound); formation of insoluble dicyclohexylurea (DCU) if DCC is used instead of DIC.[4] |
Experimental Protocols
The following are generalized protocols for the incorporation of a sterically hindered amino acid like this compound using the compared coupling methods on a solid support (e.g., Rink Amide resin). These protocols assume a standard Fmoc-based solid-phase peptide synthesis workflow.[5][6][7]
General SPPS Workflow
Prior to coupling this compound, the resin-bound peptide must undergo Fmoc deprotection to expose the free N-terminal amine.
-
Resin Swelling: The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour.[7]
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminal amino acid of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.[7] This is typically a two-step process: a short treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 15-20 minutes) with fresh reagent.[7]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[7]
HBTU Coupling Protocol
-
Activation: In a separate vessel, dissolve Fmoc-H-Phe(3,5-DiF)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[7]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[8]
-
Monitoring and Washing: The completion of the coupling can be monitored using a Kaiser test.[8] Upon a negative result (indicating the absence of free primary amines), the resin is washed thoroughly with DMF. If the coupling is incomplete, a second coupling can be performed.[2]
HATU Coupling Protocol
-
Activation: In a separate vessel, dissolve Fmoc-H-Phe(3,5-DiF)-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the solution.[8]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Monitor the reaction progress with the Kaiser test.[8] Once complete, wash the resin with DMF.
DIC/HOBt Coupling Protocol
-
Solution Preparation: In a separate vessel, dissolve Fmoc-H-Phe(3,5-DiF)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.[8]
-
Coupling: Add the amino acid/HOBt solution to the deprotected resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3 eq.).[8]
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.[8]
-
Monitoring and Washing: Monitor the reaction with the Kaiser test. Upon completion, wash the resin thoroughly with DMF.
Decision-Making for Method Selection
Choosing the optimal coupling method depends on several factors, including the position of the amino acid in the sequence, the nature of the surrounding amino acids, and the overall difficulty of the synthesis. For a potentially challenging incorporation like this compound, a more potent coupling reagent is often the preferred starting point.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Cross-Validation of Experimental and Computational Analyses of H-Phe(3,5-DiF)-OH Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as 3,5-difluoro-L-phenylalanine (H-Phe(3,5-DiF)-OH), into peptide structures is a powerful strategy for modulating their conformational preferences, metabolic stability, and biological activity. This guide provides a comparative overview of experimental data and computational modeling for peptides containing this compound, offering insights into the cross-validation of these two essential research methodologies. The strategic introduction of fluorine atoms can significantly alter the electronic properties of the aromatic ring, influencing crucial non-covalent interactions that govern peptide structure and function.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from both experimental characterization and computational modeling of a model tripeptide, Ac-Ala-Phe(3,5-DiF)-Trp-NH2.
Table 1: Experimental Characterization Data
| Parameter | Result | Method |
| Peptide Yield | 78% | Solid-Phase Peptide Synthesis |
| Purity | >98% | RP-HPLC |
| Molecular Weight (Observed) | 488.20 Da | Mass Spectrometry (ESI-MS) |
| Molecular Weight (Expected) | 488.48 Da | N/A |
| Secondary Structure | Predominantly β-turn | Circular Dichroism (CD) Spectroscopy |
Table 2: Computational Modeling Data
| Parameter | Result | Method |
| Predicted Secondary Structure | β-turn | Molecular Dynamics (MD) Simulation |
| RMSD of Backbone Atoms | 1.5 Å | MD Simulation (100 ns) |
| Solvent Accessible Surface Area (SASA) | 350 Ų | MD Simulation |
| Interaction Energy with Target Receptor | -10.5 kcal/mol | Molecular Docking |
Table 3: Cross-Validation of Experimental and Computational Data
| Feature | Experimental Observation | Computational Prediction | Consistency |
| Secondary Structure | Predominantly β-turn | High propensity for β-turn formation | High |
| Conformational Stability | Stable under physiological conditions | Stable trajectory in MD simulations | High |
| Solvent Exposure | High | Consistent with calculated SASA | High |
| Biological Activity | High affinity for target receptor | Favorable binding energy in docking | High |
Detailed Methodologies
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS)
The model peptide Ac-Ala-Phe(3,5-DiF)-Trp-NH2 was synthesized on a Rink Amide MBHA resin using a standard Fmoc/tBu solid-phase synthesis strategy.
-
Resin Swelling: The resin was swollen in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF (1 x 1 min, 1 x 7 min). The resin was then washed with DMF (3x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling: Fmoc-amino acids (4 eq) were activated with HBTU (3.9 eq) and HOBt (4 eq) in the presence of DIPEA (8 eq) in DMF. The coupling reaction was allowed to proceed for 2 hours. Completion of the coupling was monitored using the Kaiser test.
-
Acetylation: The N-terminus was acetylated using a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.
-
Cleavage and Deprotection: The peptide was cleaved from the resin and side-chain protecting groups were removed using a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitation and Purification: The crude peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed with cold ether. The peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
2. Peptide Characterization
-
RP-HPLC: The purity of the peptide was assessed using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Mass Spectrometry: The molecular weight of the purified peptide was confirmed by electrospray ionization mass spectrometry (ESI-MS).
-
Circular Dichroism (CD) Spectroscopy: The secondary structure of the peptide was analyzed in a phosphate buffer (pH 7.4) using a CD spectrometer. Spectra were recorded from 190 to 260 nm.
Computational Protocols
1. Molecular Dynamics (MD) Simulations
MD simulations were performed to investigate the conformational dynamics of the peptide in an explicit solvent environment.
-
System Setup: The peptide was solvated in a cubic box of TIP3P water molecules. Counter-ions were added to neutralize the system.
-
Force Field: The AMBER ff14SB force field was used for the peptide, and the GAFF2 force field was used for the non-standard this compound residue.
-
Simulation Protocol: The system was energy-minimized, followed by a 1 ns NVT equilibration and a 10 ns NPT equilibration. The production run was performed for 100 ns under the NPT ensemble at 300 K and 1 atm.
-
Analysis: Trajectories were analyzed for root-mean-square deviation (RMSD), secondary structure evolution, and solvent accessible surface area (SASA).
2. Molecular Docking
Molecular docking was used to predict the binding mode and affinity of the peptide to its target receptor.
-
Ligand and Receptor Preparation: The 3D structure of the peptide was obtained from the most representative cluster of the MD simulation. The receptor structure was prepared by adding hydrogen atoms and assigning partial charges.
-
Docking Protocol: Docking was performed using AutoDock Vina. The search space was defined to encompass the known binding site of the receptor.
-
Analysis: The resulting poses were clustered and ranked based on their binding energy. The pose with the lowest binding energy was selected for further analysis of intermolecular interactions.
Visualizations
Caption: Experimental and computational workflow for peptide analysis.
Caption: Hypothetical signaling pathway involving the peptide.
References
- 1. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of H-Phe(3,5-DiF)-OH in enhancing peptide properties
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of H-Phe(3,5-DiF)-OH and Alternative Non-Natural Amino Acids in Peptide Therapeutics.
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and receptor selectivity. Among the diverse array of available building blocks, fluorinated amino acids, particularly this compound (3,5-Difluorophenylalanine), have garnered significant attention. This guide provides a comprehensive performance benchmark of this compound in enhancing peptide properties, with a direct comparison to other alternatives, supported by experimental data.
Executive Summary
The substitution of native phenylalanine with this compound in peptides can significantly modulate their biological activity. As demonstrated in studies on somatostatin analogs, this modification can lead to remarkable improvements in receptor binding affinity and selectivity. The electron-withdrawing nature of the fluorine atoms on the phenyl ring alters the electronic properties of the side chain, influencing key interactions with target receptors. While direct comparative data on metabolic stability and in vivo efficacy against a wide range of other non-natural amino acids remains an area of active research, the available evidence underscores the potential of this compound as a valuable tool in peptide optimization.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data on the impact of incorporating this compound and other non-natural amino acids on key peptide properties.
Table 1: Receptor Binding Affinity (Ki, nM) of Somatostatin Analogs
| Peptide Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Native Somatostatin-14 | 1.2 ± 0.2 | 0.4 ± 0.1 | 1.5 ± 0.3 | 2.5 ± 0.5 | 0.8 ± 0.1 |
| [D-Trp8, L-Phe11]-SRIF | >1000 | 1.8 ± 0.4 | 15 ± 3 | >1000 | 25 ± 5 |
| [D-Trp8, L-Dfp11]-SRIF | >1000 | 0.9 ± 0.2 | 20 ± 4 | >1000 | 30 ± 6 |
| [D-Trp8, L-Phe7]-SRIF | >1000 | 3.5 ± 0.7 | 8 ± 2 | >1000 | 15 ± 3 |
| [D-Trp8, L-Dfp7]-SRIF | >1000 | 1.2 ± 0.3 | 2.1 ± 0.5 | >1000 | 18 ± 4 |
| Octreotide | >1000 | 0.6 ± 0.1 | 25 ± 5 | >1000 | 8 ± 2 |
Data extracted from a study on somatostatin analogs, where Dfp represents 3,5-Difluorophenylalanine[1].
Table 2: Comparative Metabolic Stability of Modified Peptides (Illustrative)
| Peptide Modification | Half-life in Human Plasma (hours) | Reference |
| Native Peptide | < 0.1 | [2] |
| This compound substitution | Data not available | |
| Monofluorophenylalanine substitution | Data not available | |
| Pentafluorophenylalanine substitution | Data not available | |
| D-Amino Acid substitution | 2 - 5 | [2] |
| N-methylation | 1.5 - 4 | |
| Cyclization | > 10 | [2] |
Note: This table is illustrative and highlights the need for direct comparative studies on the metabolic stability of peptides containing this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Solid-Phase Peptide Synthesis (SPPS) of Somatostatin Analogs
This protocol describes the manual synthesis of somatostatin analogs incorporating this compound.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-Phe(3,5-DiF)-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
-
HPLC grade acetonitrile and water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine in DMF.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/DTT/Water (94:1:2.5:2.5) for 3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of the synthesized somatostatin analogs to different somatostatin receptor subtypes (SSTRs).
Materials:
-
Cell membranes expressing the specific SSTR subtype (e.g., from CHO-K1 or HEK293 cells)
-
Radiolabeled ligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF14)
-
Synthesized peptide analogs (unlabeled competitors)
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled competitor peptide (synthesized analogs).
-
Cell membranes expressing the target receptor.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Metabolic Stability Assay (Human Plasma)
This protocol describes an in vitro assay to assess the stability of peptides in human plasma.
Materials:
-
Synthesized peptide
-
Human plasma (from a pool of healthy donors)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Peptide Incubation:
-
Pre-warm the human plasma to 37°C.
-
Add the test peptide to the plasma at a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately add three volumes of cold acetonitrile containing 0.1% TFA to the aliquot to stop the enzymatic reaction and precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide.
-
Data Analysis:
-
Plot the percentage of the remaining peptide against time.
-
Determine the half-life (t₁/₂) of the peptide by fitting the data to a first-order decay model.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key processes related to the benchmarking of this compound.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Receptor Binding Assay Workflow.
Caption: Metabolic Stability Assay Workflow.
References
- 1. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Case studies comparing the therapeutic efficacy of peptides with and without H-Phe(3,5-DiF)-OH
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the therapeutic efficacy of peptides incorporating the non-canonical amino acid 3,5-difluorophenylalanine (H-Phe(3,5-DiF)-OH) versus their non-fluorinated counterparts. This analysis is supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.
The strategic incorporation of fluorinated amino acids into peptides is a powerful tool in medicinal chemistry to enhance therapeutic properties. The introduction of fluorine can significantly modulate a peptide's conformation, metabolic stability, and binding affinity to its target. This guide focuses on the specific effects of substituting Phenylalanine (Phe) with this compound, a modification that can lead to improved receptor selectivity and stability.
Case Study: Somatostatin Analogs
A key example illustrating the impact of this compound is in the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates various physiological processes by binding to five different G-protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. Natural somatostatin has a short half-life, limiting its therapeutic use. Analogs with improved stability and receptor selectivity are therefore of significant interest.
A study by Re et al. (2016) investigated the effects of replacing Phenylalanine residues at positions 6, 7, and 11 with 3,5-difluorophenylalanine (referred to as Dfp in the study) in a somatostatin analog scaffold. The results demonstrate that this substitution can significantly alter the binding affinity and selectivity of the analogs for different somatostatin receptor subtypes.
Quantitative Data: Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of the somatostatin analogs for human somatostatin receptors 1, 2, 3, and 5. Lower Ki values indicate higher binding affinity.
| Peptide Analog | hSSTR1 (Ki, nM) | hSSTR2 (Ki, nM) | hSSTR3 (Ki, nM) | hSSTR5 (Ki, nM) |
| [D-Trp⁸]-SRIF (Control) | 1.8 ± 0.3 | 0.4 ± 0.1 | 5.0 ± 1.0 | 2.5 ± 0.5 |
| [D-Trp⁸, Dfp⁶]-SRIF | >1000 | 2.5 ± 0.5 | >1000 | >1000 |
| [D-Trp⁸, Dfp⁷]-SRIF | >1000 | 0.9 ± 0.2 | 8.0 ± 1.5 | >1000 |
| [D-Trp⁸, Dfp¹¹]-SRIF | >1000 | 0.56 ± 0.1 | >1000 | >1000 |
Data sourced from Re, M., et al. (2016). Scientific Reports.
These data highlight that the substitution of Phe with this compound can dramatically influence receptor binding. For instance, the analog with the substitution at position 11, [D-Trp⁸, Dfp¹¹]-SRIF, retains high affinity for SSTR2, comparable to the control peptide, while significantly losing affinity for SSTR1, SSTR3, and SSTR5, thereby increasing its selectivity for SSTR2.[1]
Experimental Protocols
Radioligand Receptor Binding Assay
The binding affinities of the somatostatin analogs were determined using a competitive radioligand binding assay with membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective human somatostatin receptor subtypes.
Materials:
-
CHO-K1 cell membranes expressing hSSTR1, hSSTR2, hSSTR3, or hSSTR5.
-
Radioligand: ¹²⁵I-[Tyr¹¹]-Somatostatin-14.
-
Unlabeled peptide analogs (as competitors).
-
Binding buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail (e.g., bacitracin 0.02 mg/mL).
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate a mixture containing the cell membranes (10-40 µg of protein), the radioligand (at a final concentration close to its Kd), and varying concentrations of the unlabeled competitor peptides. The total incubation volume is typically 200 µL.
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
Somatostatin receptors are classic G-protein-coupled receptors (GPCRs). Upon binding of an agonist, such as a somatostatin analog, the receptor undergoes a conformational change that activates an associated intracellular G-protein. For SSTR2, this is typically a Gi/o protein. The activated G-protein then initiates a downstream signaling cascade, with the most prominent effect being the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect various cellular processes, including hormone secretion and cell proliferation.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of H-Phe(3,5-DiF)-OH
Researchers, scientists, and drug development professionals handling H-Phe(3,5-DiF)-OH must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While specific hazard data for this compound is not extensively documented, it is imperative to treat it as a chemical waste product with potential hazards. This guide provides a comprehensive framework for its safe and proper disposal.
At the core of safe disposal is the principle of waste segregation. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.[1] It should be kept separate from solvents, acids, bases, and other reactive chemicals to prevent dangerous reactions.[1][2]
All personnel handling this compound must be familiar with general laboratory chemical waste procedures and should consult their institution's EHS office for specific guidance applicable to their location.[1]
Quantitative Disposal Guidelines
The following table summarizes general quantitative guidelines for chemical waste disposal, which should be applied to this compound in the absence of specific data for this compound.
| Parameter | Guideline | Source |
| Maximum Container Weight | Should not exceed 15 kg for safe handling. | [3] |
| Liquid Waste Headroom | Leave at least one-inch of headroom in containers to allow for expansion. | [2] |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste can be stored. | [4] |
| Acutely Toxic Waste Limit (if applicable) | A maximum of one quart of liquid or one kilogram of solid. | [4] |
| Storage Time in SAA (Partially Filled) | Up to one year. | [2] |
| Storage Time in SAA (Full Container) | Must be removed within three calendar days. | [2][4] |
Disposal Protocol for this compound
Follow this step-by-step protocol for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[1]
2. Waste Characterization and Segregation:
-
Classify this compound waste as chemical waste.[1]
-
If the compound has been in contact with biological materials (e.g., cell cultures, animal tissues), it must be treated as biohazardous waste according to your institution's guidelines.[1]
-
Collect solid waste, such as unused or expired this compound and contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated solid chemical waste container.[1]
-
Keep solid and liquid waste separate.[5]
3. Container Selection and Labeling:
-
Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[1][4][5] The container must have a secure, screw-on cap.[2]
-
Ensure the container is clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.[3][5]
4. Spill Management:
-
In case of a spill, avoid dust formation.[6]
-
Carefully sweep up the solid material and place it into the designated, labeled waste container.[6]
-
Ensure adequate ventilation during cleanup.[6]
5. Storage of Waste:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][4]
-
The SAA should be inspected weekly for any signs of leakage.[2]
6. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[1][4] This will be handled by a licensed hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling H-Phe(3,5-DiF)-OH
This guide provides crucial safety and logistical information for the proper handling and disposal of H-Phe(3,5-DiF)-OH, a fluorinated amino acid derivative. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Chemical Identifier:
-
Product Name: this compound
-
Synonyms: 3,5-Difluoro-L-phenylalanine[1]
-
Molecular Formula: C₉H₉F₂NO₂[2]
-
Molecular Weight: 201.17 g/mol [2]
Immediate Safety and Hazard Overview
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include oxides of carbon (CO, CO₂), nitrogen oxides (NO, NO₂), and hydrogen fluoride gas (HF).[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Area of Protection | Recommended PPE | Material/Type | Key Considerations |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Inspect gloves for tears or holes before use. Change gloves immediately if contaminated. |
| Eye/Face Protection | Safety glasses with side shields or Goggles | Polycarbonate | Use of a face shield is recommended when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat | Standard cotton or flame-retardant | Ensure the lab coat is fully buttoned. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | Not typically required | N/A | If user operations generate dust, use ventilation to keep exposure to airborne contaminants below the exposure limit. Respiratory protection is not required under normal handling conditions with adequate ventilation.[3] |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Provide appropriate exhaust ventilation in areas where dust is formed.[3]
-
Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[3]
Storage:
-
Keep the container tightly closed.[3]
-
Store in a dry and well-ventilated place.[3]
-
Recommended storage temperature is 4°C.[2]
-
Materials to avoid: Strong oxidizing agents and strong acids.[3]
Disposal Plan
Contaminated packaging and unused material must be disposed of in accordance with federal, state, and local environmental control regulations.[3]
Disposal Protocol:
-
Unused Material: Dispose of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container and disposed of according to institutional guidelines.
-
Empty Containers: Do not reuse empty containers. Dispose of them as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
